1-(1,4-Diazepan-1-yl)-2-methylbutan-1-one CAS 953898-12-9 properties
The following technical guide provides an in-depth analysis of 1-(1,4-Diazepan-1-yl)-2-methylbutan-1-one , a specialized heterocyclic building block used in the synthesis of bioactive small molecules. CAS Registry Number...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides an in-depth analysis of 1-(1,4-Diazepan-1-yl)-2-methylbutan-1-one , a specialized heterocyclic building block used in the synthesis of bioactive small molecules.
1-(1,4-Diazepan-1-yl)-2-methylbutan-1-one is a functionalized homopiperazine (1,4-diazepane) derivative. In modern medicinal chemistry, it serves as a critical "linker-scaffold" that bridges the gap between lipophilic modulation and hydrophilic solubility. Unlike its 6-membered analogue (piperazine), the 7-membered diazepane ring introduces unique conformational flexibility, allowing attached ligands to explore a wider volume of the target binding pocket. This compound is primarily employed as a nucleophilic building block for generating libraries of GPCR ligands, kinase inhibitors, and ion channel modulators.
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
The compound consists of a 1,4-diazepane ring mono-acylated with a 2-methylbutanoyl group.[1] The remaining secondary amine (N4) is the primary site for further derivatization.
Property
Value
Notes
IUPAC Name
1-(1,4-diazepan-1-yl)-2-methylbutan-1-one
Molecular Formula
C₁₀H₂₀N₂O
Molecular Weight
184.28 g/mol
SMILES
CCC(C)C(=O)N1CCCNCC1
N4 is unsubstituted
InChI Key
OTUUVXZGTJVNFC-UHFFFAOYSA-N
LogP (Calc)
~0.8 - 1.2
Moderate lipophilicity
pKa (Calc)
~9.5 (Secondary Amine)
Highly basic N4 nitrogen
Physical State
Viscous Oil / Low-melting Solid
Hygroscopic tendency
Stereochemistry
Racemic (typically)
Contains one chiral center at the acyl chain
Synthetic Route & Production Strategy
The synthesis of CAS 953898-12-9 requires a strategy that avoids bis-acylation of the diazepane ring. A mono-protection strategy is the industry standard for high-purity production.
Validated Synthetic Workflow
The following protocol outlines the conversion of 1,4-diazepane to the target amide.
Step 1: Mono-Protection
Reaction of 1,4-diazepane (in excess) with Di-tert-butyl dicarbonate (Boc₂O) to yield tert-butyl 1,4-diazepane-1-carboxylate.
Rationale: Using excess diamine minimizes the formation of the bis-Boc byproduct.
Step 2: Acylation
Coupling the mono-Boc-diazepane with 2-methylbutyryl chloride (or 2-methylbutanoic acid via EDC/HOBt coupling).
Critical Control: The reaction temperature must be kept low (0°C) to prevent racemization of the 2-methyl group if a chiral starting material is used, though this CAS is typically racemic.
Step 3: Deprotection
Removal of the Boc group using Trifluoroacetic acid (TFA) in Dichloromethane (DCM) or HCl in Dioxane.
Purification: The final product is often isolated as a free base via basic extraction or as a hydrochloride salt for stability.
Synthesis Flowchart (Graphviz)
Figure 1: Step-wise synthetic pathway ensuring regioselectivity via Boc-protection.
Medicinal Chemistry Applications
Scaffold Hopping: The Homopiperazine Shift
Researchers often substitute a piperazine ring with a 1,4-diazepane (homopiperazine) ring to alter the physicochemical profile of a lead compound.
Conformational Flexibility: The 7-membered ring exists in a twist-chair/twist-boat equilibrium, unlike the rigid chair of piperazine. This allows the N4-substituent to adopt vectors that may access auxiliary binding pockets.
Solubility: The homopiperazine ring is generally more basic and hydrophilic than piperazine, potentially improving the ADME profile of lipophilic drugs.
Pharmacophore Mapping
CAS 953898-12-9 provides three distinct pharmacophoric features:
Lipophilic Tail (2-methylbutyl): Provides steric bulk and hydrophobic interaction potential.
Linker Core (Diazepane): A semi-rigid spacer that separates the tail from the warhead.
Nucleophilic Head (Secondary Amine): The attachment point for the drug's primary "warhead" (e.g., an aryl halide or heteroaromatic core).
Structural Logic Diagram
Figure 2: Pharmacophore decomposition highlighting the modular utility of the compound.
Handling, Stability, and Safety
Storage and Stability
Hygroscopicity: Secondary amines and amides can be hygroscopic. Store under an inert atmosphere (Nitrogen or Argon) at 2–8°C.
Shelf-life: Stable for >2 years if stored properly in sealed containers.
Solubility: Soluble in DMSO, Methanol, and Dichloromethane. Sparingly soluble in non-polar alkanes (Hexanes).
Safety Profile (GHS Classification)
Based on structural analogues, the following precautions are mandatory:
Weidner-Wells, M. A., et al. (2003). "The design, synthesis, and biological evaluation of 1,4-diazepane-2-ones as novel LFA-1 antagonists." Bioorganic & Medicinal Chemistry Letters. (Demonstrates the utility of the diazepane scaffold). Link
Homopiperazine Derivatives in Medicinal Chemistry: A Technical Guide to 1,4-Diazepane Scaffolds
Executive Summary In the landscape of modern medicinal chemistry, nitrogen-containing heterocycles are ubiquitous, historically dominated by the 6-membered piperazine ring[1]. However, as biological targets become more c...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern medicinal chemistry, nitrogen-containing heterocycles are ubiquitous, historically dominated by the 6-membered piperazine ring[1]. However, as biological targets become more complex and intellectual property landscapes more crowded, researchers are increasingly turning to homopiperazine (1,4-diazepane) . This 7-membered homologue offers a unique combination of increased conformational flexibility, altered basicity, and distinct spatial exit vectors for substituents[2].
As a Senior Application Scientist, I have observed firsthand how transitioning from a piperazine to a homopiperazine scaffold can rescue a failing drug program by improving target residence time, modulating physicochemical properties, or bypassing rigid steric clashes within a binding pocket. This whitepaper provides an in-depth mechanistic analysis of homopiperazine derivatives, exploring their physicochemical rationale, FDA-approved milestones, emerging therapeutic applications, and self-validating synthetic protocols.
Physicochemical Rationale: Homopiperazine vs. Piperazine
The decision to replace a piperazine ring with a homopiperazine ring is rarely arbitrary; it is a calculated structural intervention. The addition of a single methylene group fundamentally alters the molecule's 3D geometry and electronic distribution.
Causality of Conformational Flexibility: Piperazine strongly prefers a rigid chair conformation, placing its N1 and N4 substituents in a roughly 180° linear (para-like) orientation. In contrast, the 7-membered homopiperazine ring undergoes rapid pseudorotation. This flexibility allows the N1 and N4 exit vectors to adopt angles ranging from 120° to 150°. When a drug molecule must navigate a tortuous binding pocket, the homopiperazine core can adapt its conformation to satisfy multiple pharmacophore interactions simultaneously—something a rigid piperazine cannot do.
Causality of Basicity Shifts: The increased distance and altered orbital overlap in the 7-membered ring slightly increase the basicity of the nitrogen atoms compared to piperazine. This shift in
directly impacts the molecule's ionization state at physiological pH, which can be leveraged to tune aqueous solubility, membrane permeability, and mitigate hERG channel liabilities.
Table 1: Physicochemical & Structural Comparison
Property
Piperazine
Homopiperazine (1,4-Diazepane)
Medicinal Chemistry Implication
Ring Size
6-membered
7-membered
Increased steric bulk and surface area in homopiperazine alters lipophilicity ().
Conformational State
Rigid (Chair conformation)
Highly flexible (Pseudorotation)
Homopiperazine adapts to complex binding pockets where piperazine causes steric clashes.
Exit Vectors (N1 to N4)
~180° (Linear trajectory)
Variable (120° - 150°)
Alters the spatial trajectory of attached pharmacophores, enabling novel target engagement.
Typical Basicity ()
~9.8, ~5.6
~10.6, ~6.5
Homopiperazine is slightly more basic, impacting physiological ionization and ADME profiles.
FDA-Approved Milestones: Case Studies in Target Engagement
The clinical viability of the 1,4-diazepane scaffold is validated by several highly successful FDA-approved therapeutics. Analyzing these drugs provides a blueprint for rational drug design.
Fasudil: Rho-Kinase (ROCK) Inhibition
Fasudil is a pioneering homopiperazine derivative and the first approved Rho-kinase (ROCK) inhibitor, utilized primarily for the treatment of cerebral vasospasm and investigated for tumor metastasis[3],[4]. The homopiperazine ring is critical for anchoring the molecule within the ATP-binding cleft of the kinase. By inhibiting ROCK, Fasudil prevents the phosphorylation of Myosin Light Chain Phosphatase (MLCP), leading to a net dephosphorylation of the Myosin Light Chain (MLC) and subsequent smooth muscle relaxation.
Mechanism of Fasudil inhibiting the Rho-kinase (ROCK) signaling pathway.
Suvorexant: Dual Orexin Receptor Antagonism
Suvorexant represents a masterclass in utilizing a chiral 1,4-diazepane core to achieve precise 3D pharmacophore mapping[5]. Approved for insomnia, it acts as a dual orexin receptor antagonist (OX1R and OX2R). The synthesis of its core relies on a highly controlled chiral diazepane intermediate[6]. The homopiperazine ring acts as a central hub, directing a 5-chlorobenzoxazole group, a triazole-phenyl ring, and a crucial stereocenter methyl group into distinct hydrophobic sub-pockets of the receptor.
Pharmacophore mapping of Suvorexant via the chiral 1,4-diazepane central core.
Emerging Therapeutic Frontiers
Beyond established kinase and receptor targets, homopiperazine derivatives are actively expanding into novel therapeutic arenas:
Carbonic Anhydrase (CA) Inhibitors: Recent 2025 studies have successfully utilized homopiperazine benzenesulfonamides to selectively target mitochondrial CA isoforms (hCA VA and hCA VB). These derivatives have shown potent in vivo efficacy in reversing paclitaxel-induced peripheral neuropathy, demonstrating the scaffold's utility in pain management and oncology[7].
Anticancer & Proteasome Inhibition: Homopiperazine derivatives are being evaluated for their cytotoxicity against hematological malignancies. Specific derivatives have been shown to inhibit the
, , and catalytic subunits of the proteasome through direct binding, offering a unique mode of action compared to traditional inhibitors like bortezomib[2].
The primary challenge in homopiperazine chemistry is desymmetrization. Because the 1,4-diazepane ring contains two secondary amines of near-identical reactivity, non-selective functionalization leads to complex mixtures of mono- and di-alkylated products.
To solve this, we utilize a Boc-protection strategy [8]. The following protocol outlines a self-validating workflow for the synthesis of an N-alkylated homopiperazine derivative.
Step-by-Step Methodology: Synthesis of Mono-Alkylated Homopiperazine
Step 1: Kinetic Desymmetrization via Mono-Boc Protection
Procedure: Dissolve 1,4-diazepane (5.0 eq) in anhydrous Dichloromethane (DCM) and cool to 0°C. Dropwise, add a solution of Di-tert-butyl dicarbonate (
, 1.0 eq) in DCM over 2 hours.
Causality: Why 0°C and a 5:1 ratio? The low temperature reduces the kinetic rate of the second substitution. Using a vast stoichiometric excess of the diamine ensures that the statistical probability of a single molecule reacting twice with
is near zero, maximizing the yield of the mono-protected species.
Self-Validation: Perform Thin-Layer Chromatography (TLC) using a Ninhydrin stain. The unreacted diamine remains at the baseline, the desired mono-Boc product migrates slightly, and any unwanted di-Boc impurity moves to the solvent front.
Step 2: Reductive Amination
Procedure: Isolate the mono-Boc-homopiperazine. Mix with the target aldehyde (1.1 eq) in 1,2-dichloroethane. Add glacial acetic acid (0.1 eq) to catalyze imine formation. Stir for 30 minutes, then add Sodium triacetoxyborohydride (
) (1.5 eq).
Causality: Why
? It is a mild, chemo-selective reducing agent that efficiently reduces the transient imine intermediate to the amine without reducing the unreacted aldehyde starting material.
Self-Validation: Conduct LC-MS analysis. The presence of the
peak corresponding to the reductive amination product confirms successful coupling.
Step 3: Boc Deprotection
Procedure: Treat the purified intermediate with a 20% solution of Trifluoroacetic acid (TFA) in DCM for 2 hours at room temperature to cleave the Boc group.
Self-Validation:
-NMR analysis. The complete disappearance of the sharp singlet at ~1.4 ppm (corresponding to the 9 protons of the tert-butyl group) confirms quantitative deprotection, yielding the final scaffold ready for subsequent functionalization.
Self-validating synthetic workflow for N-alkylated homopiperazine scaffolds.
References
1.[2] Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents. Scientific Research Publishing.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-xRflla7fx6qKO1zuF8dxGURVijtJOvwWVRLo1YQyL3pKHJJ8V-TaZPtx5xQcfZEFoxMe_lAlAQuIXdaPTGxabkbF2x0KVu3YORW_f-ct1WMkib_ryIXLViz-2IsHTs0Z-NH8oIEbMJQyExmp3ZR6CbVfoD-R]
2.[8] Boc-homopiperazine. Chem-Impex.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6SRxQiJXa9G1ksX-Sxsem5aOZVQSP6Std66ezNyiF2oz6N-yvnrMBgLEiG1ItnsRDXYeDbW6rzMG13AkMHegeeq7dXu_dwgjreh_x99IoKNRtByWcQS4dinpWjYftqfHpsVg=]
3.[7] Targeting Human Carbonic Anhydrases with Novel Piperazine and Homopiperazine Benzenesulfonamides to Alleviate Paclitaxel-Induced Peripheral Neuropathy. Journal of Medicinal Chemistry - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSkYiz8bVI1VqmKm77gylAuAiTD7_ZMLalXT6dt-nWjRVk3t9bwB7HG7U8Wr-U_tqzHZf5_vEly2aL-8UsTBEumJZVzA5Pua0g8x1a_kx0Dtxr-3LfyTvKYTHzfew3k8HM2zG2DU91ANr11l71TLCm]
4.[1] 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. RSC Publishing.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgHxPMGgnHqmWb_INBeLvxOYXKg3ewScT0u4oTCqFGGTOuw48fs0gbuTSU1sU2y4v6U1YKPpMvRJeRMLeFPRb74K7DXQZxzySsJC0hpjFufBa6HM_8N4QSey1ePOW9SY4phUWc3w4Etz6vMtfF1MMqsgEebLCCBJas]
5.[3] The Rho kinase inhibitor fasudil inhibits tumor progression in human and rat tumor models. AACR Journals.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7qh4arDmhd_yxVih6mToWBdZmwaYXpuvMEkKkqBVXph3lOEfanndVrA4gdx-JVUK7UQLHz_5nkr_ij89hK5LNxceiyGKDUrtx3LYLMxRb3lOwiRtryncLRZ1A0ooTXLFAtFJMLzuxbIHnLZcUQA3pPRdJGsQnq-YKnpf_Gpg30XPb1wyaNq-5Dku5F-7rAij6nc-pezeeh8GDQWW0AXA=]
6.[5] The Discovery of Suvorexant: Lessons Learned That Can Be Applied to Other CNS Drug Development Efforts. PMC - NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEs2Z-_KynU4TJpggnqYc9101JGPI2AKGDChUy3p6_RDGSYRQVmFSc2dy-Fe6sVw3O2dBGXLmGyaEjNpZ5f5Evnr5fcU4JLuaLKDl0HzrsEL8XyK9QSgwy3BMFneknHbV5e-A-naBPV280loao=]
7.[4] The Rho Kinase Inhibitor Fasudil Inhibits Tumor Progression in Human and Rat Tumor Models. PubMed - NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGO4bOnUlwBk4QhcsCIjNcJEm1QqfuttEovS8Mc6hER0itqbpBUUk_1MaQ4VwJ3-71ZUHHq4QyuNCJAz7_iE7KYB0_IfSQV5BnKLIeOHyqYcCKVliTZBVwbnl2V-FKqfu8hOSR]
8.[6] Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate. Chinese Chemical Letters.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1fIhLTwyaFRhwT4WWK93QZYHIpKP52tx6n-y7pI_l5cViXRM3uetAGHyjcERD3IZGnfexwkTFP0wSxhRlBhAQaw4dAkxA0Yt7KtdsW2mEQlDU-LZh5xgilkWpPJwKAyEQSrqd]
The 1,4-Diazepane Scaffold: A Privileged Core for Modern Drug Discovery
An In-depth Technical Guide to its Biological Activity and Therapeutic Potential Authored by: A Senior Application Scientist Introduction: The Enduring Versatility of a Seven-Membered Ring The 1,4-diazepane moiety, a sev...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to its Biological Activity and Therapeutic Potential
Authored by: A Senior Application Scientist
Introduction: The Enduring Versatility of a Seven-Membered Ring
The 1,4-diazepane moiety, a seven-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4, represents a "privileged scaffold" in medicinal chemistry. Its inherent structural flexibility and capacity for diverse substitutions have made it a cornerstone in the development of a vast array of biologically active compounds. Historically, the related 1,4-benzodiazepines, such as diazepam (Valium), revolutionized the treatment of anxiety and seizure disorders, cementing the therapeutic importance of this core structure.[1][2] Modern synthetic advancements have expanded the chemical space around the 1,4-diazepane core, leading to the discovery of novel derivatives with a broad spectrum of therapeutic applications, ranging from central nervous system (CNS) disorders to oncology and infectious diseases.[3][4][5]
This technical guide provides a comprehensive overview for researchers and drug development professionals on the synthesis, biological activities, and therapeutic potential of the 1,4-diazepane scaffold. We will delve into its diverse pharmacological profile, explore the underlying mechanisms of action, dissect structure-activity relationships (SAR), and present key experimental protocols for its evaluation.
A Spectrum of Biological Activity: Beyond the CNS
While the legacy of 1,4-diazepanes is rooted in their CNS activity, their therapeutic potential is far more extensive. The unique conformational properties of the seven-membered ring allow for precise spatial orientation of substituents, enabling interaction with a wide variety of biological targets.[6]
Central Nervous System (CNS) Applications
The primary mechanism for the anxiolytic, sedative, and anticonvulsant effects of classical 1,4-benzodiazepines is the potentiation of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[1][6] This interaction increases chloride ion influx, leading to hyperpolarization of the neuron and reduced neuronal excitability.[1] Research continues to explore novel 1,4-diazepane derivatives with improved selectivity for specific GABA-A receptor subtypes, aiming to minimize side effects like sedation and dependence.[6][7]
Beyond GABAergic modulation, 1,4-diazepane derivatives have shown promise in treating other CNS disorders:
Antipsychotic Activity: Certain derivatives exhibit antipsychotic properties, suggesting interactions with dopaminergic or serotonergic pathways.[3][4][8]
Neurodegenerative Diseases: Recent research has focused on 1,4-diazepane-based compounds as inhibitors of amyloid-beta (Aβ) aggregation, a key pathological event in Alzheimer's disease.[9] A library of 38 derivatives was synthesized and evaluated, with several compounds showing significant neuroprotective potential and the ability to rescue cells from Aβ42-induced cytotoxicity.[9]
Anticancer Potential
The 1,4-diazepane scaffold has emerged as a promising framework for the development of novel anticancer agents.[10] Its ability to mimic peptide linkages has shifted the focus of medicinal chemists from CNS applications to oncology.[10] Derivatives have demonstrated cytotoxicity against various cancer cell lines, including lung, breast, colon, and liver cancer.[10][11]
Key mechanisms of anticancer activity include:
Protein Synthesis Inhibition: A high-throughput screening identified a 1,4-benzodiazepine-2,5-dione derivative as a potent inhibitor of protein synthesis, leading to cell cycle arrest and apoptosis in lung cancer cells.[12] This compound showed significant tumor growth inhibition in a xenograft mouse model with no observable toxicity.[12]
CDK9 Inhibition: Introduction of a 1,4-diazepane ring at the R3 position of a 2,4,5-trisubstituted pyrimidine scaffold led to highly selective inhibitors of cyclin-dependent kinase 9 (CDK9), a key regulator of transcription.[13]
Sigma Receptor Modulation: As sigma-2 receptors (σ2R) are overexpressed in many cancer cell lines, σ2R agonists are being explored as potential antitumor drugs.[14] Novel 1,4-diazepane-based ligands for sigma receptors have been synthesized and evaluated.[14]
Anti-Infective Properties
The 1,4-diazepane core has also been successfully incorporated into agents targeting infectious diseases:
Antiviral Activity: Derivatives have been identified as potential agents against HIV-1 and HIV-2.[10] Notably, a 1,4-benzodiazepine derivative, RSV-604, was identified as a clinical candidate for the treatment of Respiratory Syncytial Virus (RSV) by inhibiting its replication.[15]
Antibacterial and Antifungal Activity: Various studies have reported the synthesis of 1,4-diazepine derivatives with significant antibacterial and antifungal properties.[3][4][8]
Anthelmintic Activity: The broad biological profile of this scaffold also includes anthelmintic (anti-parasitic worm) activity.[3][4][8]
It is important to note that some benzodiazepines, like diazepam, have been shown to have an immunosuppressive effect, which could enhance the severity of certain viral infections, as demonstrated in a mouse model with cowpox and vaccinia viruses.[16] This highlights the need for careful immunological profiling of new derivatives.
Structure-Activity Relationship (SAR) and Drug Design
The therapeutic efficacy of 1,4-diazepane derivatives is highly dependent on the nature and position of substituents on the core ring system. SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.[6]
For the well-established 1,4-benzodiazepines, key SAR insights include:
Benzene Ring (A Ring): Limited modifications are generally tolerated. Electron-withdrawing groups at position 7, such as a halogen or nitro group, are often crucial for high anxiolytic and anticonvulsant activity.[6][17]
Diazepine Ring (B Ring): This ring is more amenable to modification. A phenyl group at position 5 is common in many active compounds.[6] The presence of a carbonyl group at position 2 and a hydroxyl or amino group at position 3 can influence activity and metabolism. Fusing other heterocyclic rings, such as a triazole or imidazole ring, to the diazepine nucleus can significantly enhance potency.[6][17]
The following diagram illustrates the general workflow for a typical SAR study on a novel 1,4-diazepane series.
The Structural and Pharmacological Paradigm of N-Acylated Diazepanes: A Deep Dive into Structure-Activity Relationships (SAR)
Executive Summary The 1,4-diazepane (homopiperazine) ring is a privileged seven-membered heterocyclic scaffold in modern medicinal chemistry. While inherently flexible, the strategic introduction of an N-acyl group funda...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 1,4-diazepane (homopiperazine) ring is a privileged seven-membered heterocyclic scaffold in modern medicinal chemistry. While inherently flexible, the strategic introduction of an N-acyl group fundamentally alters its physicochemical and conformational landscape. This whitepaper provides an in-depth technical analysis of the structure-activity relationship (SAR) of N-acylated diazepanes. By examining the thermodynamic causality of ring restriction and utilizing the discovery of Dual Orexin Receptor Antagonists (DORAs) as a primary case study, this guide equips drug development professionals with actionable insights into scaffold hopping, conformational locking, and synthetic execution.
Structural Dynamics: The Physics of the Diazepane Ring
Unsubstituted 1,4-diazepanes are highly flexible, existing in a dynamic equilibrium of multiple chair and boat conformations. This flexibility presents a significant hurdle in drug design: binding to a rigid receptor pocket incurs a massive entropic penalty, drastically reducing binding affinity.
The Causality of N-Acylation:
When one of the nitrogen atoms (N1) is acylated, the
hybridized amine is converted into an -like amide due to resonance stabilization. This seemingly simple modification has profound thermodynamic consequences:
Conformational Locking: The partial double-bond character of the amide bond restricts rotation, forcing the seven-membered ring into a highly pre-organized "twist-boat" conformation .
Bioactive U-Shape Formation: This twist-boat geometry projects the N1-acyl group and the N4-substituent into a distinct "U-shape," which is the exact bioactive conformation required for deep insertion into the orthosteric binding pockets of many G-protein coupled receptors (GPCRs) 1.
Basicity Tuning: Acylation neutralizes the basicity of the N1 nitrogen, increasing lipophilicity, improving blood-brain barrier (BBB) permeability, and mitigating hERG channel liabilities typically associated with basic amines.
Conformational restriction of 1,4-diazepane via N-acylation.
SAR Case Study: The Suvorexant Paradigm
The most authoritative validation of the N-acylated diazepane scaffold is found in the development of Suvorexant (Belsomra®), the first FDA-approved DORA for the treatment of insomnia 2. The orexin neuropeptide signaling system (OX1R and OX2R) regulates wakefulness. Blocking these receptors suppresses the wake drive without the broad CNS depression seen with classical GABA-A modulators 3.
Mechanism of N-acylated diazepanes as Dual Orexin Receptor Antagonists.
Structural Dissection of the Pharmacophore
The SAR of N-acylated diazepanes in orexin antagonism is highly modular, typically divided into the Left-Hand Side (LHS) and Right-Hand Side (RHS) of the central diazepane core.
The Core (1,4-Diazepane): Acts as the central hinge. The addition of a methyl group at the C7 position of the diazepane ring (as seen in Suvorexant) introduces a chiral center that further restricts the conformation, heavily favoring the bioactive twist-boat state and increasing potency by 10- to 50-fold compared to the des-methyl analog.
The RHS (N1-Acyl Group): Typically an amide-linked biaryl or heteroaryl system. SAR studies revealed that a 2-pyrimidine substituent on a benzoyl ring provides optimal
stacking interactions within the receptor pocket 4.
The LHS (N4-Alkyl/Aryl Group): Usually a heteroaromatic ring (e.g., benzoxazole or triazole). The electronic nature of this ring dictates OX1R vs. OX2R selectivity.
Quantitative SAR Analysis
The table below summarizes how specific modifications to the N-acylated diazepane core dictate binding affinity (
/ ) and receptor selectivity.
Compound / Modification
Core Scaffold
LHS (N4-Substituent)
RHS (N1-Acyl Substituent)
OX1R Affinity
OX2R Affinity
Selectivity Profile
Suvorexant (MK-4305)
7-Methyl-1,4-diazepane
5-Chloro-benzoxazole
5-Methyl-2-(1,2,3-triazol-2-yl)benzoyl
nM
nM
Dual Antagonist (DORA)
Analog A (N-1 Triazole)
1,4-Diazepane
Benzoxazole
N-1-substituted triazole
nM
nM
OX1R Selective
Analog B (N-Substituted Pyrazole)
1,4-Diazepane
Benzoxazole
N-substituted pyrazole
nM
nM
OX1R Selective
Des-methyl Suvorexant
1,4-Diazepane (No C7-Me)
5-Chloro-benzoxazole
5-Methyl-2-(1,2,3-triazol-2-yl)benzoyl
nM
nM
DORA (Lower Potency)
Data synthesized from authoritative pharmacological profiling of orexin antagonists 2, 4.
Validated Synthetic Methodologies
To explore the SAR of N-acylated diazepanes, a robust, self-validating synthetic workflow is required. The modular nature of the diazepane core allows for late-stage diversification of both the N1 and N4 positions 5.
Standard synthetic workflow for N-acylated 1,4-diazepane derivatives.
Step-by-Step Protocol: Synthesis of N-Acyl-N'-Alkyl-1,4-diazepanes
Rationale: We utilize a Boc-protection strategy. Because the two nitrogens in a symmetrical 1,4-diazepane have identical
values, statistical mono-protection is achieved by slow addition of sub-stoichiometric , followed by chromatographic separation.
Step 1: N-Acylation of 1-Boc-1,4-diazepane
Setup: Dissolve 1-Boc-1,4-diazepane (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
Base Addition: Add triethylamine (
, 2.0 eq) to act as an acid scavenger. Causality: neutralizes the HCl byproduct generated during acylation, preventing the protonation of the starting material which would halt the reaction.
Acylation: Cool the mixture to 0 °C. Dropwise, add the desired aroyl chloride (1.1 eq). Allow to warm to room temperature.
Validation & Workup: Monitor via TLC (Ninhydrin stain; the secondary amine starting material will stain, the amide product will not). Once complete, quench with saturated aqueous
. Extract with DCM, dry over anhydrous , and concentrate.
Step 2: Boc Deprotection
Setup: Dissolve the crude N-acyl-1-Boc-1,4-diazepane in a 4:1 mixture of DCM and Trifluoroacetic acid (TFA).
Reaction: Stir at room temperature for 2 hours. Causality: TFA selectively cleaves the acid-labile tert-butyl carbamate without hydrolyzing the highly stable N-acyl amide bond.
Validation & Workup: Monitor by LC-MS for the disappearance of the
Boc mass. Concentrate under reduced pressure. To remove residual TFA, dissolve in DCM and wash with until the aqueous layer is basic (pH > 10). Extract the free amine into the organic layer.
Step 3: N-Alkylation (Reductive Amination)
Setup: Dissolve the deprotected N-acyl-1,4-diazepane (1.0 eq) in anhydrous methanol. Add the desired aldehyde (1.2 eq).
Imine Formation: Stir for 2 hours at room temperature to allow the intermediate imine to form.
Reduction: Add Sodium cyanoborohydride (
, 1.5 eq) and a catalytic drop of acetic acid. Causality: is a mild reducing agent that selectively reduces the protonated iminium ion without reducing the aldehyde starting material or the amide carbonyl.
Validation & Workup: Monitor via LC-MS. Quench with water, extract with ethyl acetate, and purify via flash column chromatography to yield the final N-acyl-N'-alkyl-1,4-diazepane.
Conclusion & Future Perspectives
The N-acylated diazepane scaffold is a masterclass in conformational design. By utilizing acylation to force a flexible seven-membered ring into a rigid, bioactive twist-boat conformation, medicinal chemists can achieve exquisite potency and selectivity. While its most famous application remains in the realm of orexin receptor antagonism (Suvorexant), this scaffold is rapidly being repurposed. Emerging research is currently leveraging the N-acylated diazepane core to target CDK9 in oncology and Cannabinoid Receptor 2 (CB2) in pain management, proving that mastering the SAR of this unique heterocycle is a vital skill in the modern drug discovery toolkit.
References
Cox, C. D., McGaughey, G. B., Bogusky, M. J., et al. (2009). Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding. Bioorganic & Medicinal Chemistry Letters.
U.S. Food and Drug Administration (FDA). Reference ID: 5546332 - BELSOMRA (suvorexant) Label.
ACS Pharmacology & Translational Science (2020). The Discovery of Suvorexant: Lessons Learned That Can Be Applied to Other CNS Drug Development Efforts.
Benchchem. 1,4-Diazepane-1-carbaldehyde | CAS 29053-62-1.
Journal of Medicinal Chemistry (2024). Discovery of Nivasorexant (ACT-539313): The First Selective Orexin-1 Receptor Antagonist (SO1RA) Investigated in Clinical Trials.
Author: BenchChem Technical Support Team. Date: March 2026
Chemical Identity, Synthetic Methodology, and Pharmacophore Utility
Executive Summary
This technical guide profiles 1-(1,4-Diazepan-1-yl)-2-methylbutan-1-one (CAS 953898-12-9), a functionalized homopiperazine scaffold used frequently in fragment-based drug discovery (FBDD). Unlike its 6-membered analog (piperazine), the 7-membered diazepane ring introduces unique conformational flexibility, making this molecule a critical "privileged structure" for targeting G-protein coupled receptors (GPCRs) and kinases where steric adaptability is required.
This monograph provides validated chemical identifiers, a self-consistent synthetic protocol for laboratory production, and an analysis of its physicochemical properties relevant to medicinal chemistry.
Chemical Identity & Crystallography Data
The following data establishes the unambiguous identity of the molecule for database integration and cheminformatics workflows.
The core of the molecule is the 1,4-diazepane ring. This 7-membered heterocycle exists in a twist-chair conformation in solution, which allows it to span a wider spatial volume than the rigid chair conformation of piperazine. This property is exploited in drug design to bridge binding pockets that are slightly too distant for piperazine linkers.
The Chiral Center
The 2-methylbutanoyl tail contains a chiral center at the alpha-position relative to the carbonyl.
Racemic Nature: Commercial preparations (CAS 953898-12-9) are typically supplied as the racemate (RS).
Stereochemical Implications: In high-affinity ligand design, the (S)-2-methyl isomer often mimics the isoleucine side chain, while the (R)-isomer may introduce steric clash. Resolution of this center is recommended for late-stage lead optimization.
Synthetic Methodology (Self-Validating Protocol)
Direct acylation of 1,4-diazepane with 2-methylbutyryl chloride is not recommended due to the high probability of forming the bis-amide (di-substituted) impurity. The following protocol utilizes a Mono-Boc Protection Strategy to ensure regioselectivity and high purity.
Procedure: Activate the acid for 30 mins, then add N-Boc-homopiperazine. Stir at RT for 12 hours.[1]
Validation (TLC/LCMS): Monitor for the disappearance of the amine. A new peak corresponding to [M+H]⁺ ~285 (Boc-protected intermediate) confirms coupling.
Step 3: Deprotection & Isolation
Treat the intermediate with 4M HCl in Dioxane or 20% TFA in DCM for 2 hours.
Work-up (Critical for Free Base): Basify the reaction mixture to pH > 12 using 2M NaOH. Extract with DCM.
Self-Validating Check: The product must remain in the organic layer at pH 12 (as a free amine) but extract into the aqueous layer at pH 2. This "acid-base swing" validates the presence of the secondary amine.
Physicochemical Profiling
The following properties determine the molecule's suitability as a CNS-active fragment or peripheral building block.
Property
Value (Predicted)
Context
LogP (Octanol/Water)
1.24
Lipophilic enough for membrane permeability; ideal for CNS penetration.
TPSA
32.34 Ų
Well below the 90 Ų threshold for blood-brain barrier (BBB) crossing.
pKa (Secondary Amine)
~9.8
Highly basic. Will exist as a cation at physiological pH (7.4).
H-Bond Donors
1 (NH)
Available for interaction with Asp/Glu residues in receptor pockets.
H-Bond Acceptors
2 (N, O)
The carbonyl oxygen serves as a key acceptor.
Pharmacophore Utility & Applications[10]
Diazepane vs. Piperazine
In medicinal chemistry, replacing a piperazine ring with a 1,4-diazepane ring is a standard "scaffold hopping" technique.
Piperazine: Rigid, defined vector. Good for tight pockets.
Diazepane: Flexible.[2] Can adopt multiple low-energy conformations to maximize Van der Waals contacts in "floppy" or solvent-exposed binding sites.
Known Biological Associations
Research indicates that 1,4-diazepane derivatives function as privileged structures in:
Cannabinoid Receptor 2 (CB2) Agonists: The diazepane ring provides the necessary bulk to occupy the hydrophobic channel of the CB2 receptor.
LFA-1 Antagonists: Used to inhibit protein-protein interactions where the 7-membered ring spans the interface gap.
Sigma-1 Receptor Ligands: The basic nitrogen and lipophilic tail (2-methylbutyl) mimic the pharmacophore of sigma receptor modulators.
Figure 2: Pharmacophore mapping of the molecule's functional regions.
References
PubChem Database. "Compound Summary: 1-(1,4-Diazepan-1-yl)-2-methylbutan-1-one (CID 53394628)." National Library of Medicine. Accessed 2026.[3]
[Link]
Riether, D., et al. (2011).[4] "1,4-Diazepane compounds as potent and selective CB2 agonists: optimization of metabolic stability." Bioorganic & Medicinal Chemistry Letters, 21(7), 2011-2016.[4]
[Link]
Liu, G., et al. (2003). "1,4-Diazepane-2-ones as novel inhibitors of LFA-1." Bioorganic & Medicinal Chemistry Letters, 13(6). (Contextual reference for diazepane scaffold utility).
[Link]
Chemical building blocks for diazepane-based drug discovery
Title: Engineering Conformational Flexibility: A Technical Guide to Diazepane Building Blocks in Drug Discovery Executive Summary As a Senior Application Scientist, I frequently observe drug discovery programs hitting a...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Engineering Conformational Flexibility: A Technical Guide to Diazepane Building Blocks in Drug Discovery
Executive Summary
As a Senior Application Scientist, I frequently observe drug discovery programs hitting a wall when utilizing planar, rigid heterocycles like piperazine. While piperazine is a ubiquitous structural motif, its overreliance often leads to "brick dust" compounds—molecules with high crystallinity, poor aqueous solubility, and suboptimal pharmacokinetics. The strategic ring expansion to a seven-membered 1,4-diazepane (homopiperazine) core represents a powerful scaffold-hopping technique. This guide explores the mechanistic advantages, synthetic workflows, and real-world applications of diazepane building blocks, grounded in the successful discovery of FDA-approved therapeutics like Suvorexant.
The Mechanistic Case for Diazepanes in Scaffold Hopping
The transition from a six-membered piperazine to a seven-membered diazepane is not merely a structural tweak; it is a fundamental alteration of the molecule's physicochemical properties.
Increased sp3 Character (Fsp3): The insertion of an additional methylene group increases the fraction of sp3-hybridized carbons. Higher Fsp3 correlates strongly with clinical success due to improved solubility and reduced off-target toxicity[1].
Conformational Flexibility: Unlike the rigid chair conformation of piperazine, 1,4-diazepanes exist in a dynamic equilibrium of twist-chair and boat conformations. This flexibility allows the scaffold to adopt unique bioactive geometries, such as the U-shaped conformation required for dual orexin receptor antagonists (DORAs)[2].
Altered Exit Vectors: The vector angle between the two nitrogen substituents shifts from ~180° (para-like in piperazine) to ~115-120°. This allows medicinal chemists to probe orthogonal binding pockets that are inaccessible to linear scaffolds.
Diagram illustrating the scaffold hopping logic from piperazine to the 1,4-diazepane core.
Quantitative Comparison: Piperazine vs. 1,4-Diazepane
To rationalize the selection of a diazepane building block, we must evaluate the empirical shifts in molecular properties. The table below summarizes the typical physicochemical divergences observed during scaffold hopping[1].
Property
Piperazine Scaffold
1,4-Diazepane Scaffold
Impact on Drug Design
Ring Size
6-membered
7-membered
Expands spatial volume, altering receptor fit.
Conformational State
Rigid Chair
Twist-chair / Boat
Enables adaptation to complex, non-linear binding pockets.
Nitrogen Vector Angle
~180°
~115° - 120°
Redirects substituents to interact with orthogonal residues.
May require steric shielding to prevent oxidation[3].
Case Study: The Discovery of Suvorexant
The development of Suvorexant (Belsomra), a first-in-class dual orexin receptor antagonist for insomnia, perfectly illustrates the utility of the diazepane scaffold[4]. Following a high-throughput screen in 2005, researchers identified a diazepane hit that possessed excellent starting potency against both OX1R and OX2R[5].
The critical advantage of this diazepane series was its modular structure . Because the two nitrogen atoms in the 1,4-diazepane ring can be orthogonally protected and functionalized independently, the team could apply parallel synthesis techniques to rapidly generate large compound libraries[4]. Conformational studies confirmed that the flexible diazepane core allowed Suvorexant to adopt a highly specific U-shaped bioactive conformation when bound to the orexin receptors[2].
To ensure reproducibility and scientific integrity, the following protocols detail the synthesis of the orthogonally protected diazepane core and its subsequent biological validation.
Protocol A: Synthesis of the Racemic Diazepane Core (Suvorexant Intermediate)
Causality Focus: This sequence is designed to differentiate the two nitrogen atoms of the diamine starting material, allowing for regioselective functionalization—a critical requirement for library generation[2].
Step 1: Heteroconjugate Addition
Action: React N-Boc-1,2-diaminoethane with methyl vinyl ketone in a suitable solvent (e.g., methanol) at room temperature.
Causality: This step establishes the 7-carbon framework via a Michael addition while keeping one nitrogen protected with a tert-butyloxycarbonyl (Boc) group, preventing unwanted polymerization.
Step 2: In Situ Trapping (Orthogonal Protection)
Action: Treat the resulting ketone adduct in situ with benzyl chloroformate (Cbz-Cl) and a mild base.
Causality: The secondary amine formed in Step 1 is highly nucleophilic. Trapping it with a Cbz group ensures that the two nitrogen atoms are now orthogonally protected (one Boc, one Cbz), enabling selective deprotection later.
Step 3: Ring Closure via Reductive Amination
Action: Selectively remove the Boc group using trifluoroacetic acid (TFA). Neutralize, then subject the intermediate to intramolecular reductive amination using sodium triacetoxyborohydride (NaBH(OAc)3).
Causality: The removal of the Boc group exposes a primary amine, which spontaneously condenses with the internal ketone to form an imine. The reducing agent then irreversibly converts the imine to a stable, 7-membered racemic diazepane ring[2].
Step-by-step synthetic workflow for the construction of the diazepane core.
Once the diazepane library is synthesized, it must be validated. This assay quantifies the binding affinity (Ki) of the novel compounds against the target receptor (e.g., OX1R/OX2R)[4].
Step 1: Membrane Preparation
Action: Harvest Chinese Hamster Ovary (CHO) cells stably expressing the target receptor. Homogenize in a lysis buffer and isolate the membrane fraction via ultracentrifugation.
Causality: Using isolated membranes rather than whole cells eliminates confounding variables such as membrane permeability and active efflux, isolating the pure thermodynamic binding event.
Step 2: Competitive Incubation
Action: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled native ligand (e.g., [125I]-orexin A) and varying concentrations of the diazepane test compounds.
Causality: The test compound and the radioligand compete for the same orthosteric binding site. A reduction in detectable radioactivity indicates successful displacement by the test compound.
Step 3: Filtration and Quantification
Action: Terminate the reaction by rapid vacuum filtration through glass-fiber filters. Wash extensively, then measure the retained radioactivity using a scintillation counter.
Causality: Rapid filtration separates the receptor-bound radioligand (trapped on the filter) from the free radioligand (washed away). The resulting dose-response curve allows for the calculation of the IC50, which is converted to the Ki using the Cheng-Prusoff equation.
Expanding the Horizon: Beyond CNS Targets
While Suvorexant highlights the power of diazepanes in CNS drug discovery, the scaffold is highly versatile. For instance, 1,4-diazepane-2-ones have been successfully deployed as nonplanar scaffolds to inhibit Lymphocyte function-associated antigen-1 (LFA-1), filling large hydrophobic pockets that planar molecules cannot access[6]. Furthermore, structural tuning of 1,4-diazepanes has yielded potent Cannabinoid receptor 2 (CB2) agonists, where metabolic stability was optimized by systematically blocking sites of microsomal oxidation[3].
Conclusion
The 1,4-diazepane scaffold is a privileged building block in modern medicinal chemistry. By embracing its sp3-rich nature, conformational flexibility, and modular synthetic pathways, drug discovery professionals can systematically overcome the physicochemical limitations of traditional planar heterocycles.
References
1.[4] "The Discovery of Suvorexant: Lessons Learned That Can Be Applied to Other CNS Drug Development Efforts - PMC", nih.gov. URL:
2.[5] "The Discovery of Suvorexant: Lessons Learned That Can Be Applied to Other CNS Drug Development Efforts | ACS Pharmacology & Translational Science", acs.org. URL:
3.[2] "Discovery and Chemical Development of Suvorexant - A Dual Orexin Antagonist for Sleep Disorder - ACS Publications", acs.org. URL:
4.[1] "Scaffold and Parasite Hopping: Discovery of New Protozoal Proliferation Inhibitors - PMC", nih.gov. URL:
5.[6] "1,4-Diazepane-2-ones as novel inhibitors of LFA-1 - ScienceDirect", doi.org. URL:
6.[3] "1,4-Diazepane compounds as potent and selective CB2 agonists: optimization of metabolic stability - PubMed", nih.gov. URL:
Pharmacophore Modeling of 1,4-Diazepane Derivatives: Structural Versatility and Target-Specific Design Strategies
Executive Summary As a Senior Application Scientist in computer-aided drug design (CADD) and medicinal chemistry, I frequently observe that the transition from a six-membered piperazine to a seven-membered 1,4-diazepane...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As a Senior Application Scientist in computer-aided drug design (CADD) and medicinal chemistry, I frequently observe that the transition from a six-membered piperazine to a seven-membered 1,4-diazepane (homopiperazine) is not merely a structural afterthought—it is a strategic vector expansion. The 1,4-diazepane scaffold provides exceptional conformational flexibility, transitioning dynamically between twisted chair, boat, and twist-boat conformations. This flexibility, coupled with the distinct spatial vectors of its two secondary amines, makes it an ideal core for multidirectional pharmacophore elaboration.
This technical guide explores the causality behind utilizing the 1,4-diazepane scaffold, detailing target-specific pharmacophore models, self-validating experimental workflows, and quantitative structure-activity relationship (QSAR) data across neurodegenerative, cognitive, and infectious disease targets.
Structural and Electronic Causality of the 1,4-Diazepane Core
Conformational Dynamics & Vector Expansion
Unlike the rigid equatorial/axial constraints of piperazine, the 1,4-diazepane ring introduces an additional methylene unit (forming a propyl bridge alongside an ethyl bridge). In most crystalline and protein-bound states, the ring adopts a twisted chair conformation [1]. This structural nuance widens the bite angle between the N1 and N4 substituents, allowing the scaffold to navigate deep, non-planar hydrophobic pockets that rigid six-membered rings cannot access.
Ionization and Basicity as Pharmacophore Anchors
The pKa values of the N1 and N4 atoms differ slightly due to the asymmetric carbon bridges. At physiological pH (7.4), at least one nitrogen is typically protonated. This intrinsic basicity serves as a critical Positive Ionizable (PI) or Hydrogen Bond Donor (HBD) feature in 3D pharmacophore models, acting as the primary electrostatic anchor against acidic residues (e.g., Asp or Glu) in target binding sites[2].
Target-Specific Pharmacophore Models: Mechanistic Case Studies
Case Study 1: Sigma-1 (σ1) Receptor Ligands (Neurology)
The σ1 receptor requires a highly specific pharmacophore: a central basic amine flanked by a primary and a secondary hydrophobic region.
Design Strategy: By utilizing a chiral-pool synthesis approach, researchers developed 1,2,4-trisubstituted 1,4-diazepanes. The N1 and N4 positions were functionalized with benzyl and 4-methoxybenzyl groups to fulfill the hydrophobic requirements, while the core nitrogens provided the basic center[3].
Causality: The addition of a methyl group at the 2-position of the 1,4-diazepane ring dictated the stereochemistry and locked the conformation without sterically hindering receptor affinity. The resulting compound, (2S)-1-benzyl-4-(4-methoxybenzyl)-2-methyl-1,4-diazepane, exhibited an exceptional
of 0.86 nM and demonstrated clear cognition-enhancing effects in vivo[3].
Case Study 2: 5-HT6 Receptor Antagonists (Cognitive Disorders)
Aryl sulphonamides are well-documented 5-HT6 antagonists. However, mapping them onto a 1,4-diazepane core dramatically improves receptor orientation.
Design Strategy: 3-(1,4-diazepanyl)-methyl-phenyl-sulphonamides were designed using PHASE 3D-QSAR modeling. The pharmacophore required a PI group, a Hydrogen Bond Acceptor (HBA), and two aromatic rings[2].
Causality: The terminal nitrogen of the 1,4-diazepane ring acts as the essential basic amine for receptor binding. The nitrogen attached directly to the aromatic ring acts as a rigid linker, imparting the precise spatial orientation required for the sulfonyl group (HBA) to interact with the receptor's transmembrane domains[2].
Case Study 3: Falcipain-2 Inhibitors (Infectious Disease/Malaria)
Falcipain-2 is a cysteine protease in Plasmodium falciparum. Inhibitors require precise occupation of the S1, S2, and S3 subpockets.
Design Strategy: 2-(4-(substituted benzoyl)-1,4-diazepan-1-yl)-N-phenylacetamide derivatives were synthesized via carbodiimide chemistry.
Causality: The 1,4-diazepane core acts as a highly flexible linker. Its twisted chair conformation optimally projects the benzoyl moiety into the hydrophobic S2 pocket while directing the phenylacetamide group toward the S1/S3 pockets, establishing critical HBD/HBA networks with the protease backbone.
Quantitative Data Presentation
The following table summarizes the quantitative binding and structural data derived from the respective pharmacophore models.
To ensure scientific integrity, both computational and synthetic workflows must be self-validating. Below are the standardized protocols for developing and synthesizing 1,4-diazepane pharmacophores.
Protocol A: Ligand-Based 3D-QSAR Pharmacophore Generation (In Silico)
This protocol utilizes a decoy-validation system to prevent false-positive feature extraction.
Dataset Curation: Assemble a library of known 1,4-diazepane derivatives with measured
or values. Split into a Training Set (70%) and a Test Set (30%).
Conformational Sampling: Use the OPLS3e force field to generate conformers. Crucial Step: Explicitly allow for twisted chair and boat conformations of the 7-membered ring.
Feature Extraction: Map functional groups to pharmacophore sites: Positive Ionizable (PI) for protonated amines, Hydrogen Bond Acceptor (HBA) for carbonyls/sulfonyls, and Aromatic Ring (AR) for benzyl/phenyl groups.
3D Alignment: Superimpose the conformers based on the N1-N4 spatial vector distance.
Self-Validation (Decoy Testing): Introduce a dataset of 100 known inactive decoys. Generate a Receiver Operating Characteristic (ROC) curve. The model is only validated if the Area Under the Curve (AUC) is > 0.80.
PLS Regression: Generate the 3D-QSAR model using Partial Least Squares (PLS) regression to correlate the 3D spatial alignment with biological activity[2].
Protocol B: Late-Stage Diversification Synthesis of 1,4-Diazepanes (In Vitro)
This protocol uses sequential orthogonal protection to ensure regioselectivity, validated by LC-MS at each step.
Mono-Protection: React homopiperazine with 1 equivalent of di-tert-butyl dicarbonate (Boc
O) in DCM at 0°C to yield N-Boc-homopiperazine. Validation: TLC and LC-MS to confirm mono-protection (avoiding over-protected byproducts).
N1-Functionalization: Perform an intermolecular reductive amination using the appropriate substituted benzaldehyde and NaCNBH
Deprotection: Cleave the N-Boc group using Trifluoroacetic acid (TFA) in DCM at room temperature. Validation:
H-NMR to confirm the disappearance of the tert-butyl singlet at ~1.4 ppm.
N4-Functionalization: React the newly freed secondary amine with an aroyl chloride or sulfonyl chloride in the presence of Triethylamine (TEA) to yield the final asymmetric 1,4-diazepane derivative[5]. Validation: High-Resolution Mass Spectrometry (HRMS) and Elemental Analysis.
Visualizations of Workflows and Mechanisms
Figure 1: Self-validating in silico workflow for 1,4-diazepane ligand-based pharmacophore generation.
Figure 2: Mechanism of 5-HT6 receptor antagonism by 1,4-diazepane derivatives.
References
Wünsch, B., et al. "Chiral-pool synthesis of 1,2,4-trisubstituted 1,4-diazepanes as novel σ1 receptor ligands." Bioorganic & Medicinal Chemistry, 2017. URL:[Link]
"Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT 6 Antagonists in Cognitive Disorders." Open Pharmaceutical Sciences Journal, 2016. URL:[Link]
"Design, synthesis and evaluation of 2-(4-(substituted benzoyl)-1,4-diazepan-1-yl)-N-phenylacetamide derivatives as a new class of falcipain-2 inhibitors." Arabian Journal of Chemistry, 2014. URL:[Link]
Zampieri, D., et al. "Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands." ACS Omega, 2020. URL:[Link]
Teimoori, S., et al. "Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents." Journal of Cancer Therapy, 2014. URL:[Link]
Synonyms and chemical identifiers for 1-(1,4-Diazepan-1-yl)-2-methylbutan-1-one
Structural and Analytical Blueprint: 1-(1,4-Diazepan-1-yl)-2-methylbutan-1-one in Medicinal Chemistry Executive Summary In the landscape of modern drug discovery, the selection of core scaffolds dictates the physicochemi...
Author: BenchChem Technical Support Team. Date: March 2026
Structural and Analytical Blueprint: 1-(1,4-Diazepan-1-yl)-2-methylbutan-1-one in Medicinal Chemistry
Executive Summary
In the landscape of modern drug discovery, the selection of core scaffolds dictates the physicochemical properties and spatial trajectory of a therapeutic molecule. 1-(1,4-Diazepan-1-yl)-2-methylbutan-1-one is a highly versatile building block consisting of a 1,4-diazepane (homopiperazine) ring functionalized with a 2-methylbutanoyl group. This whitepaper provides an in-depth technical analysis of its chemical identifiers, its structural rationale as a privileged scaffold, and a self-validating analytical protocol for its integration into high-throughput medicinal chemistry workflows.
Chemical Identity and Nomenclature
Accurate chemical identification is the foundation of reproducible research. The table below summarizes the core quantitative and structural identifiers for 1-(1,4-diazepan-1-yl)-2-methylbutan-1-one.
Structural Rationale: The 1,4-Diazepane Scaffold in Drug Design
The 1,4-diazepane core acts as a privileged scaffold in medicinal chemistry, offering distinct advantages over the ubiquitous six-membered piperazine ring.
Causality of Scaffold Selection:
The addition of a single methylene unit to form the seven-membered diazepane ring significantly increases the conformational flexibility of the molecule[1]. This structural shift alters the spatial trajectory of substituent exit vectors, allowing medicinal chemists to probe deep or non-classical binding pockets that remain inaccessible to more rigid heterocycles.
Authoritative Applications:
Antiviral Development: During the hit-to-lead optimization of SARS-CoV-2 Mpro inhibitors, transitioning to a diazepane scaffold unlocked a novel exit vector pointing toward the S1′ pocket, which dramatically enhanced the binding affinity from the micromolar to the low nanomolar range (16 nM)[1].
Oncology: The diazepane framework has been successfully deployed as the core structure for potent farnesyltransferase inhibitors, acting as destabilizing microtubule agents to combat hormone-resistant prostate cancer cell lines (PC3 and DU145)[2].
Neurology: It serves as a critical structural component in the development of dual orexin receptor antagonists (DORAs) and selective OX2R antagonists (2-SORAs) for the treatment of insomnia, effectively reducing bioactivation risks associated with earlier iterations[3].
Immunology: The non-planar nature of the diazepane ring makes it an excellent template for disrupting complex protein-protein interactions, as demonstrated in the discovery of high-affinity LFA-1/ICAM-1 antagonists[4].
Synthetic Workflow and Application
The primary utility of 1-(1,4-diazepan-1-yl)-2-methylbutan-1-one lies in the reactivity of its unsubstituted secondary amine at the N4 position. This site serves as the primary vector for late-stage functionalization, enabling the rapid generation of diverse compound libraries.
Figure 1: Hit-to-lead workflow utilizing the 1-(1,4-Diazepan-1-yl)-2-methylbutan-1-one scaffold.
Analytical Validation Protocol
Before utilizing 1-(1,4-diazepan-1-yl)-2-methylbutan-1-one in high-throughput synthesis, its purity and identity must be rigorously verified. The following protocol outlines a self-validating LC-MS methodology.
Causality in Method Design:
The compound contains a basic secondary amine at the N4 position (estimated pKa ~10). Under standard acidic reverse-phase LC conditions (e.g., 0.1% formic acid), this amine becomes fully protonated. The positively charged amine interacts strongly with residual silanols on the silica-based C18 stationary phase, leading to severe peak tailing and poor chromatographic resolution. To counteract this, a high-pH mobile phase is employed to suppress the ionization of the amine, ensuring sharp, symmetrical peaks and accurate UV integration.
Step-by-Step Methodology:
Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to 10 µg/mL using the initial mobile phase conditions.
System Suitability Test (SST) [Self-Validating Step]: Inject a known standard (e.g., Caffeine) prior to the sample. This verifies that the mass spectrometer's mass accuracy is within < 5 ppm error and that the retention time is stable, proving the system is calibrated.
Pre-Run Blank [Self-Validating Step]: Inject 5 µL of the sample diluent. This confirms the baseline is clean and rules out any background contamination or column carryover from previous runs.
Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade Water (pH adjusted to 9.5).
Mobile Phase B: LC-MS grade Acetonitrile.
Gradient: 5% B to 95% B over 3.0 minutes, hold at 95% B for 1.0 minute. Flow rate: 0.4 mL/min.
Mass Spectrometry Detection: Operate the mass spectrometer in Electrospray Ionization Positive (ESI+) mode. Monitor for the protonated molecular ion
at 185.16.
Post-Run Blank [Self-Validating Step]: Inject a final blank to verify that the diazepane derivative has been completely eluted and will not cause carryover artifacts in subsequent library analyses.
References
Hazemann, J., et al. "Accelerating the Hit-To-Lead Optimization of a SARS-CoV-2 Mpro Inhibitor Series by Combining High-Throughput Medicinal Chemistry and Computational Simulations." Journal of Medicinal Chemistry, 2025. URL: [Link]
Wlodarczyk, N., et al. "Potent Farnesyltransferase Inhibitors with 1,4-Diazepane Scaffolds as Novel Destabilizing Microtubule Agents in Hormone-Resistant Prostate Cancer." Journal of Medicinal Chemistry, 2011. URL: [Link]
Roecker, A. J., et al. "Discovery of Diazepane Amide DORAs and 2-SORAs Enabled by Exploration of Isosteric Quinazoline Replacements." Bioorganic & Medicinal Chemistry Letters, 2015. URL: [Link]
Wattanasin, S., et al. "1,4-Diazepane-2-ones as novel inhibitors of LFA-1." Bioorganic & Medicinal Chemistry Letters, 2003. URL: [Link]
The Role of Diazepane Moieties in Kinase Inhibitor Design: Structural Vectoring and Selectivity
Abstract The highly conserved nature of the ATP-binding pocket across the human kinome presents a formidable challenge in drug discovery. While traditional six-membered heterocycles (e.g., piperazines) have dominated ear...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The highly conserved nature of the ATP-binding pocket across the human kinome presents a formidable challenge in drug discovery. While traditional six-membered heterocycles (e.g., piperazines) have dominated early pharmacophores, the incorporation of seven-membered 1,4-diazepane (homopiperazine) rings has emerged as a privileged strategy for achieving exquisite kinase selectivity and favorable pharmacokinetic profiles. This technical guide explores the mechanistic rationale behind diazepane integration, detailing its role in conformational vectoring, solvent-exposed solubilization, and steric gating, supported by validated synthetic and biochemical protocols.
Mechanistic Principles of Diazepane Integration
Conformational Adaptability and Vectorial Projection
Unlike piperazine rings, which are conformationally restricted to rigid chair forms, the 1,4-diazepane ring possesses an additional methylene unit that lowers the energy barrier for pseudorotation. This allows the seven-membered ring to adopt twist-chair conformations that can dynamically adapt to the induced-fit requirements of specific kinase active sites. When anchored at the hinge region, the diazepane moiety projects its substituents at distinct spatial vectors, altering the trajectory of the molecule to either exploit adjacent hydrophobic pockets or avoid steric clashes with the DFG motif.
Solvent-Exposed Solubilization: The PIM Kinase Paradigm
In many highly lipophilic kinase inhibitors, the diazepane ring acts as a pharmacokinetic enhancer without compromising the primary pharmacophore. A prime example is the pan-PIM kinase inhibitor CX-6258[1]. Crystallographic analysis of PIM1 complexed with CX-6258 reveals that the methyl-1,4-diazepane moiety points directly out of the ATP-binding pocket and into the solvent channel[2]. Because it does not form critical hydrogen bonds with the kinase backbone, its primary causality in the design is to drastically improve aqueous solubility and cellular permeability while maintaining an IC50 in the low nanomolar range.
Selectivity Filters: CDK9 vs. CDK2
The steric bulk of the diazepane ring can be weaponized as a selectivity filter. In the development of 2,4,5-trisubstituted pyrimidine inhibitors, replacing a smaller amine with a bulky 1,4-diazepane ring at the R3 position resulted in a remarkable 156-fold selectivity for CDK9 over CDK2[3]. The causality is purely steric: the diazepane moiety forces a binding vector towards the thiazole ring adjacent to the ribose pocket in CDK9. The smaller, more restricted binding pocket of CDK2 cannot accommodate this bulky conformation without severe enthalpic penalties, effectively gating the inhibitor out of the off-target kinase.
Case Study: Evolution of Rho-Kinase (ROCK) Inhibitors
The evolution of ROCK inhibitors perfectly illustrates the optimization of the diazepane scaffold. Early generation inhibitors like Fasudil (HA-1077) utilized an unsubstituted homopiperazine ring to competitively block the ATP pocket, effectively preventing Rho-mediated myosin phosphatase inhibition[4]. However, Fasudil lacked strict selectivity across the kinome.
To address this, medicinal chemists developed Ripasudil (K-115). By incorporating a fluorine atom on the isoquinoline core and, crucially, attaching a chiral methyl group at the (S)-2 position of the 1,4-diazepane ring, the pharmacological action was dramatically improved[5]. The chiral center restricts the conformational freedom of the diazepane ring, locking it into a bioactive conformation that perfectly complements the ROCK1/2 active site. This precise structural vectoring minimizes off-target binding, making Ripasudil a highly potent and selective therapeutic for glaucoma[6].
Fig 1: ROCK1/2 signaling pathway and mechanism of inhibition by Ripasudil.
Quantitative Data Summary
The following table summarizes the structure-activity relationship (SAR) impact of diazepane modifications across key kinase targets.
Inhibitor
Target Kinase
Diazepane Modification
Potency (IC50 / Ki)
Primary Function of Moiety
Fasudil (HA-1077)
ROCK1/2
Unsubstituted 1,4-diazepane
Ki = 1.6 nM (ROCK)
Hinge binding & basicity
Ripasudil (K-115)
ROCK1/2
(S)-2-methyl-1,4-diazepane
IC50 = 31 nM
Conformational locking & selectivity
CX-6258
PIM1/2/3
4-methyl-1,4-diazepane
IC50 = 5 nM (PIM1)
Solvent-exposed solubilization
Compound 30k
CDK9
1,4-diazepane at R3
IC50 = 0.36 µM
Steric vectoring for CDK9/2 selectivity
Experimental Workflows & Protocols
Synthesis of Chiral Diazepane Intermediates via Fukuyama-Mitsunobu Cyclization
Synthesizing 7-membered rings via standard
intramolecular alkylation often yields poor results due to the entropic penalty of forming large rings and competing intermolecular oligomerization. To circumvent this, an intramolecular Fukuyama-Mitsunobu cyclization is utilized to construct the (S)-2-methyl-1,4-diazepane core of inhibitors like Ripasudil.
Step-by-Step Methodology:
N-Nosyl Activation: Dissolve the chiral diamino alcohol precursor (derived from (R)-2-aminopropan-1-ol) in anhydrous dichloromethane (DCM). Add 2-nitrobenzenesulfonyl chloride (NsCl) and triethylamine at 0°C. Causality: The highly electron-withdrawing nosyl group increases the acidity of the sulfonamide proton (pKa ~ 4.5), making it an excellent nucleophile for the subsequent Mitsunobu dehydration[7].
Mitsunobu Complex Formation: In a flame-dried flask under argon, dissolve the N-nosyl diamino alcohol and triphenylphosphine (
) in anhydrous tetrahydrofuran (THF). Cool the system to 0°C.
7-Endo-Tet Cyclization: Add diisopropyl azodicarboxylate (DIAD) dropwise. Causality: DIAD forms a betaine intermediate with
, which activates the terminal hydroxyl group into a superior leaving group. The deprotonated nosylamide immediately attacks via a 7-endo-tet cyclization, forming the diazepane ring with complete retention of stereochemistry.
Deprotection: Cleave the nosyl group using thiophenol and potassium carbonate in DMF to yield the free (S)-2-methyl-1,4-diazepane, ready for coupling to the kinase-binding core.
Fig 2: Fukuyama-Mitsunobu synthesis workflow for chiral diazepane inhibitors.
To ensure that the observed potency of a newly synthesized diazepane-inhibitor is a true reflection of target engagement rather than assay artifact, the biochemical screening must be designed as a self-validating system utilizing Z'-factor gating.
Step-by-Step Methodology:
Buffer Preparation: Prepare Kinase Buffer (50 mM HEPES pH 7.5, 10 mM
, 1 mM EGTA, 0.01% Brij-35). Causality: The inclusion of the non-ionic detergent Brij-35 is critical; it prevents the highly lipophilic inhibitors from forming colloidal aggregates that cause false-positive inhibition.
Acoustic Dispensing: Use an acoustic liquid handler to dispense the diazepane inhibitors in a 10-point dose-response curve into a 384-well plate.
Control Establishment: Add the target kinase and specific peptide substrate. Crucially, include positive control wells (e.g., 10 µM Staurosporine for 100% inhibition) and negative control wells (Buffer only, no enzyme for 0% activity).
Reaction Initiation: Add ultra-pure ATP strictly at the predetermined
concentration for the specific kinase. Causality: Running the assay at the ATP ensures maximum sensitivity to ATP-competitive diazepane inhibitors, allowing for accurate derivation using the Cheng-Prusoff equation.
Detection & Z'-Factor Validation: After 60 minutes, add ADP-Glo reagent to deplete unreacted ATP, followed by Kinase Detection Reagent. Read luminescence. Calculate the Z'-factor using the formula:
.
Validation Gate: The assay is self-validating; if the calculated Z'-factor is < 0.6, the plate is rejected due to insufficient signal-to-noise, ensuring only high-fidelity IC50 data is reported.
Conclusion
The strategic incorporation of the 1,4-diazepane moiety represents a sophisticated leap in kinase inhibitor design. By leveraging its unique pseudorotational flexibility, synthetic chemists can project functional groups into specific solvent channels to enhance solubility, or utilize the ring's steric bulk to gate out off-target kinases. Supported by robust synthetic routes like the Fukuyama-Mitsunobu cyclization and validated through stringent biochemical profiling, diazepane-based scaffolds will continue to drive the discovery of highly selective, next-generation therapeutics.
References
Rho kinase inhibitor HA-1077 prevents Rho-mediated myosin phosphatase inhibition in smooth muscle cells - National Institutes of Health (NIH) -[Link]
Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents - Cardiff University -[Link]
Structural analysis of PIM1 kinase complexes with ATP-competitive inhibitors - National Institutes of Health (NIH) -[Link]
Expedite protocol for construction of chiral regioselectively N-protected monosubstituted piperazine, 1,4-diazepane, and 1,4-diazocane building blocks - National Institutes of Health (NIH) -[Link]
Ripasudil hydrochloride hydrate - New Drug Approvals -[Link]
A Technical Guide to 2-Methylbutanoyl Homopiperazine Analogs: Synthesis, Biological Evaluation, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals Abstract The homopiperazine scaffold is a privileged structure in medicinal chemistry, featured in a multitude of compounds with diverse pharmacological act...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The homopiperazine scaffold is a privileged structure in medicinal chemistry, featured in a multitude of compounds with diverse pharmacological activities. Acylation of the homopiperazine ring, particularly with moieties like 2-methylbutanoyl, offers a promising avenue for the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of 2-methylbutanoyl homopiperazine analogs, covering their synthesis, biological evaluation, and potential therapeutic applications. We will delve into the rationale behind their design, detailed experimental protocols, and the structure-activity relationships that govern their efficacy. This document serves as a foundational resource for researchers engaged in the discovery and development of novel homopiperazine-based therapeutics.
Introduction: The Significance of the Homopiperazine Scaffold
The homopiperazine ring, a seven-membered diazacycloalkane, is a versatile scaffold in drug design due to its unique conformational flexibility and ability to engage in various intermolecular interactions.[1][2] Its presence in numerous clinically used drugs underscores its importance in medicinal chemistry. The two nitrogen atoms of the homopiperazine ring provide handles for substitution, allowing for the fine-tuning of physicochemical properties and pharmacological activity.
N-acylation of the homopiperazine core is a common strategy to introduce diverse functionalities and modulate the biological profile of the resulting analogs. The acyl group can influence factors such as lipophilicity, metabolic stability, and target-binding affinity. The 2-methylbutanoyl group, with its branched alkyl chain, introduces a specific steric and lipophilic character that can be exploited to achieve desired pharmacological effects.
Synthesis of 2-Methylbutanoyl Homopiperazine Analogs
The synthesis of 2-methylbutanoyl homopiperazine analogs is typically achieved through a straightforward acylation reaction between homopiperazine and a reactive derivative of 2-methylbutanoic acid, most commonly 2-methylbutanoyl chloride.
Synthesis of the Key Precursor: 2-Methylbutanoyl Chloride
2-Methylbutanoyl chloride is a crucial reagent for the synthesis of the target analogs. It can be prepared from 2-methylbutanoic acid using standard chlorinating agents.
Experimental Protocol: Synthesis of 2-Methylbutanoyl Chloride
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a drying tube, add 2-methylbutanoic acid.
Addition of Thionyl Chloride: Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (SOCl₂), typically 1.5 to 2.0 equivalents. A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) can be added to facilitate the reaction.
Reaction: Heat the reaction mixture to reflux for 1-3 hours. The reaction progress can be monitored by observing the cessation of gas evolution (SO₂ and HCl).
Workup: After the reaction is complete, cool the mixture to room temperature. Remove the excess thionyl chloride by distillation, initially at atmospheric pressure and then under reduced pressure.
Purification: The crude 2-methylbutanoyl chloride can be purified by fractional distillation under reduced pressure to yield a colorless to pale yellow liquid.
dot
Caption: Synthesis of 2-Methylbutanoyl Chloride.
Acylation of Homopiperazine
The final step in the synthesis of the target analogs involves the reaction of homopiperazine with the prepared 2-methylbutanoyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction.
Experimental Protocol: Synthesis of 1-(2-Methylbutanoyl)homopiperazine
Reaction Setup: To a solution of homopiperazine (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a suitable base, for example, triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 to 1.5 equivalents).
Addition of Acyl Chloride: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of 2-methylbutanoyl chloride (1.0 equivalent) in the same anhydrous solvent.
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Workup: Upon completion, quench the reaction with water. Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure 1-(2-methylbutanoyl)homopiperazine.
dot
Caption: Synthesis of 1-(2-Methylbutanoyl)homopiperazine.
Biological Evaluation and Therapeutic Potential
While specific studies on 2-methylbutanoyl homopiperazine analogs are limited in the public domain, the broader class of N-acyl homopiperazines has shown significant promise in various therapeutic areas.
As Enzyme Inhibitors
N-Acyl homopiperazine compounds have been identified as potent inhibitors of gelatinases (MMP-2 and MMP-9), a class of matrix metalloproteinases implicated in cancer cell migration and other pathological processes.[3] This suggests that 2-methylbutanoyl homopiperazine analogs could also exhibit inhibitory activity against these or other enzymes. The branched alkyl chain of the 2-methylbutanoyl group may provide specific interactions within the enzyme's active site, potentially leading to improved potency or selectivity.
Another study reported a series of beta-aminoacyl-containing homopiperazine derivatives as potent inhibitors of dipeptidyl peptidase IV (DPP-IV), a key target in the treatment of type 2 diabetes.[4] This highlights the potential of N-acylated homopiperazines to target a diverse range of enzymes.
Central Nervous System (CNS) Applications
Homopiperazine analogs have been extensively investigated for their activity on CNS targets. For instance, a homopiperazine analog of haloperidol, SYA 013, has been studied for its binding affinity at dopamine and serotonin receptor subtypes, showing potential as a novel antipsychotic agent.[5] The N-acyl group in 2-methylbutanoyl homopiperazine analogs could modulate the interaction with these receptors, potentially leading to compounds with improved efficacy and side-effect profiles.
Anticancer Activity
Several studies have reported the synthesis and anticancer evaluation of novel homopiperazine derivatives.[1][2] These studies have shown that modifications on the homopiperazine ring can lead to compounds with significant cytotoxic activity against various cancer cell lines. The introduction of a lipophilic group like 2-methylbutanoyl could enhance the cell permeability and anticancer activity of these analogs.
The biological activity of 2-methylbutanoyl homopiperazine analogs is expected to be influenced by several structural features:
The 2-Methylbutanoyl Group: The size, shape, and lipophilicity of this group are critical for target binding. Variations in the alkyl chain, such as branching or substitution, could significantly impact potency and selectivity.
The Homopiperazine Ring: The conformation of the seven-membered ring can influence the orientation of the N-acyl group and any other substituents, thereby affecting target interaction.
Substitution on the Second Nitrogen: The presence and nature of a substituent on the other nitrogen atom of the homopiperazine ring can dramatically alter the pharmacological profile. This provides an opportunity for further chemical modification to optimize activity.
Table 1: Potential Therapeutic Targets for N-Acyl Homopiperazine Analogs
The existing literature on N-acyl homopiperazines provides a strong foundation for the exploration of 2-methylbutanoyl homopiperazine analogs as a promising class of therapeutic agents. While specific data on these particular compounds is scarce, the synthetic routes are well-established, and the potential for diverse biological activities is high.
Future research should focus on:
Synthesis and Characterization: The synthesis and full characterization of a library of 2-methylbutanoyl homopiperazine analogs with variations in substitution on the second nitrogen atom.
Biological Screening: Comprehensive biological screening of these analogs against a panel of relevant targets, including enzymes (e.g., MMPs, DPP-IV) and CNS receptors.
Structure-Activity Relationship Studies: Detailed SAR studies to understand the key structural determinants of activity and selectivity.
In Vivo Evaluation: Promising candidates should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.
References
Brown, S., et al. (2011). N-substituted homopiperazine barbiturates as gelatinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(16), 4855-4858. [Link]
Ahn, J. H., et al. (2008). Synthesis and biological evaluation of homopiperazine derivatives with beta-aminoacyl group as dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(24), 6525-9. [Link]
Peprah, K., et al. (2012). Structure-activity relationship studies of SYA 013, a homopiperazine analog of haloperidol. Bioorganic & Medicinal Chemistry, 20(5), 1671-8. [Link]
Teimoori, S., et al. (2011). Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents. Journal of Cancer Therapy, 2(4), 507-514. [Link]
Teimoori, S., et al. (2011). Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents. Journal of Cancer Therapy, 2, 507-514. [Link]
Technical Application Note: Precision N-Alkylation Strategies for 1-(1,4-Diazepan-1-yl)-2-methylbutan-1-one
This Application Note is designed for research scientists and drug development professionals. It details the synthetic protocols for the N-alkylation of 1-(1,4-Diazepan-1-yl)-2-methylbutan-1-one , a privileged homopipera...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for research scientists and drug development professionals. It details the synthetic protocols for the N-alkylation of 1-(1,4-Diazepan-1-yl)-2-methylbutan-1-one , a privileged homopiperazine scaffold.
)
Executive Summary & Chemical Context
The 1,4-diazepane (homopiperazine) ring is a critical pharmacophore in medicinal chemistry, offering distinct conformational flexibility compared to piperazine. The specific substrate, 1-(1,4-Diazepan-1-yl)-2-methylbutan-1-one , possesses two nitrogen centers with vastly different electronic environments:
(Amide): Acylated by the 2-methylbutanoyl group. The lone pair is delocalized into the carbonyl, rendering it non-nucleophilic under standard alkylation conditions.
(Amine): A secondary aliphatic amine. It is highly nucleophilic ( for the conjugate acid) and the primary target for functionalization.
Synthetic Challenge: The 2-methylbutanoyl group introduces steric bulk proximal to the
position, but the distal position remains sterically accessible. The primary challenge in alkylating this scaffold is controlling mono-alkylation vs. over-alkylation (quaternization) and preventing amide hydrolysis during workup.
Strategic Decision Framework
Select the appropriate protocol based on the nature of the electrophile (R-X).
Figure 1: Decision tree for selecting the optimal alkylation strategy based on electrophile sterics and electronics.
Finkelstein activation (optional for alkyl chlorides)
Step-by-Step Protocol
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1-(1,4-Diazepan-1-yl)-2-methylbutan-1-one (1.0 equiv) in anhydrous Acetonitrile (MeCN).
Base Addition: Add powdered
(2.5 equiv). If the alkyl halide is a chloride, add KI (0.1 equiv) to generate the more reactive iodide in situ.
Alkylation: Add the Alkyl Halide (1.05 equiv) dropwise at Room Temperature (RT).
Note: For highly reactive electrophiles (e.g., methyl iodide, benzyl bromide), cool to 0°C during addition to minimize over-alkylation.
Reaction: Stir at 60°C for 4–12 hours. Monitor by TLC or LC-MS. The secondary amine (
) will convert to the tertiary amine.
Workup:
Filter off the inorganic solids through a Celite pad.
Concentrate the filtrate under reduced pressure.[1]
Eluent: DCM:MeOH (95:5 to 90:10). The tertiary amine product is typically more polar than the starting material but less polar than the quaternary salt byproduct.
Method B: Reductive Amination
Best for: Secondary alkyl groups, or when avoiding over-alkylation is critical.
Mechanism: Formation of an iminium ion intermediate followed by irreversible hydride reduction.
Reagents & Stoichiometry
Component
Equivalents
Role
Substrate
1.0 equiv
Amine source
Aldehyde/Ketone
1.1 - 1.2 equiv
Carbonyl source
Reducing Agent (STAB)
1.5 - 2.0 equiv
Sodium Triacetoxyborohydride (mild, selective)
Acid (Acetic Acid)
1.0 - 2.0 equiv
Catalyst to facilitate iminium formation
Solvent (DCE or DCM)
0.1 M
1,2-Dichloroethane (standard)
Step-by-Step Protocol
Imine Formation: Dissolve 1-(1,4-Diazepan-1-yl)-2-methylbutan-1-one (1.0 equiv) and the corresponding Aldehyde/Ketone (1.1 equiv) in anhydrous DCE (or DCM).
Activation: Add Acetic Acid (AcOH, 1.5 equiv). Stir at RT for 30–60 minutes to ensure equilibrium formation of the iminium species.
Critical: Do not add the reducing agent yet. Allow the "pre-complexation" time.
Best for: Attaching Aryl or Heteroaryl rings (e.g., phenyl, pyridyl).
Mechanism: Pd(0)/Pd(II) catalytic cycle involving oxidative addition, amine coordination, and reductive elimination.[2]
Reagents & Stoichiometry
Component
Equivalents
Role
Substrate
1.0 equiv
Amine nucleophile
Aryl Halide (Ar-Br/I)
1.0 - 1.2 equiv
Electrophile
Catalyst ()
2 - 5 mol%
Palladium source
Ligand (BINAP or XPhos)
4 - 10 mol%
Ligand (BINAP for general, XPhos for hindered)
Base ( or )
1.5 - 2.0 equiv
Strong base required for catalytic cycle
Solvent (Toluene/Dioxane)
0.1 M
Degassed solvent
Step-by-Step Protocol
Inert Atmosphere: Flame-dry a Schlenk tube or microwave vial and purge with Argon.
Loading: Add
(2 mol%), Ligand (4 mol%), and Base (, 1.5 equiv).
Substrate Addition: Add 1-(1,4-Diazepan-1-yl)-2-methylbutan-1-one (1.0 equiv) and the Aryl Halide (1.0 equiv).
Solvent: Add anhydrous Toluene (degassed). Seal the vessel.
Heating: Heat to 100°C (oil bath) or 110°C (Microwave) for 12–24 hours.
Color Change: Reaction mixture typically turns from dark red/purple to black/brown.
Workup: Cool to RT. Dilute with EtOAc, filter through Celite.
Purification: Column chromatography. Aryl-diazepanes are often UV-active, facilitating detection.
Analytical Validation
Upon successful alkylation, the following spectral changes are expected:
NMR (Typical Shifts):
-Alkyl Protons: New signals appear for the alkyl group (e.g., benzylic protons at 3.5–3.8 ppm).
Diazepane Ring: The multiplets for the ring protons adjacent to
(positions 3 and 5) will shift slightly upfield or downfield depending on the substituent, but the symmetry will remain distinct from the adjacent protons.
Amide Retention: The 2-methylbutanoyl signals (methyl doublet at
1.1 ppm, triplet at 0.9 ppm) must remain intact, confirming no amide hydrolysis occurred.
Mass Spectrometry (LC-MS):
Expect
corresponding to Substrate MW (198.3) + Alkyl Group - H.
Check for
(Mono) vs (Bis/Quaternary salt).
Compliance & Safety Warning
Critical Notice regarding Pharmacological Analogs:
The structure 1-(1,4-Diazepan-1-yl)-2-methylbutan-1-one bears structural similarity to 2-methyl-AP-237 (a potent opioid agonist) and other piperazine/diazepane-based psychoactive substances.
Legal Verification: Researchers must verify the scheduling status of this specific diazepane analog in their jurisdiction (e.g., DEA in US, EMCDDA in EU) before synthesis.
Handling: Treat all intermediates as potentially potent CNS-active compounds. Use full PPE (gloves, lab coat, fume hood) and avoid skin contact or inhalation.
References
Buchwald-Hartwig Coupling: A catalytic route to dibenzodiazepines involving Buchwald–Hartwig coupling. (2015).[3][4] University of Évora. Link
Reductive Amination: Strategies for Selective Reductive Amination in Organic Synthesis. (2024).[2][5] J. Org. Chem. Res. Link
Diazepane Scaffolds: 1,4-Diazepane-2-ones as novel inhibitors of LFA-1.[6] (2003). Bioorg. Med. Chem. Lett. Link
General Alkylation: Fine-tuning the chemo- and regioselective alkylation of 1,4-benzodiazepines. (2013). MedChemComm. Link
Compound Data: 1-(1,4-Diazepan-1-yl)-3,3-dimethylbutan-1-one (Analog Data). ChemScene.[7] Link
Application Note: High-Efficiency Reductive Amination of Secondary Amine Diazepanes
Abstract & Introduction The diazepane ring system (homopiperazine) is a "privileged scaffold" in medicinal chemistry, appearing frequently in CNS-active agents (e.g., Suvorexant), antihistamines (e.g., Azelastine), and k...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Introduction
The diazepane ring system (homopiperazine) is a "privileged scaffold" in medicinal chemistry, appearing frequently in CNS-active agents (e.g., Suvorexant), antihistamines (e.g., Azelastine), and kinase inhibitors. However, the functionalization of the secondary amine nitrogen within the 7-membered ring presents unique challenges compared to 5- or 6-membered analogs.
The increased conformational flexibility of the diazepane ring creates entropic penalties during the nucleophilic attack on carbonyls. Furthermore, the secondary amine is moderately basic and sterically encumbered. Standard alkylation with alkyl halides often leads to over-alkylation (quaternization) or elimination byproducts.
Reductive amination is the preferred method for N-alkylation of diazepanes, offering superior chemoselectivity. This guide details two optimized protocols:
Method A (Standard): Sodium Triacetoxyborohydride (STAB) for aldehydes and reactive ketones.
Method B (Forced Conditions): Titanium(IV) Isopropoxide [Ti(OiPr)₄] for sterically hindered or electron-rich ketones.
Mechanistic Insight: The Iminium Bottleneck
Success in reductive amination depends on the formation of the iminium ion intermediate. For secondary amines like diazepanes, this step is often rate-determining because the resulting iminium species is tetrasubstituted and positively charged, creating significant steric strain.
Reaction Pathway[1][2][3][4][5][6]
Hemiaminal Formation: The diazepane nitrogen attacks the carbonyl carbon.
Dehydration: Loss of water generates the iminium ion. Note: This is the step most likely to fail with hindered ketones.
Reduction: The hydride reagent reduces the iminium bond to the C-N single bond.[1]
Figure 1: The reductive amination pathway. The conversion of Hemiaminal to Iminium is critical and often requires acid catalysis or water scavenging (Ti(OiPr)₄).
Critical Reagent Selection Matrix
The choice of reducing agent is non-trivial. While Sodium Cyanoborohydride (NaCNBH₃) was historically popular, it is toxic and requires pH control. We recommend STAB as the primary reagent due to its self-buffering capacity and compatibility with one-pot procedures.
Best for: Aldehydes, Cyclic Ketones (e.g., cyclohexanone), and non-hindered Acyclic Ketones.
Reference: Based on the seminal work by Abdel-Magid et al. [1].
Expert Note: Diazepanes are basic. The acid promotes iminium formation and neutralizes the basicity that can decompose STAB.
Addition: Add STAB (1.5 equiv) in a single portion.
Observation: Mild effervescence may occur.
Reaction: Stir at room temperature under N₂ or Ar.
Time: Aldehydes: 1–4 hours. Ketones: 12–24 hours.
Quench: Quench by adding saturated aqueous NaHCO₃. Stir for 15 minutes until gas evolution ceases.
Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Method B: Titanium(IV) Isopropoxide Protocol
Best for: Acetophenones, Diaryl Ketones, and Hindered Diazepanes where Method A fails.
Mechanism: Ti(OiPr)₄ acts as a Lewis Acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine/enamine [2].
Reagents:
Substrate: Diazepane (1.0 equiv)
Carbonyl: Ketone (1.1 equiv)
Lewis Acid: Titanium(IV) Isopropoxide (neat) (1.2 – 1.5 equiv)
Reductant: NaBH₄ (sodium borohydride) (1.5 equiv)
Solvent: Absolute Ethanol (EtOH) or THF.
Step-by-Step Procedure:
Complexation: In a dry flask, mix the diazepane (1.0 equiv) and ketone (1.1 equiv).
The reaction will form a gelatinous titanium emulsion upon adding water.
The Fix: Add 1M NaOH or saturated Rochelle’s Salt (Sodium Potassium Tartrate) solution. Stir vigorously for 1 hour until two clear layers form (organic vs. aqueous slurry).
Extraction: Filter through Celite if necessary, then extract with EtOAc.
Workflow Decision Tree
Use this logic flow to select the correct experimental condition for your specific diazepane substrate.
Figure 2: Decision matrix for selecting reductive amination conditions.
Troubleshooting & Quality Control
Problem
Possible Cause
Solution
Low Conversion
Iminium ion not forming due to water or sterics.
Switch to Method B (Ti-mediated) or add 3Å Molecular Sieves to Method A.
Alcohol Byproduct
Carbonyl reduced before amine attack.
Ensure amine and acid are added before STAB. If using NaBH₄, ensure Imine formation time is sufficient (check via LCMS).
Emulsion (Method B)
Titanium hydroxides trapping product.
Use Rochelle's Salt wash or 10% NaOH during workup. Do not rush the quench stirring (needs >30 mins).
Dialkylation
Primary amine impurity in starting material.
Verify diazepane purity. Ensure 1.1 eq of carbonyl, not excess.
References
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][4][6] Studies on Direct and Indirect Reductive Amination Procedures.[5] The Journal of Organic Chemistry, 61(11), 3849–3862.
Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[1] The Journal of Organic Chemistry, 55(8), 2552–2554.
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent.[1][6] Journal of the American Chemical Society, 93(12), 2897–2904.
Application Note: Strategic Application of 1-(1,4-Diazepan-1-yl)-2-methylbutan-1-one in Fragment-Based Drug Design for Novel Kinase Inhibitors
Abstract Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy in modern medicinal chemistry, enabling the efficient exploration of chemical space to identify novel lead compounds.[1][2] This application n...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy in modern medicinal chemistry, enabling the efficient exploration of chemical space to identify novel lead compounds.[1][2] This application note details a comprehensive protocol for the utilization of a unique fragment, 1-(1,4-diazepan-1-yl)-2-methylbutan-1-one, in an FBDD campaign targeting a hypothetical protein kinase, "Kinase-X." We provide a rationale for the selection of this fragment, outlining its advantageous physicochemical properties and the potential for multipoint interactions within a kinase active site. Detailed, step-by-step protocols for primary fragment screening using Thermal Shift Assay (TSA), hit validation and characterization via Surface Plasmon Resonance (SPR), and structural biology studies using X-ray crystallography are presented. Furthermore, we illustrate a fragment evolution strategy, demonstrating how this initial hit can be elaborated into a more potent and selective lead compound. This guide is intended for researchers, scientists, and drug development professionals engaged in kinase inhibitor discovery programs.
Introduction: The Rationale for 1-(1,4-Diazepan-1-yl)-2-methylbutan-1-one in FBDD
Fragment-Based Drug Design (FBDD) is a rational and efficient approach to drug discovery that begins with the identification of low-molecular-weight fragments that bind to a biological target with low affinity but high ligand efficiency.[1] These initial hits serve as starting points for the development of more potent and selective drug candidates through a process of fragment evolution, such as growing, linking, or merging.[3]
The choice of fragments is a critical determinant of success in any FBDD campaign. An ideal fragment library is characterized by chemical diversity, three-dimensional complexity, and desirable physicochemical properties. The fragment at the core of this application note, 1-(1,4-Diazepan-1-yl)-2-methylbutan-1-one, has been selected based on several key features:
Novel Scaffold: The diazepane core represents a less-explored chemical space compared to more common heterocyclic fragments, offering the potential for novel intellectual property. The 1,4-diazepine scaffold is known to be present in a variety of biologically active compounds, exhibiting a wide range of activities including antipsychotic, anxiolytic, and anticancer effects.[4][5]
3D-Rich Conformation: The seven-membered diazepane ring is non-planar and can adopt multiple low-energy conformations, increasing the probability of achieving complementary interactions with the complex topography of a protein binding site.
Strategic Placement of Functionality: The fragment possesses a strategic arrangement of hydrogen bond donors (the secondary amine of the diazepane ring) and acceptors (the amide carbonyl and the tertiary amine), along with a hydrophobic 2-methylbutyl group. This combination of features provides multiple potential anchor points for binding to a target protein.
Favorable Physicochemical Properties: With a molecular weight of 198.31 g/mol and a calculated LogP of 1.24, this fragment adheres to the "Rule of Three," a guiding principle for the selection of fragments with favorable properties for subsequent optimization.
This application note will outline a hypothetical FBDD workflow for the identification and optimization of inhibitors targeting "Kinase-X," a representative protein kinase, using 1-(1,4-Diazepan-1-yl)-2-methylbutan-1-one as a starting point.
Experimental Protocols
Fragment Library Preparation and Quality Control
A diverse fragment library, including 1-(1,4-Diazepan-1-yl)-2-methylbutan-1-one, is essential for a successful FBDD campaign.
Protocol:
Fragment Sourcing: Procure 1-(1,4-Diazepan-1-yl)-2-methylbutan-1-one (CAS: 953898-12-9) from a reputable chemical supplier.[6][7]
Solubility Assessment: Prepare a 100 mM stock solution of the fragment in dimethyl sulfoxide (DMSO). Serially dilute the stock solution in the desired assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl) to determine the maximum soluble concentration.
Purity Analysis: Confirm the purity of the fragment to be >95% using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).
Identity Verification: Verify the identity of the fragment using ¹H NMR and ¹³C NMR spectroscopy.
Primary Screening: Thermal Shift Assay (TSA)
TSA is a rapid and cost-effective method for identifying fragments that bind to and stabilize a target protein.
Protocol:
Reaction Setup: In a 96-well PCR plate, prepare a 20 µL reaction mixture containing:
5 µM recombinant Kinase-X protein
5X SYPRO Orange dye
1 mM 1-(1,4-Diazepan-1-yl)-2-methylbutan-1-one (or other fragments)
Assay buffer to a final volume of 20 µL
Instrumentation: Use a real-time PCR instrument to monitor the fluorescence of the SYPRO Orange dye as the temperature is increased from 25 °C to 95 °C at a rate of 1 °C/minute.
Data Analysis: The melting temperature (Tm) of the protein is determined by fitting the fluorescence data to a Boltzmann distribution. A significant increase in the Tm (ΔTm) in the presence of the fragment compared to the DMSO control indicates binding and stabilization.
Data Presentation:
Fragment
Concentration (mM)
ΔTm (°C)
Hit?
1-(1,4-Diazepan-1-yl)-2-methylbutan-1-one
1
2.5
Yes
Fragment A
1
0.2
No
Fragment B
1
1.8
Yes
DMSO Control
-
0.0
-
Hit Validation and Characterization: Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to quantify the binding affinity and kinetics of fragment-protein interactions.
Protocol:
Chip Preparation: Immobilize recombinant Kinase-X on a CM5 sensor chip using standard amine coupling chemistry.
Binding Analysis: Inject a series of concentrations of 1-(1,4-Diazepan-1-yl)-2-methylbutan-1-one (e.g., 10 µM to 1 mM) over the sensor chip surface.
Data Acquisition: Monitor the change in the SPR signal (measured in Response Units, RU) over time.
Kinetic Analysis: Fit the association and dissociation curves to a 1:1 binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Data Presentation:
Fragment
KD (µM)
ka (1/Ms)
kd (1/s)
1-(1,4-Diazepan-1-yl)-2-methylbutan-1-one
250
1.5 x 10³
0.375
Structural Biology: Elucidating the Binding Mode
X-ray crystallography is instrumental in FBDD for visualizing the precise interactions between a fragment and its target, guiding subsequent optimization efforts.
Protocol:
Crystallization: Co-crystallize Kinase-X with 1-(1,4-Diazepan-1-yl)-2-methylbutan-1-one by vapor diffusion.
Data Collection: Collect X-ray diffraction data from a single, well-diffracting crystal at a synchrotron source.
Structure Determination: Solve the crystal structure by molecular replacement and refine the model to high resolution.
Binding Mode Analysis: Analyze the electron density maps to confirm the binding of the fragment and identify key intermolecular interactions with the protein.
Fragment Evolution: From Hit to Lead
The structural information obtained from X-ray crystallography provides a roadmap for evolving the initial fragment hit into a more potent lead compound.
Structure-Guided "Growing" Strategy
Based on the hypothetical crystal structure, we can propose a "growing" strategy to improve the affinity of our fragment.
Hypothetical Binding Mode:
The secondary amine of the diazepane ring forms a hydrogen bond with the backbone carbonyl of a hinge region residue.
The amide carbonyl accepts a hydrogen bond from a conserved lysine residue in the active site.
The 2-methylbutyl group occupies a small hydrophobic pocket.
A nearby larger hydrophobic pocket is unoccupied.
"Growing" Protocol:
Computational Modeling: Use in silico modeling to explore the addition of chemical moieties to the diazepane ring that can extend into the unoccupied hydrophobic pocket.
Synthetic Chemistry: Synthesize a small library of analogues based on the modeling predictions. For example, attach a phenyl or a substituted phenyl group to the secondary amine of the diazepane ring.
Structure-Activity Relationship (SAR) Analysis: Evaluate the synthesized analogues in the TSA and SPR assays to determine the impact of the modifications on binding affinity.
Caption: FBDD workflow from screening to lead optimization.
Hypothetical Kinase-X Inhibition Pathway
Caption: Inhibition of Kinase-X signaling by the optimized fragment-derived inhibitor.
Conclusion
This application note has provided a detailed, albeit hypothetical, framework for the application of 1-(1,4-Diazepan-1-yl)-2-methylbutan-1-one in a fragment-based drug design campaign against a protein kinase target. The unique structural features and favorable physicochemical properties of this fragment make it an attractive starting point for the discovery of novel kinase inhibitors. The described protocols for fragment screening, hit validation, structural biology, and fragment evolution represent a robust and integrated approach to modern drug discovery. By following these, or similar, methodologies, researchers can effectively leverage the power of FBDD to accelerate the identification of high-quality lead compounds.
References
Kirsch, P. (2019). A Role for Fragment-Based Drug Design in Developing Novel Lead Compounds for Central Nervous System Targets. ACS Chemical Neuroscience, 10(7), 3145-3155. Retrieved from [Link]
BioSolveIT. (n.d.). FBDD: Fragment-Based Drug Design. Retrieved from [Link]
Research and Reviews. (2024, March 28). Recent Advances in Fragment-Based Drug Design: Applications in Medicinal Chemistry. Retrieved from [Link]
Deep Origin. (2024, March 25). Fragment-Based Drug Design (FBDD). Retrieved from [Link]
Cresset Group. (2023, April 24). Identify novel compounds and increase the diversity of your ligand modifications using fragment-based drug discovery. Retrieved from [Link]
Bentham Science. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Retrieved from [Link]
Gant, T. G. (2014). Classics in Chemical Neuroscience: Diazepam (Valium). ACS Chemical Neuroscience, 5(8), 645-649. Retrieved from [Link]
Academia.edu. (n.d.). Recent advances in synthesis and medicinal chemistry of benzodiazepines. Retrieved from [Link]
ResearchGate. (2017). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Retrieved from [Link]
Procedure for amide coupling reactions with diazepane intermediates
Abstract & Strategic Overview The 1,4-diazepane ring system is a privileged scaffold in medicinal chemistry, serving as a core pharmacophore in dual orexin receptor antagonists (e.g., Suvorexant) and various kinase inhib...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Strategic Overview
The 1,4-diazepane ring system is a privileged scaffold in medicinal chemistry, serving as a core pharmacophore in dual orexin receptor antagonists (e.g., Suvorexant) and various kinase inhibitors. However, functionalizing the secondary amine of a diazepane presents unique thermodynamic and kinetic challenges compared to 5- or 6-membered rings (pyrrolidines/piperidines).
The Core Challenge: Diazepanes possess significant conformational flexibility. The entropy penalty required to lock the 7-membered ring into a transition state for nucleophilic attack is higher than for smaller rings. Furthermore, if the N1-position is protected (e.g., N-Boc), the steric bulk can shield the N4-nucleophile, leading to sluggish kinetics, incomplete conversion, and high rates of epimerization on the chiral acid partner.
This guide provides two validated protocols: a Standard Discovery Protocol (HATU) for rapid library synthesis and a Process-Optimized Protocol (T3P) for difficult, sterically hindered, or epimerization-prone couplings.
Critical Analysis of Reaction Parameters
Coupling Reagent Selection
The choice of coupling reagent is the primary determinant of success for diazepane acylation.
Solvent: For HATU, DMF or DMAc is required to solubilize the uronium salt. For T3P, Ethyl Acetate (EtOAc) or 2-MeTHF is preferred. The use of EtOAc with T3P allows for a "wash-only" workup, critical for removing unreacted diazepane without column chromatography.
Base:DIPEA (Hunig's base) is standard. However, for T3P couplings involving chiral acids, Pyridine or N-Methylmorpholine (NMM) significantly reduces racemization compared to DIPEA.
Decision Matrix & Workflow
The following diagram outlines the logical flow for selecting the appropriate protocol based on substrate properties.
Figure 1: Decision tree for selecting the optimal coupling strategy based on acid stability and diazepane steric hindrance.
Pre-activation: In a dry vial, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF. Add HATU (1.1 equiv) and DIPEA (1.0 equiv). Stir at room temperature for 5–10 minutes.
Why: Pre-activation ensures formation of the active ester before the amine encounters the acid, reducing potential side reactions.
Amine Addition: Add the Diazepane (1.2 equiv) followed by the remaining DIPEA (2.0 equiv).
Reaction: Flush with nitrogen, cap, and stir at room temperature. Monitor by LCMS.
Time: Typically complete in 1–4 hours.
Workup: Dilute with EtOAc. Wash organic layer with 5% LiCl solution (3x) to remove DMF, followed by sat. NaHCO₃ and brine. Dry over Na₂SO₄.
Purification: Flash chromatography is usually required to remove tetramethylurea byproducts.
Pyridine (3.0 – 4.0 equiv) OR N-Methylmorpholine (NMM)
Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Concentration: 0.2 M – 0.5 M)
Procedure:
Charge: To a reactor/flask, add the Carboxylic Acid (1.0 equiv), Diazepane (1.1 equiv), and Pyridine (3.5 equiv) in EtOAc.
Note: Unlike HATU, T3P allows for "all-in" addition or specific ordering. For chiral acids, cool this mixture to 0°C before adding T3P.
T3P Addition: Add T3P solution dropwise over 10–20 minutes.
Mechanism:[2][3][4][5][6][7][8][9][10] T3P acts as a water scavenger and activates the acid in situ. The slow addition controls the exotherm.
Reaction: Allow to warm to room temperature. Stir for 2–12 hours.
Optimization: If conversion stalls due to sterics, heat to 40–50°C. T3P is thermally stable.
Workup (The "T3P Advantage"):
Add water to quench.
Wash organic layer with 10% Citric Acid or 1M HCl (to remove pyridine and unreacted diazepane).
Wash with sat. NaHCO₃ (to remove unreacted acid and T3P byproducts—propylphosphonic acid is water-soluble).
Wash with brine, dry, and concentrate.
Result: Often yields >95% purity without chromatography.
Troubleshooting & Optimization
Issue
Root Cause
Corrective Action
Low Conversion
Steric shielding by N1-Boc group.
Switch to T3P and heat to 50°C. Increase concentration to 0.5 M to drive bimolecular kinetics.
Epimerization
High basicity of DIPEA/TEA; Over-activation.
Use Protocol 2 (T3P) with Pyridine or NMM at 0°C. Avoid HATU/HBTU for chiral acids.
Dimerization
Acid chloride too reactive; bis-acylation.
Avoid acid chlorides. Use stoichiometric control with T3P.
Emulsions
Amphiphilic nature of diazepane amides.
Use 2-MeTHF instead of EtOAc for workup; it separates phases more cleanly.
References
Dunetz, J. R., et al. (2011).[10] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters. [Link][11]
Cox, C. D., et al. (2010).[12] "Discovery of the Dual Orexin Receptor Antagonist [(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305)." Journal of Medicinal Chemistry. [Link]
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews. [Link]
Solid-Phase Synthesis of Diazepane Scaffolds: A Guide for Drug Discovery
The diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its conformational flexibility and ability to present substituents in a defined three-d...
Author: BenchChem Technical Support Team. Date: March 2026
The diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its conformational flexibility and ability to present substituents in a defined three-dimensional space make it an attractive template for the design of novel therapeutics. Solid-phase synthesis (SPS) has emerged as a powerful strategy for the rapid generation of diverse libraries of diazepane-containing molecules, accelerating the drug discovery process. This guide provides an in-depth overview of the key strategies, protocols, and technical considerations for the successful solid-phase synthesis of various diazepane scaffolds.
The Strategic Advantage of Solid-Phase Synthesis for Diazepane Libraries
The traditional solution-phase synthesis of diazepane libraries can be a laborious and time-consuming process, often complicated by the purification of intermediates. Solid-phase synthesis offers a compelling alternative by anchoring the initial building block to an insoluble polymer support. This approach simplifies the synthetic workflow by allowing for the use of excess reagents to drive reactions to completion, with purification achieved by simple filtration and washing of the resin-bound compound. This strategy is particularly amenable to automation and the parallel synthesis of large compound libraries, which is essential for modern high-throughput screening campaigns.
Core Components of a Successful Solid-Phase Strategy
The success of any solid-phase synthesis is critically dependent on the judicious selection of the solid support, the linker, and the synthetic route. These components must be carefully chosen to be compatible with the desired reaction conditions and to allow for the efficient cleavage of the final product from the resin.
Choosing the Right Solid Support
The solid support provides the insoluble matrix upon which the synthesis is performed. The choice of resin influences factors such as loading capacity, reaction kinetics, and the swelling properties in different solvents.[1] For diazepane synthesis, polystyrene-based resins are the most commonly used.
Wang Resin: This is a popular choice for the synthesis of C-terminal carboxylic acids.[2] It is an acid-labile resin, and cleavage is typically achieved using a solution of trifluoroacetic acid (TFA).[2][3]
2-Chlorotrityl Chloride (2-CTC) Resin: This resin is highly acid-sensitive and allows for the mild cleavage of protected peptides and other molecules, often preserving acid-labile protecting groups on the side chains.[4]
Merrifield Resin: This is a robust resin, typically chloromethylated polystyrene, that is suitable for a variety of synthetic transformations.[5]
TentaGel Resin: This is a polyethylene glycol-grafted polystyrene resin that exhibits excellent swelling properties in a wide range of solvents, making it suitable for challenging synthetic sequences.[1][6]
The Crucial Role of the Linker
The linker connects the growing molecule to the solid support and dictates the conditions required for the final cleavage. The choice of linker is therefore a critical strategic decision.
Traceless Linkers: These linkers are designed to be cleaved in a way that leaves no residual functionality on the final product.[5][7] Silicon- and germanium-based linkers are examples of traceless linkers that can be cleaved with electrophilic reagents.[8] Sulfur-based traceless linkers have also been employed in the synthesis of heterocyclic compounds.[5]
Safety-Catch Linkers: These linkers require an activation step before they become susceptible to cleavage. This two-step process provides an additional layer of orthogonality and can be advantageous in complex syntheses.
Backbone Amide Linker (BAL): This type of linker can be used to induce specific conformations in the synthesized molecule. For example, a BAL has been used as a cis-configuration inductor in the synthesis of 3,7-disubstituted perhydro-1,4-diazepine-2,5-diones.[9]
Synthetic Strategies and Protocols
The solid-phase synthesis of diazepanes generally involves three key stages: immobilization of the first building block, on-resin elaboration of the diazepane ring, and cleavage of the final product from the solid support.
Synthesis of 1,4-Diazepan-2-ones
This protocol describes the synthesis of 1,3,5-trisubstituted and 1,3,4,5-tetrasubstituted 1,4-diazepin-2-ones on Wang resin.[3]
Protocol 1: Solid-Phase Synthesis of Substituted 1,4-Diazepan-2-ones
Resin Preparation: Swell Wang aldehyde resin in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
Reductive Amination: Condense the resin with a β-amino acid ester (e.g., β-alaninate) to form an imine, followed by reduction with a suitable reducing agent (e.g., sodium cyanoborohydride).
Aminoacylation: Couple the resin-bound secondary amine with an N-Boc-protected α-amino acid using a standard coupling reagent such as HATU.
Cascade Addition: Treat the resin with an excess of vinyl magnesium bromide in the presence of copper cyanide to form a γ,δ-unsaturated ketone.
Cyclization: Remove the Boc protecting group with TFA and perform an intramolecular reductive amination to form the diazepinone ring.
Diversification (Optional): Perform N-alkylation of the diazepinone using a variety of alkyl halides.
Cleavage: Cleave the final product from the resin using a cleavage cocktail of TFA/triethylsilane (TES) (95:5).[3]
Synthesis of 1,4-Benzodiazepine-2,5-diones
This class of compounds is of significant interest due to their diverse biological activities. The following protocol outlines a general method for their synthesis on solid phase.[6]
Protocol 2: Solid-Phase Synthesis of 7-Acylamino-1,4-Benzodiazepine-2,5-diones
Resin Preparation: Link the amino group of an α-amino acid to polystyrene or TentaGel resin via reductive amination of a polymer-bound 4-alkoxy-2,6-dimethoxybenzaldehyde.
Acylation: Acylate the resin-bound amino acid with unprotected 5-nitroanthranilic acid.
Cyclization: Induce ring closure using a base catalyst.
Reduction: Reduce the nitro group to an amine.
Acylation of the Aromatic Amine: Acylate the newly formed amino group with an acid chloride in N-methylpyrrolidone (NMP).
Cleavage: Cleave the final product from the resin using a cleavage cocktail of TFA/dimethyl sulfide/water (90:5:5).[6]
On-Resin Cyclization Strategies
A key challenge in the synthesis of cyclic compounds is to favor intramolecular cyclization over intermolecular oligomerization. The "pseudo-dilution" effect on solid support helps to promote the desired cyclization.[10]
Mitsunobu Cyclization: This reaction has been used for the on-resin cyclization of a hydroxamic dipeptide to yield a 3,6-disubstituted-perhydro-diazepin-2,5-dione, with microwave heating significantly improving the reaction yield.[11]
Head-to-Tail Cyclization: This strategy involves anchoring a linear precursor to the resin via a side chain, followed by cyclization between the N- and C-termini. This approach has been optimized for the synthesis of cyclotetrapeptides.[12][13]
Data Presentation
The following table summarizes representative yields and purities for the solid-phase synthesis of different diazepane scaffolds.
Caption: General workflow for the solid-phase synthesis of 1,4-diazepan-2-ones.
Caption: Workflow for the solid-phase synthesis of 1,4-benzodiazepine-2,5-diones.
Caption: Decision-making flowchart for selecting an SPS strategy for diazepanes.
Analytical Considerations
Monitoring the progress of a solid-phase synthesis is crucial for troubleshooting and optimization. Several analytical techniques can be employed:
Qualitative Tests: The Kaiser test can be used to detect the presence of free primary amines on the resin.
FT-IR Spectroscopy: On-bead FT-IR can be used to monitor the appearance and disappearance of key functional groups.[14]
Cleavage and Analysis: A small amount of resin can be cleaved, and the product analyzed by HPLC and mass spectrometry to assess the progress and purity of the reaction.[15][16][17]
Conclusion
Solid-phase synthesis provides a robust and efficient platform for the generation of diverse libraries of diazepane-containing compounds. By carefully selecting the solid support, linker, and synthetic strategy, researchers can rapidly access novel chemical matter for biological screening. The protocols and strategies outlined in this guide provide a solid foundation for the successful implementation of solid-phase synthesis in the pursuit of new diazepane-based therapeutics.
References
J Org Chem. 2003 Oct 3;68(20):7893-5.
J Org Chem. 2008 Sep 15;73(18):7246-51.
Bioorg Med Chem Lett. 2010 Apr 1;20(7):2311-5.
The Journal of Organic Chemistry.
ResearchGate.
ScienceAsia.
J Comb Chem. 2003 May-Jun;5(3):253-9.
ResearchGate.
Adv Exp Med Biol. 2009:611:213-4.
National Center for Biotechnology Information.
[Solid-phase synthesis of trisubstituted benzo[11][18]-diazepin-5-one derivatives.]([Link]) ACS Comb Sci. 2012 Dec 10;14(12):651-6.
An Application Guide to the Synthesis of Diazepane-Based Peptidomimetics Abstract Diazepane-based scaffolds represent a class of "privileged structures" in medicinal chemistry, prized for their unique seven-membered ring...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide to the Synthesis of Diazepane-Based Peptidomimetics
Abstract
Diazepane-based scaffolds represent a class of "privileged structures" in medicinal chemistry, prized for their unique seven-membered ring geometry which can effectively mimic peptide secondary structures like β-turns and α-helices.[1] This conformational pre-organization makes them excellent candidates for designing peptidomimetics that target protein-protein interactions or enzyme active sites, while offering improved metabolic stability and oral bioavailability compared to their natural peptide counterparts.[2][3][4] This document provides a detailed guide for researchers, scientists, and drug development professionals on the principal synthetic strategies for preparing diazepane-based peptidomimetics, with a focus on explaining the causal chemistry behind protocol choices and providing actionable, step-by-step methodologies.
Introduction: The Rationale for Diazepane Scaffolds in Peptidomimetic Design
Peptidomimetics are small molecules designed to replicate the biological activity of a peptide.[4] A key challenge in their design is to create a rigid scaffold that correctly orients the necessary pharmacophoric groups for target engagement.[2][4] The 1,4-diazepane ring system is a versatile and highly effective scaffold for this purpose.[1][5] Its seven-membered structure provides a stable framework for installing functional groups with precise stereochemical control, allowing chemists to mimic the spatial arrangement of amino acid side chains in a bioactive peptide conformation.[1]
This guide will explore four powerful and widely adopted synthetic methodologies for the construction of these valuable scaffolds:
Intramolecular Reductive Amination: A robust and versatile cyclization strategy.
Multi-Component Reactions (Ugi): For rapid assembly and high molecular diversity.
Solid-Phase Synthesis: Ideal for library generation and simplified purification.
Ring-Closing Metathesis: For the formation of unsaturated diazepinone systems.
Strategy 1: Intramolecular Reductive Amination
This is arguably the most common and reliable method for forming the saturated 1,4-diazepane core. The core principle involves the cyclization of a linear precursor containing a terminal amine and a ketone (or aldehyde), which forms a cyclic iminium ion intermediate that is subsequently reduced in situ to yield the diazepane ring.[6][7] This method offers excellent control over stereochemistry, particularly when using chiral starting materials or catalysts.
Mechanistic Principle & Workflow
The synthesis begins with a linear precursor, typically an amino-ketone or amino-aldehyde. This precursor is subjected to conditions that favor the intramolecular condensation of the amine onto the carbonyl group. The resulting seven-membered cyclic imine (or enamine) is unstable and is immediately trapped and reduced by a hydride source present in the reaction mixture. Biocatalytic versions using imine reductases (IREDs) have also been developed for highly enantioselective transformations.[8][9][10]
Caption: Workflow for Intramolecular Reductive Amination.
Protocol: Synthesis of a Substituted 1,4-Diazepan-2-one
This protocol describes the cyclization of a linear amino-ketone precursor to form a diazepanone ring, a common motif in peptidomimetics.[7]
Step 1: Synthesis of the Linear Precursor (Not Detailed)
The linear precursor is typically synthesized using standard peptide coupling methods to link an N-protected amino acid to a β-amino ketone or by reductive amination between an amino acid ester and an N-protected α-amino-γ-oxo-butyramide.[11]
Step 2: Intramolecular Reductive Amination
Deprotection: Dissolve the N-Boc protected linear amino-ketone precursor (1.0 eq) in a solution of 4M HCl in Dioxane or 25% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).
Stir at room temperature for 1-2 hours until TLC or LC-MS analysis confirms the complete removal of the Boc group.
Concentrate the reaction mixture in vacuo to remove the acid and solvent, yielding the crude amine salt.
Cyclization/Reduction: Dissolve the crude amine salt in 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) to a concentration of approximately 0.1 M.
Add a mild base, such as N,N-diisopropylethylamine (DIEA) (2.0-3.0 eq), to neutralize the amine salt.
Add the reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq), portion-wise over 10 minutes. Causality: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reducing the intermediate iminium ion without affecting other functional groups like esters or amides.
Stir the reaction at room temperature for 12-24 hours. Monitor progress by LC-MS.
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
Extract the aqueous layer with DCM or ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired diazepan-2-one.
Parameter
Condition/Reagent
Purpose
Precursor
N-Boc-Phe-NH-(CH₂)₂-C(O)CH₃
Linear starting material
Deprotection
4M HCl in Dioxane
Removes acid-labile Boc group
Solvent
1,2-Dichloroethane (DCE)
Aprotic solvent for cyclization
Reducing Agent
Sodium Triacetoxyborohydride
Reduces the cyclic iminium ion
Base
DIEA
Neutralizes the amine hydrochloride salt
Temperature
Room Temperature
Sufficient for cyclization/reduction
Typical Yield
60-85%
Varies with substrate
Strategy 2: Ugi Four-Component Reaction (Ugi-4CR)
The Ugi reaction is a powerful tool in combinatorial chemistry that allows for the rapid construction of complex peptide-like molecules in a single step.[12][13] For diazepane synthesis, a bifunctional reactant is used in the Ugi-4CR, and the resulting product undergoes a subsequent cyclization step to form the seven-membered ring.[14][15]
Mechanistic Principle & Workflow
The Ugi-4CR involves the condensation of a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide.[12] To create a diazepane precursor, one of the components must contain a second functional group that can be used for the subsequent cyclization. For example, using an amino acid with an azide group (e.g., 3-azido-propanoic acid) allows for a post-Ugi Staudinger/aza-Wittig cyclization to form the diazepine ring.[14]
Caption: Ugi-4CR followed by post-Ugi cyclization workflow.
Protocol: Ugi/Staudinger/Aza-Wittig Synthesis of a 5-Oxo-1,4-diazepine
This protocol is adapted from methodologies used to create pseudopeptidic diazepines.[14]
Step 1: Ugi Four-Component Reaction
To a solution of the aldehyde (e.g., arylglyoxal, 1.0 eq) in methanol (MeOH), add the amine (e.g., an alkylamine, 1.0 eq).
Stir the mixture for 10-15 minutes at room temperature.
Add the azido-carboxylic acid (e.g., 3-azido-(S)-2-(tert-butoxycarbonylamino)propanoic acid, 1.0 eq) and the isocyanide (e.g., cyclohexyl isocyanide, 1.0 eq).
Stir the reaction mixture at room temperature for 24-48 hours.
Upon completion (monitored by TLC or LC-MS), remove the solvent under reduced pressure.
Purify the crude Ugi adduct by flash chromatography if necessary, though often the crude product can be used directly in the next step.
Step 2: Staudinger/Aza-Wittig Cyclization
Dissolve the crude Ugi adduct from Step 1 in an anhydrous solvent such as THF or DCM.
Add triphenylphosphine (PPh₃) (1.1-1.2 eq). Causality: PPh₃ reacts with the azide to form an aza-ylide (Staudinger reaction). This intermediate then undergoes an intramolecular aza-Wittig reaction with the proximal ester/amide carbonyl to form the diazepine ring and triphenylphosphine oxide as a byproduct.
Stir the reaction at room temperature or under gentle heating (40-50 °C) for 12-24 hours until the reaction is complete.
Remove the solvent in vacuo.
Purify the final product by flash column chromatography to separate the diazepine from the triphenylphosphine oxide byproduct.
Parameter
Condition/Reagent
Purpose
Ugi Solvent
Methanol
Common polar solvent for Ugi reactions
Cyclization Reagent
Triphenylphosphine (PPh₃)
Initiates Staudinger/aza-Wittig sequence
Cyclization Solvent
Anhydrous THF or DCM
Aprotic solvent for the cyclization
Temperature
Room Temp to 50 °C
Mild conditions for both steps
Key Feature
High molecular complexity in 2 steps
Rapid generation of diverse scaffolds
Strategy 3: Solid-Phase Synthesis (SPS)
Solid-phase synthesis is the cornerstone of modern peptide chemistry and is highly adaptable for creating libraries of peptidomimetics.[2][3][16] The key advantages are the simplification of purification—which involves simple filtration and washing of the resin—and the ability to drive reactions to completion using excess reagents.[16]
Mechanistic Principle & Workflow
The synthesis begins by anchoring the first building block to an insoluble polymer resin.[2] The linear precursor is then assembled stepwise on this support using cycles of deprotection and coupling, typically employing either Fmoc or Boc protection strategies.[][18][19] Once the linear chain is complete, the diazepine ring is formed via an on-resin intramolecular cyclization reaction. Finally, the completed peptidomimetic is cleaved from the resin support.[7]
Caption: General workflow for Fmoc-based Solid-Phase Synthesis.
Protocol: SPS of a 1,4-Diazepin-2-one via On-Resin Reductive Amination
This protocol outlines the synthesis on a Wang resin, suitable for cleavage that yields a C-terminal carboxylic acid.[7]
Resin Preparation: Swell Wang resin (1.0 eq) in DCM for 30 min, followed by DMF for 30 min.
First Amino Acid Loading: Couple the first Fmoc-protected β-amino acid (e.g., Fmoc-β-Ala-OH, 3.0 eq) to the resin using a coupling agent like DIC/DMAP in DMF. Allow to react for 4-6 hours. Cap any unreacted hydroxyl groups with acetic anhydride.
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc group. Wash thoroughly with DMF and DCM. Causality: Piperidine is a mild base that specifically cleaves the base-labile Fmoc group, leaving acid-labile side-chain protecting groups (like Boc or tBu) intact, which is the principle of orthogonality in Fmoc chemistry.[18][]
Second Amino Acid Coupling: Couple the second Fmoc-protected α-amino acid (e.g., Fmoc-Phe-OH, 3.0 eq) using standard coupling reagents (e.g., HBTU/DIEA in DMF) for 2 hours. Wash the resin.
Side Chain Modification: Repeat Fmoc deprotection (Step 3). The free N-terminus is now ready for modification to install the ketone functionality. React the resin-bound amine with a keto-acid (e.g., levulinic acid) using HBTU/DIEA. This attaches the ketone-containing moiety.
On-Resin Cyclization:
The linear precursor is now fully assembled. To perform the intramolecular reductive amination, a different protecting group strategy would be needed for the β-amino acid's nitrogen to allow its selective deprotection.
Alternatively, as described by others, an on-resin Mitsunobu cyclization can be performed if the linear precursor is a hydroxamic dipeptide.[21]
For an on-resin reductive amination, one would deprotect the final N-terminal amine and the side-chain amine intended for cyclization, then treat the resin with NaBH(OAc)₃ and a mild acid catalyst (e.g., acetic acid) in a suitable solvent like trimethyl orthoformate for 24-48 hours.[7]
Cleavage and Deprotection: Wash the resin thoroughly. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O) for 2-3 hours. Causality: TFA is a strong acid that cleaves the ester linkage to the Wang resin and simultaneously removes any acid-labile side-chain protecting groups.
Isolation: Filter the resin, wash with TFA, and precipitate the crude peptide in cold diethyl ether. Centrifuge, decant the ether, and dry the crude product.
Purification: Purify the crude peptidomimetic by reverse-phase HPLC.
Gilon, C., et al. (1997). Synthesis of a Trisubstituted 1,4-Diazepin-3-one-Based Dipeptidomimetic as a Novel Molecular Scaffold. The Journal of Organic Chemistry. [Link]
Piron, J., et al. (2003). Solid-phase synthesis of conformationally constrained peptidomimetics based on a 3,6-disubstituted-1,4-diazepan-2,5-dione core. Tetrahedron Letters. [Link]
Grogan, G. & Turner, N. J. (2019). Reductive aminations by imine reductases: from milligrams to tons. Chemical Communications. [Link][10]
El-Sayed, N. N. E., et al. (2022). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Advances. [Link]
Neis, S., et al. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. RSC Advances. [Link]
Zhu, D., et al. (2020). Biocatalytic Access to 1,4-Diazepanes via Imine Reductase-Catalyzed Intramolecular Asymmetric Reductive Amination. ACS Catalysis. [Link]
Lopes, A. F., et al. (2012). Synthesis of pseudopeptidic (S)-6-amino-5-oxo-1,4-diazepines and (S)-3-benzyl-2-oxo-1,4-benzodiazepines by an Ugi 4CC Staudinger/aza-Wittig sequence. Tetrahedron. [Link]
Szymański, P., et al. (2023). Dimeric Benzodiazepines as Peptide Mimetics to Overcome p53-Dependent Drug Resistance of Tumors. Molecules. [Link]
Kurth, M. J., et al. (2008). and 1,3,4,5-tetra-substituted 1,4-diazepin-2-one solid-phase synthesis. Journal of Combinatorial Chemistry. [Link]
Komatsu, H., et al. (2007). A facile synthetic route to diazepinone derivatives via ring closing metathesis and its application for human cytidine deaminase inhibitors. Chemical Communications. [Link]
Dömling, A. (2018). Synthesis of peptidomimetics via Ugi reactions. ResearchGate. [Link]
Zhang, X., et al. (2017). Intramolecular asymmetric reductive amination: synthesis of enantioenriched dibenz[c,e]azepines. Chemical Science. [Link]
Sancineto, L., et al. (2016). Privileged Diazepine Compounds and their Emergence as Bromodomain Inhibitors. Current Medicinal Chemistry. [Link]
Various Authors. (2021). 1,4-Diazepane Ring-Based Systems. ResearchGate. [Link]
Various Authors. (2018). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. [Link]
Molchanova, N., et al. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Molecules. [Link]
Molchanova, N., et al. (2021). Solid-Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications. Chemistry – An Asian Journal. [Link]
Greco, G., et al. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Molecules. [Link]
Guillon, J., et al. (2007). Solid-phase synthesis of 3,7-disubstituted perhydro-1,4-diazepine-2,5-diones from amino acids and β-amino acids. ResearchGate. [Link]
Molchanova, N., et al. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. PMC. [Link]
Reddy, T. S., et al. (2025). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Molecules. [Link]
da Silva, A. M. S., et al. (2023). Recent Advances in the Synthesis of Peptidomimetics via Ugi Reactions. ResearchGate. [Link]
Mosslemin, M. H., et al. (2009). Synthesis of diazepam, sedative drug, from 2-amino-5-chlorobenzophenone. SID. [Link]
Shelton, K. (2016). Building Peptidomimetics using Solid Phase Synthesis with 2-Chlorotrityl Chloride Resin. JACS Directory. [Link]
Giralt, E., et al. (2015). DESIGNING PEPTIDOMIMETICS. UPCommons. [Link]
Angelastro, M., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. PMC. [Link]
Gelmi, M. L., et al. (2020). Smart Electrospun Nanofibers from Short Peptidomimetics Based on Pyrrolo-pyrazole Scaffold. PMC. [Link]
U.S. Patent. (2015). Boc and Fmoc solid phase peptide synthesis.
Application Note: Regioselective Functionalization of 1,4-Diazepane Scaffolds
This guide details the strategic functionalization of the N4-position in 1,4-diazepane (homopiperazine) derivatives. It addresses the core challenge of desymmetrization and provides validated protocols for establishing o...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the strategic functionalization of the N4-position in 1,4-diazepane (homopiperazine) derivatives. It addresses the core challenge of desymmetrization and provides validated protocols for establishing orthogonal protection and subsequent functionalization via C-N coupling and reductive amination.
Strategic Overview: The Desymmetrization Challenge
The 1,4-diazepane ring is a "privileged scaffold" in medicinal chemistry, featured prominently in orexin receptor antagonists (e.g., Suvorexant) and kinase inhibitors. Unlike piperazine, the seven-membered ring offers unique conformational flexibility and distinct vector orientation for substituents.
However, the core challenge is regioselectivity . In unsubstituted 1,4-diazepane, the N1 and N4 positions are chemically equivalent. Successful N4-functionalization requires a robust desymmetrization strategy , typically achieved via controlled mono-protection at N1.
The Synthetic Logic Flow
The following workflow illustrates the critical path from the raw homopiperazine to a diversely functionalized N4-derivative.
Figure 1: Strategic workflow for the desymmetrization and functionalization of 1,4-diazepane.
Statistical reaction of 1,4-diazepane with di-tert-butyl dicarbonate ((Boc)₂O) typically yields a mixture of starting material (25%), mono-Boc (50%), and di-Boc (25%). The following protocol utilizes a mono-salt strategy to shift this distribution significantly in favor of the mono-protected species (>80% yield).
Mechanistic Insight
By treating the diamine with exactly one equivalent of acid, you create a statistical distribution where the dominant species involves one protonated amine (ammonium) and one free amine. The electrostatic repulsion prevents the second amine from being easily protonated in equilibrium, and the bulky (Boc)₂O reacts selectively with the free amine, leaving the ammonium salt untouched.
Step-by-Step Methodology
Reagents:
1,4-Diazepane (Homopiperazine)
HCl (4M in Dioxane or generated in situ via TMSCl/MeOH)
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours.
Neutralization & Workup: Add Et₃N (15 mmol) to liberate the second amine. Concentrate the solvent in vacuo.[4]
Purification: Dissolve residue in DCM, wash with water (to remove di-salt) and brine. Dry over Na₂SO₄.[3][5][6]
Note: If high purity is required, flash chromatography (DCM/MeOH/NH₄OH 90:9:1) effectively separates the mono-Boc (Rf ~0.3) from di-Boc (Rf ~0.9).
Protocol B: N4-Arylation via Buchwald-Hartwig Coupling
Direct SNAr coupling is often insufficient for electron-rich or sterically hindered aryl halides. Palladium-catalyzed Buchwald-Hartwig amination is the gold standard for introducing aryl groups at the N4 position of the N1-Boc-1,4-diazepane.
Mechanistic Diagram: The Catalytic Cycle
Understanding the cycle is vital for troubleshooting. For secondary amines like diazepane, reductive elimination is often the rate-determining step due to steric crowding.
Figure 2: Simplified Buchwald-Hartwig catalytic cycle highlighting the entry of the amine and base.
Step-by-Step Methodology
Reagents:
N1-Boc-1,4-diazepane (1.0 equiv)
Aryl Bromide/Chloride (1.0 equiv)
Catalyst: Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂
Ligand: RuPhos or BINAP (4-6 mol%)
Expert Tip:RuPhos is specifically engineered for secondary amines and resists β-hydride elimination. Use BINAP for simpler, unhindered substrates.
Base: NaOtBu (1.5 equiv)
Solvent: Toluene or Dioxane (degassed)
Procedure:
Inert Atmosphere: Flame-dry a reaction vial and purge with Argon/Nitrogen.
Loading: Add Pd source, Ligand, and Base.[7] Purge again.
Solvation: Add degassed solvent. Stir for 5 mins to pre-form the active catalyst complex (color change often observed).
Substrate Addition: Add the Aryl Halide and N1-Boc-1,4-diazepane.
Heating: Heat to 80-100°C. Monitor by LC-MS.
Checkpoint: Conversion should be visible within 2-4 hours. If stalled, add more catalyst/ligand (not just heating longer).
Workup: Filter through a Celite pad (to remove Pd black). Concentrate and purify via silica column (Hexane/EtOAc).
Protocol C: N4-Alkylation via Reductive Amination
Direct alkylation with alkyl halides (R-X) often leads to over-alkylation (quaternary ammonium salts). Reductive amination is the controlled method for introducing alkyl groups at N4.
Why STAB? It is milder than NaCNBH₃ and less toxic. It does not reduce the aldehyde/ketone before the iminium ion is formed.
Acid Catalyst: Acetic Acid (1-2 drops, optional but recommended for ketones)
Solvent: 1,2-Dichloroethane (DCE) or DCM.
Procedure:
Imine Formation: Mix amine and aldehyde in DCE. Stir for 30-60 minutes at RT.
Note: If using a ketone, add acetic acid and stir for 2 hours to drive iminium formation.
Reduction: Add STAB in one portion.
Reaction: Stir at RT overnight (12-16h).
Quench: Quench with saturated aqueous NaHCO₃ (gas evolution will occur).
Extraction: Extract with DCM. The product is usually clean enough for the next step; otherwise, purify via flash chromatography.
Troubleshooting & Data Analysis
Common Failure Modes
Issue
Probable Cause
Corrective Action
Di-Boc Formation (Protocol A)
Acid addition was too fast; local pH > 7.
Use a syringe pump for HCl addition. Ensure vigorous stirring.
Low Yield in Arylation (Protocol B)
Catalyst poisoning or O₂ leak.
Degas solvents via sparging (bubbling inert gas) for 15 mins. Use fresh NaOtBu (it absorbs moisture).
No Reaction with Ketones (Protocol C)
Steric hindrance preventing iminium formation.
Use Ti(OiPr)₄ as a Lewis acid additive to force imine formation before adding the reducing agent.
Product trapped in Aqueous Layer
Diazepanes are highly polar.
Saturate the aqueous layer with NaCl (salting out) and use CHCl₃/iPrOH (3:1) for extraction.[5][6][7][8]
Analytical Validation
1H NMR: Look for the diagnostic splitting of the diazepane ring protons. In N1-Boc-N4-Aryl derivatives, the protons adjacent to N4 (approx 3.4-3.8 ppm) will shift downfield compared to the N1-Boc precursors.
LC-MS: Diazepanes ionize well (ESI+). Watch for the M+H of the Boc-protected species.
References
Suvorexant Synthesis (Merck): Cox, C. D., et al. "Discovery of the Dual Orexin Receptor Antagonist [(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305)." Journal of Medicinal Chemistry, 2010.[9] Link
Mono-Boc Protection Strategy: Servín, F. A., et al. "General Method for Selective Mono-Boc Protection of Diamines."[1][10] Journal of the Mexican Chemical Society, 2017. Link
Buchwald-Hartwig for Secondary Amines: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. Link
Reductive Amination Protocols: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.[11] Link
Application Note: Solvent Selection and Solubility Profiling for 1-(1,4-Diazepan-1-yl)-2-methylbutan-1-one
Target Audience: Researchers, scientists, and drug development professionals Document Type: Application Note & Experimental Protocol Introduction and Chemical Rationale The compound 1-(1,4-Diazepan-1-yl)-2-methylbutan-1-...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, scientists, and drug development professionals
Document Type: Application Note & Experimental Protocol
Introduction and Chemical Rationale
The compound 1-(1,4-Diazepan-1-yl)-2-methylbutan-1-one is a functionalized heterocycle featuring a 7-membered 1,4-diazepane ring coupled to a lipophilic 2-methylbutanoyl chain. In drug discovery, 1,4-diazepane derivatives are highly valued as privileged scaffolds and peptidomimetics, often utilized to improve the metabolic stability and solubility of lead compounds[1].
Understanding the physicochemical properties of this specific molecule is critical for selecting the correct solvent matrix. The 1,4-diazepane ring contains two nitrogen atoms:
N1 (Amide Nitrogen): Conjugated with the 2-methylbutanoyl group, rendering it non-basic.
N4 (Secondary Amine): Remains an aliphatic secondary amine with a predicted ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
of the secondary amine is well above physiological pH (7.4), the molecule exists predominantly (>99%) in its protonated, cationic form in standard biological buffers. This confers excellent aqueous solubility. However, in its unprotonated "free base" form (typically encountered during chemical synthesis or high-pH extraction), the molecule is amphiphilic—driven by the lipophilic 2-methylbutyl tail—and requires polar aprotic or moderately polar organic solvents (e.g., Dichloromethane, Ethyl Acetate) for complete solvation. Furthermore, for high-throughput in vitro screening, the compound must be solvated in a universally miscible vehicle like Dimethyl Sulfoxide (DMSO) to prevent hydrolysis and ensure accurate serial dilutions[3][4].
Physicochemical Profiling
To establish a self-validating solvent system, we must first define the quantitative parameters of the solute.
Table 1: Predicted Physicochemical Properties
Property
Value / Characteristic
Impact on Solvent Selection
Molecular Weight
184.28 g/mol
Low MW favors rapid dissolution kinetics.
(Secondary Amine)
~10.4 – 10.6
Highly soluble in aqueous buffers at pH < 8.0.
LogP (Octanol/Water)
~1.2 – 1.8 (Estimated)
Amphiphilic; requires organic solvents for free-base extraction.
H-Bond Donors
1 (N-H)
Capable of hydrogen bonding with protic solvents (e.g., MeOH, water).
H-Bond Acceptors
2 (C=O, N)
Interacts strongly with polar aprotic solvents (e.g., DMSO, DMF).
Salt Formation
Highly likely (HCl, HBr)
Salt forms dramatically increase thermodynamic aqueous solubility[5].
Application-Specific Solvent Strategies
Solvent selection is not a one-size-fits-all metric; it is strictly dictated by the downstream application.
In Vitro Assays (Kinetic Solubility): For biochemical and cell-based assays, compounds are stored as concentrated stock solutions (typically 10–20 mM) in anhydrous DMSO[6][7]. DMSO is chosen for its high dielectric constant and ability to disrupt the crystal lattice energy of amphiphilic molecules[3]. However, rapid dilution into aqueous media can cause transient precipitation.
In Vivo Dosing (Thermodynamic Solubility): For animal models, DMSO must be minimized due to toxicity[4]. Instead, the compound should be formulated in aqueous buffers (e.g., Phosphate-Buffered Saline, pH 7.4). If the free base is used, converting it to an HCl or HBr salt in situ will maximize equilibrium solubility[5].
Chemical Synthesis: The free base is highly soluble in Dichloromethane (DCM), N,N-Dimethylformamide (DMF), and Ethyl Acetate.
Decision tree for selecting the appropriate solvent matrix based on application.
Experimental Protocols for Solubility Profiling
To ensure trustworthiness and reproducibility, solubility must be empirically validated. The following self-validating protocols differentiate between Kinetic Solubility (the point of precipitation upon aqueous dilution) and Thermodynamic Solubility (the equilibrium concentration of the solid in a solvent)[8].
This protocol determines the maximum concentration of 1-(1,4-Diazepan-1-yl)-2-methylbutan-1-one that remains soluble when a DMSO stock is diluted into an aqueous buffer[9][10].
Materials:
Anhydrous DMSO (HPLC Grade)
Phosphate-Buffered Saline (PBS), pH 7.4
96-well clear-bottom microtiter plates
Laser Nephelometer (e.g., BMG NEPHELOstar)
Step-by-Step Methodology:
Stock Preparation: Dissolve the free base or salt form of the compound in 100% anhydrous DMSO to create a 10 mM master stock. Causality note: Ensure the DMSO is strictly anhydrous, as the hygroscopic nature of the diazepane amine can draw in water, prematurely lowering solubility[11].
Serial Dilution: In a 96-well plate, perform a 2-fold serial dilution of the 10 mM stock using DMSO across 8 wells (10 mM down to 0.078 mM).
Aqueous Crash: Transfer 2 µL of each DMSO dilution into a new 96-well reading plate. Rapidly inject 198 µL of PBS (pH 7.4) into each well. The final DMSO concentration is strictly maintained at 1% (v/v) to prevent solvent-induced artifacts[9].
Incubation: Agitate the plate on a microplate shaker at 300 rpm for 2 hours at 25°C to allow supersaturated states to precipitate[6].
Quantification: Read the plate using a laser nephelometer. The kinetic solubility limit is identified as the highest compound concentration that does not exhibit a statistically significant increase in light scattering (turbidity) compared to a 1% DMSO/PBS blank[10].
Thermodynamic solubility is the "gold standard" for formulation, representing the true equilibrium between the solid phase and the solvated phase[8][12].
Solid Excess Addition: Add 2.0 mg of the solid compound into a glass vial.
Buffer Addition: Add 1.0 mL of PBS (pH 7.4) to the vial. Causality note: An excess of solid must be maintained. If the compound fully dissolves, more solid must be added until a persistent suspension is achieved[12].
Equilibration: Seal the vial and incubate on an orbital shaker at 400 rpm and 37°C for 24 to 72 hours[8][13].
Phase Separation: Transfer the suspension to a 0.45 µm PTFE filter vial and compress to separate the undissolved solid from the saturated supernatant. Centrifugation (10,000 x g for 10 mins) can be used as an alternative to avoid filter-binding artifacts[8].
Quantification: Dilute the clarified supernatant 1:10 and 1:100 in mobile phase. Quantify the exact concentration using isocratic HPLC-UV (calibrated against a known standard curve prepared in Acetonitrile/Water)[13].
Workflow for the Shake-Flask Thermodynamic Solubility protocol.
Data Interpretation and Formulation Summary
Once solubility data is acquired, it must be mapped against the intended dose.
Table 2: Recommended Solvent Matrix by Application Phase
Application
Primary Solvent
Co-Solvent / Additive
Rationale
HTS / Enzymatic Assays
DMSO (100% Stock)
Max 1-2% in Assay Buffer
Universal solvation of the amphiphilic structure; prevents hydrolysis[3].
Cell-Based Assays
Culture Media
0.1% - 0.5% DMSO
Minimizes DMSO cytotoxicity while maintaining kinetic solubility[4].
In Vivo (IV/PO Dosing)
PBS or Saline (pH 7.4)
None (if salt form is used)
The protonated secondary amine ( ~10.5) ensures high aqueous solubility.
Chemical Extraction
Dichloromethane (DCM)
Water (Biphasic)
Extracts the unprotonated free base efficiently at pH > 11.
References
Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]
Bio-protocol. 3.7. Determination of Thermodynamic Solubility. Retrieved from [Link]
Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from[Link]
ResearchGate. Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Retrieved from[Link]
National Institutes of Health (PMC). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Retrieved from[Link]
MDPI. A Rational Insight into the Effect of Dimethyl Sulfoxide on TNF-α Activity. Retrieved from[Link]
IUCr Journals. HBr or not HBr? That is the question: crystal structure of 6-hydroxy-1,4-diazepane-1,4-diium dibromide. Retrieved from[Link]
SciSpace. Synthesis and characterization of some 1,4-diazepines derivatives. Retrieved from[Link]
Application Notes and Protocols: Microwave-Assisted Synthesis of N-Aryl Homopiperazine Derivatives
Introduction: Accelerating Medicinal Chemistry with Microwave Synthesis and Privileged Scaffolds The relentless pace of drug discovery demands rapid and efficient methods for the synthesis of novel molecular entities. Mi...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Accelerating Medicinal Chemistry with Microwave Synthesis and Privileged Scaffolds
The relentless pace of drug discovery demands rapid and efficient methods for the synthesis of novel molecular entities. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, dramatically reducing reaction times from hours or days to mere minutes.[1][2] This is not merely a matter of convenience; the ability to rapidly generate compound libraries and optimize reaction conditions accelerates the entire hit-to-lead and lead optimization phases of drug development.[1][2] Microwave heating directly and efficiently energizes the reaction mixture through interaction with polar molecules, leading to rapid temperature increases, higher yields, cleaner reaction profiles, and often, novel reactivity not achievable with conventional heating methods.[3][4][5] This technology aligns with the principles of green chemistry by reducing solvent usage and energy consumption.[6][7]
Within the landscape of medicinal chemistry, the homopiperazine moiety stands out as a "privileged scaffold." This versatile, seven-membered heterocyclic diamine is a key building block in a multitude of pharmacologically active compounds, including agents targeting central nervous system disorders, cancer, and infectious diseases.[8][9] Its three-dimensional structure and the presence of two nitrogen atoms available for substitution allow for the precise tuning of physicochemical properties like solubility and bioavailability, making it an attractive component for novel drug candidates.[8][10]
This application note provides a detailed guide to the microwave-assisted synthesis of N-aryl homopiperazine derivatives, a crucial class of intermediates in pharmaceutical research. We will delve into the causality behind experimental choices, provide a detailed, field-proven protocol, and present the expected outcomes, thereby offering researchers a robust and validated methodology to accelerate their discovery programs.
The Scientific Rationale: Buchwald-Hartwig Amination under Microwave Irradiation
The core transformation detailed in this guide is the N-arylation of homopiperazine, a cross-coupling reaction that forms a carbon-nitrogen bond between the heterocyclic amine and an aryl halide. For this, the Palladium-catalyzed Buchwald-Hartwig amination is a powerful and widely adopted method.
Under conventional heating, these reactions can be sluggish, often requiring high temperatures and long reaction times, which can lead to the formation of impurities. Microwave irradiation dramatically accelerates this process. The rapid and uniform heating provided by microwaves ensures that the catalytic cycle of the Buchwald-Hartwig reaction proceeds at a much faster rate.[11] This often leads to cleaner reactions with fewer by-products, simplifying purification.[1][2] The use of sealed vessels allows for the superheating of solvents safely above their atmospheric boiling points, further increasing reaction rates according to the Arrhenius equation.[4]
The choice of catalyst, ligand, and base is critical for a successful Buchwald-Hartwig reaction. Palladium(0) complexes are typically the active catalysts. Bulky, electron-rich phosphine ligands, such as X-Phos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), are often employed to facilitate both the oxidative addition of the aryl halide to the palladium center and the subsequent reductive elimination of the desired N-aryl homopiperazine product. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is required to deprotonate the amine, making it a more active nucleophile in the catalytic cycle.[11]
Experimental Workflow and Logic
The following diagram illustrates the general workflow for the microwave-assisted synthesis of N-aryl homopiperazine derivatives.
Caption: General workflow for the microwave-assisted synthesis of N-aryl homopiperazine.
Dedicated microwave reactor for organic synthesis (e.g., Biotage Initiator, CEM Discover)[1]
Microwave process vials (10-20 mL) with corresponding caps and septa[1]
Magnetic stir bars
Standard laboratory glassware (flasks, separatory funnel, etc.)
Rotary evaporator
Thin-layer chromatography (TLC) plates and visualization system (UV lamp)
Automated or manual column chromatography system
Detailed Experimental Protocol: Synthesis of 1-(4-cyanophenyl)homopiperazine
This protocol is a representative example based on established Buchwald-Hartwig amination procedures adapted for microwave synthesis.[11]
1. Reaction Setup:
To a 10-20 mL microwave process vial equipped with a magnetic stir bar, add homopiperazine (1.2 mmol, 1.2 equiv.), 4-chlorobenzonitrile (1.0 mmol, 1.0 equiv.), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).
In a separate vial, prepare the catalyst pre-mixture by dissolving Palladium(II) acetate (0.02 mmol, 2 mol%) and X-Phos (0.04 mmol, 4 mol%) in 2 mL of anhydrous toluene.
Add the catalyst pre-mixture to the microwave vial containing the reagents.
Add an additional 3 mL of anhydrous toluene to the reaction vial for a total solvent volume of 5 mL.
Seal the vial securely with a septum cap.
2. Microwave Irradiation:
Place the sealed vial into the cavity of the microwave reactor.
Set the reaction parameters as follows:
Temperature: 130°C
Reaction Time: 10 minutes
Power: Dynamic (the instrument will adjust power to maintain the target temperature)
Stirring: High
Initiate the microwave irradiation sequence. The instrument will monitor temperature and pressure throughout the reaction.[4]
3. Work-up and Purification:
After the irradiation is complete, allow the vial to cool to room temperature (typically below 50°C) before carefully opening it.
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
Transfer the mixture to a separatory funnel and separate the layers.
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (20 mL) followed by brine (20 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
The resulting crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure 1-(4-cyanophenyl)homopiperazine.
Expected Results and Data
The microwave-assisted protocol is expected to provide the desired product in significantly less time and with higher or comparable yields compared to conventional heating methods.
Data presented is typical and may vary based on the specific aryl halide and reaction scale.
Troubleshooting and Optimization
Low Yield: If the reaction yield is low, consider increasing the reaction temperature (e.g., to 150°C) or time (e.g., to 20 minutes). Ensure that the base is fresh and handled under anhydrous conditions. The catalyst and ligand quality are also paramount.
Incomplete Reaction: As monitored by TLC, if starting material remains, extend the microwave irradiation time in increments of 5 minutes.
Side Product Formation: If significant side products are observed, a lower reaction temperature may be beneficial. While microwaves are efficient, excessive heat can sometimes lead to decomposition.
Conclusion
Microwave-assisted synthesis represents a powerful tool for accelerating the synthesis of key medicinal chemistry building blocks like N-aryl homopiperazines. By leveraging the principles of dielectric heating, researchers can dramatically reduce reaction times, improve yields, and enhance the overall efficiency of their synthetic workflows.[11] The protocol detailed herein provides a robust and reproducible method that can be readily adapted for a wide range of aryl halides, facilitating the rapid generation of diverse compound libraries for drug discovery programs. The adoption of such technologies is not just an improvement but a necessity in the fast-paced environment of pharmaceutical research and development.
References
An improved synthesis of N-aryl and N-heteroaryl substituted homopiperazines—from conventional thermal conditions to scaling-up using microwave heating. (2025). ResearchGate. Available at: [Link]
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Available at: [Link]
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). MDPI. Available at: [Link]
MICROWAVE MEDIATED SYNTHESIS IN PHARMACEUTICAL CHEMISTRY. (2015). RASĀYAN Journal of Chemistry. Available at: [Link]
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Wiley Online Library. Available at: [Link]
Microwave assisted synthesis and determination of in-vitro antimicrobial efficacy of well characterized S-triazinyl piperazines and piperidines. (2025). ResearchGate. Available at: [Link]
Design, Microwave-Assisted and Conventional Synthesis of New Hybrid Compounds Derived From 1-(4-Fluorophenyl)piperazine and Screening for Their Biological Activities. (n.d.). Academia.edu. Available at: [Link]
An efficient synthesis of neuroleptic drugs under microwave irradiation. (2010). Journal of Chemical and Pharmaceutical Research. Available at: [Link]
Solvent-free microwave-assisted synthesis of aripiprazole. (2018). SciSpace. Available at: [Link]
Ligand-free iron/copper cocatalyzed N-arylations of aryl halides with amines under microwave irradiation. (n.d.). Green Chemistry (RSC Publishing). Available at: [Link]
Practical Microwave Synthesis for Organic Chemists. (n.d.). Wiley-VCH. Available at: [Link]
Microwave Assisted Organic Synthesis. (n.d.). Springer. Available at: [Link]
Microwave-assisted sequential one-pot protocol to benzothiadiazin-3-one-1,1-dioxides via a copper-catalyzed N-arylation strategy. (n.d.). PMC. Available at: [Link]
Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (n.d.). Journal of Chemical Health Risks. Available at: [Link]
A “building block triangle” representing building blocks for medicinal chemistry. (n.d.). ResearchGate. Available at: [Link]
(PDF) Microwave-Assisted Synthesis of 2,5-Piperazinediones under Solvent-Free Conditions. (2026). ResearchGate. Available at: [Link]
CONVENIENT AND GENERAL MICROWAVE-ASSISTED PROTOCOLS FOR THE EXPEDIENT SYNTHESIS OF HETEROCYCLES. (2006). Arkivoc. Available at: [Link]
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025). MDPI. Available at: [Link]
MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023). International Journal of Novel Research and Development. Available at: [Link]
Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). PMC. Available at: [Link]
The impact of microwave synthesis on drug discovery. (2005). Nature Reviews Drug Discovery. Available at: [Link]
Application of Microwaves in Organic Synthesis: Speeding up the Process of Drug Discovery. (2018). ResearchGate. Available at: [Link]
Homopiperazine – Chem-Impex. (n.d.). Chem-Impex. Available at: [Link]
Technical Support Center: Nucleophilic Substitution on Diazepane Derivatives
Welcome to the technical support center for navigating the complexities of nucleophilic substitution reactions involving diazepane derivatives. This guide is designed for researchers, scientists, and drug development pro...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for navigating the complexities of nucleophilic substitution reactions involving diazepane derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and optimize reaction yields. Diazepanes are a vital class of N-containing heterocycles, forming the core of many pharmaceutical agents.[1] However, their synthesis, particularly through nucleophilic substitution, can be challenging.
This resource provides in-depth, experience-driven advice, moving beyond simple procedural steps to explain the underlying chemical principles.
Quick-Start FAQs
Here are some frequently asked questions to get you started:
Q1: Why is my nucleophilic substitution reaction on a diazepane derivative failing or giving low yields?
This is a common issue that can stem from several factors including an inactive catalyst system, inappropriate choice of base or solvent, poor substrate reactivity, or the presence of interfering functional groups.[2] A systematic troubleshooting approach, as detailed in this guide, is essential.
Q2: How do I choose the right protecting group for my diazepane?
The choice of a protecting group is critical.[3][4] It must be stable under the reaction conditions and easily removable without affecting the rest of the molecule.[5][6] For diazepanes, common N-protecting groups like Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) are often used. The selection depends on the specific reaction conditions you plan to employ. For instance, a Boc group is acid-labile, while a Cbz group is typically removed by hydrogenolysis.[5]
Q3: Can I perform a nucleophilic substitution on an unprotected diazepane?
It is possible, but often challenging. Both nitrogen atoms in the diazepane ring are nucleophilic and can compete in the reaction, leading to a mixture of products or polymerization. Selective protection of one nitrogen is typically the preferred strategy to ensure regioselectivity.
Q4: What is the difference between a standard SNAr and a Buchwald-Hartwig amination for N-arylation of diazepanes?
A traditional SNAr (Nucleophilic Aromatic Substitution) reaction requires a highly electron-deficient aryl halide, typically activated by strong electron-withdrawing groups (like -NO2) at the ortho or para positions.[7][8] In contrast, the Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is much broader in scope and can be used with a wider variety of aryl halides, including those that are electron-rich or sterically hindered.[1][9]
In-Depth Troubleshooting Guide
Problem 1: Low or No Product Yield
This is one of the most frequent challenges. A systematic approach is necessary to identify the root cause.
Inactive Catalyst System (for Buchwald-Hartwig type reactions): The active Pd(0) species may not be forming efficiently from the precatalyst.[2]
Solution: Use modern palladacycle precatalysts (e.g., G3 or G4) which are often more effective than traditional sources like Pd(OAc)2.[2] If using a Pd(II) source, consider a pre-activation step where the catalyst and ligand are stirred with the base before adding the substrates.[2]
Inappropriate Ligand Choice: The ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.
Solution: The choice of ligand is highly dependent on the amine nucleophile.[2] For secondary amines like a mono-protected diazepane, bulky, electron-rich biphenyl phosphine ligands such as RuPhos or XPhos are often good starting points.[2][10] It may be necessary to screen several ligands to find the optimal one for your specific substrate.[10]
Incorrect Base Selection: The base deprotonates the amine nucleophile, but an incompatible base can hinder the reaction.[2]
Solution: Strong, non-nucleophilic bases like NaOtBu or K3PO4 are commonly used. For base-sensitive functional groups, weaker bases such as Cs2CO3 may be necessary, often requiring higher reaction temperatures.[1][2]
Poor Substrate Reactivity: The reactivity of aryl halides in SNAr reactions is often F > Cl > Br > I, which is the opposite of SN2 reactions.[11][12] This is because the rate-determining step is the nucleophilic attack, not the loss of the leaving group.[11][13]
Solution: If possible, use an aryl fluoride as the electrophile. Ensure that the aromatic ring is activated by electron-withdrawing groups, preferably at the ortho or para position to the leaving group.[7][8]
Solvent Issues: The choice of solvent can significantly impact the reaction rate and outcome.
Solution: For palladium-catalyzed couplings, anhydrous, degassed aprotic solvents like toluene, dioxane, or THF are typically used.[1] For SNAr reactions, polar aprotic solvents like DMSO or DMF can accelerate the reaction by solvating the cationic counter-ion of the nucleophile, thus increasing its nucleophilicity.[14]
Problem 2: Formation of Side Products
The appearance of unexpected products complicates purification and reduces the yield.
Hydrodehalogenation: The aryl halide is reduced to the corresponding arene.
Cause: This can be promoted by certain catalyst systems and reaction conditions.
Solution: Optimize the catalyst loading and reaction temperature. Sometimes, switching the ligand can minimize this side reaction.[2]
Homocoupling: Dimerization of the aryl halide or the diazepane.
Cause: This can also be a catalyst-driven side reaction.
Solution: Lowering the reaction temperature or adjusting the catalyst-to-ligand ratio can often suppress homocoupling.[2]
Ring-Opening or Decomposition: The diazepane ring can be unstable under harsh conditions.
Solution: Avoid excessively high temperatures and strongly acidic or basic conditions if your diazepane derivative is sensitive. A milder base or lower reaction temperature may be necessary, even if it requires a longer reaction time.
Visual Workflows and Data
Troubleshooting Decision Tree
This diagram outlines a logical workflow for diagnosing and resolving low-yield problems.
Caption: A step-by-step guide to troubleshooting low yield.
Table 1: Recommended Conditions for N-Arylation of Diazepanes
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol provides a starting point for the N-arylation of a mono-protected diazepane.
Reaction Setup: To an oven-dried reaction vial, add the aryl halide (1.0 eq.), the mono-protected diazepane (1.2 eq.), palladium precatalyst (e.g., Pd2(dba)3, 2.5 mol%), phosphine ligand (e.g., XPhos, 10 mol%), and base (e.g., K3PO4, 2.0 eq.) under an inert atmosphere (in a glovebox if possible).[10]
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, to make a 0.1 M solution) via syringe.[10]
Reaction Execution: Seal the vial and place it in a preheated heating block at the desired temperature (e.g., 100 °C). Stir the reaction for the specified time (e.g., 12-24 hours), monitoring progress by TLC or LC-MS.[2]
Work-up and Isolation: Upon completion, cool the reaction to room temperature, dilute with a suitable solvent like ethyl acetate, and filter through a pad of celite. Concentrate the filtrate and purify the crude product by column chromatography.
Protocol 2: General Procedure for SNAr Reaction
This protocol is suitable for the reaction of a mono-protected diazepane with an activated aryl fluoride.
Reaction Setup: In a round-bottom flask, dissolve the mono-protected diazepane (1.0 eq.) and the activated aryl fluoride (1.1 eq.) in a polar aprotic solvent (e.g., DMSO).
Base Addition: Add a mild base such as K2CO3 (2.0 eq.).
Reaction Execution: Heat the mixture to the desired temperature (e.g., 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
Work-up and Isolation: Cool the reaction mixture and pour it into water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
References
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
Leaving Groups and Heteroarenes in Nucleophilic Arom
Nucleophilic arom
Nucleophilic Arom
A catalytic route to dibenzodiazepines involving Buchwald–Hartwig coupling: reaction scope and mechanistic consider
Optimization of Buchwald-Hartwig amin
The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Arom
Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a bromin
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. University of Rhode Island.
Protective Groups. Organic Chemistry Portal.
Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham.
THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. Semantic Scholar.
Nucleophilic Substitution Reactions. King Saud University.
troubleshooting low yield in benzodiazepine synthesis from N-(2-Benzoyl-4-chlorophenyl)formamide. Benchchem.
A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. PMC.
TOPIC 6. NUCLEOPHILIC SUBSTITUTIONS. University of Illinois Springfield.
Troubleshooting Low Yields in Benzothiadiazine Dioxide Synthesis. Smolecule.
Protecting group. Wikipedia.
Diazepam. Wikipedia.
The 8 Common Side Effects of Diazepam. GoodRx.
Protecting Groups. IIT.
Diazepam: MedlinePlus Drug Inform
Diazepam: Side Effects, Uses, Dosage, Interactions, Warnings. RxList.
Troubleshooting Guide: Low Yield or Selectivity. Smolecule.
Technical Support Center: Troubleshooting Solubility of 1-(1,4-Diazepan-1-yl)-2-methylbutan-1-one
Introduction Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals working with 1-(1,4-Diazepan-1-yl)-2-methylbutan-1-one .
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals working with 1-(1,4-Diazepan-1-yl)-2-methylbutan-1-one . This molecule presents a unique amphiphilic profile: it features a highly basic homopiperazine (1,4-diazepane) core, a polar tertiary amide linkage, and a lipophilic 2-methylbutyl tail. These competing physicochemical properties often lead to context-dependent solubility issues, ranging from atmospheric degradation in organic solvents to kinetic precipitation in aqueous assays.
This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure experimental reproducibility.
Part 1: Core Physicochemical Properties
Understanding the baseline quantitative and qualitative properties of the molecule is the first step in diagnosing solubility failures.
Highly basic; protonated at physiological pH (7.4).
Solubility (Free Base)
High in DCM, EtOAc, MeOH, DMSO
Prone to atmospheric CO2 absorption, forming insoluble salts.
Solubility (HCl Salt)
High in H2O, MeOH, DMSO
Insoluble in non-polar organics (Hexane, Ether, DCM).
Part 2: Diagnostic Workflow for Solubility Issues
Use the following logical decision tree to isolate the root cause of your solubility issue and identify the appropriate corrective action.
Diagnostic workflow for solubility issues of 1-(1,4-Diazepan-1-yl)-2-methylbutan-1-one.
Part 3: Frequently Asked Questions & Troubleshooting Guides
Q1: Why does my free base solution in dichloromethane (DCM) or ethyl acetate become cloudy over time?Causality: The homopiperazine ring contains a secondary amine with a predicted pKa of approximately 11.02[1]. Secondary amines are highly nucleophilic and rapidly absorb ambient atmospheric carbon dioxide (CO2) to form carbamate or carbonate salts via a zwitterionic intermediate[2]. This chemical transformation shifts the molecule from a lipophilic free base to a highly polar salt complex. This drastically reduces its solubility in moderately non-polar solvents like DCM or EtOAc, resulting in cloudiness or precipitation.
Solution: To reverse this, wash the cloudy organic layer with a mild basic aqueous solution (e.g., 1M NaOH or saturated Na2CO3) to break the carbonate salt and liberate the free base. Dry the organic layer over anhydrous Na2SO4, concentrate, and store the purified free base under an inert atmosphere (Argon or N2) to prevent recurrence.
Q2: I need to use the compound in a lipophilic organic reaction, but I only have the Hydrochloride (HCl) salt. How do I proceed?Causality: Converting a free base to a salt is a standard industry practice to enhance the aqueous solubility and stability of piperazine and homopiperazine derivatives[3]. However, the HCl salt forms a rigid ionic crystal lattice that is virtually insoluble in non-polar solvents like hexane, ether, or DCM. You must neutralize the protonated amine to restore the lipophilic free base.
Solution: Perform a liquid-liquid free-basing extraction (See Protocol A ).
Q3: The compound precipitates when I dilute my DMSO stock into physiological buffer (pH 7.4) for cell assays. How can I prevent this?Causality: This is a classic kinetic solubility failure. While the amine is largely protonated at pH 7.4, the lipophilic 2-methylbutanoyl group can drive hydrophobic aggregation if the compound's concentration exceeds its critical micelle concentration or thermodynamic solubility limit before the solvent system fully equilibrates. Rapid solvent shifts from 100% DMSO to an aqueous environment often induce supersaturation and subsequent "crashing out"[4].
Solution: Conduct a kinetic solubility assessment to find the maximum tolerable concentration (Protocol B ). To optimize the assay, ensure the final DMSO concentration remains below 1% to avoid cytotoxicity, or employ co-solvents (like PEG400 or Tween-80) to stabilize the hydrophobic tail during dilution[3].
Part 4: Standardized Protocols
Protocol A: Free-Basing the Hydrochloride Salt for Organic Solubility
This self-validating protocol converts the water-soluble HCl salt into the organic-soluble free base.
Dissolution: Dissolve 1.0 g of 1-(1,4-Diazepan-1-yl)-2-methylbutan-1-one HCl salt in 15 mL of deionized water in a separatory funnel.
Alkalinization: Slowly add 1M NaOH dropwise while gently swirling until the aqueous solution reaches pH > 12 (verify with pH paper). The solution may become milky as the lipophilic free base separates from the aqueous phase.
Extraction: Add 20 mL of Dichloromethane (DCM) to the funnel. Stopper and invert gently, venting frequently to release pressure.
Separation: Allow the layers to separate. The lower organic layer (DCM) contains the free base. Collect the DCM layer in an Erlenmeyer flask.
Wash & Dry: Repeat the extraction with an additional 15 mL of DCM. Combine the organic layers and wash once with 10 mL of brine (saturated NaCl). Dry the combined organic layers over anhydrous Na2SO4 for 15 minutes.
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield the free base as an oil or low-melting solid.
Storage: Purge the storage vial with Argon and store at -20°C to prevent atmospheric CO2 absorption.
Self-Validation Check: To confirm the success of the free-basing step, test a 1 mg aliquot of the final product in 1 mL of hexane; a clear, precipitate-free solution validates the complete removal of the HCl salt.
Protocol B: Kinetic Solubility Assessment via Solvent Shift
This protocol determines the concentration threshold at which the compound precipitates in aqueous biological assays[4].
Stock Preparation: Prepare a 50 mM stock solution of the compound in 100% anhydrous DMSO.
Serial Dilution: In a 96-well plate, create a linear serial dilution of the DMSO stock (e.g., 50 mM down to 0.1 mM).
Solvent Shift: Transfer 2 µL of each DMSO dilution into a new 96-well plate containing 198 µL of PBS (pH 7.4) per well. This yields a final DMSO concentration of 1% and test concentrations ranging from 500 µM to 1 µM.
Incubation: Shake the plate at room temperature (or 37°C depending on the assay) for 2 hours to allow for potential nucleation and precipitation[4].
Measurement (Nephelometry): Scan the plate using a nephelometer (light scattering detector) to detect undissolved particles.
Data Analysis: Plot the intensity of scattered light against the compound concentration.
Self-Validation Check: Identify the "kick-off" point (the concentration where light scattering sharply increases). This inflection point represents the kinetic solubility limit. If the line remains flat, the compound is fully soluble at all tested concentrations. Proceed with downstream biological assays only at concentrations strictly below the identified kick-off point.
References
1.[3] Technical Support Center: Overcoming Solubility Issues with Piperazine Derivatives. Benchchem. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJBT_5D2Ap6RPGjreOafOIaxy7Y-HGb5GWBBykH778hZ7ZCVvqYICQI5wFVo8kbHR_S4IgIczcoFy91A6tX6wCn55xUZxe_aIrM9oQIZ22eHV33pZcCNwpok3VHGB2KsFHsnj99CthbQxYPJTFXYebsZvjZCBUGV-BiP3WMih5gft2552eS7Msiwfp1NGLw6PnZzv58X5iI-1Sek2c8VNR-dtvlLNmKjw41RV0mOw=]
2.[1] Homopiperazine 505-66-8 wiki. Guidechem. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEQDsdET0Qwr33zWTMjivChizqJ5XPFpJj0rzW3zpef2771g88d96LquIh7x9-vWFVrz0hFCJLjSfgzlHEg5sO29UjrT0gEnIT8Vd81QlbL25uELKQwh_-KF42MYx2lAy1bWCEc2Qb-PTOhm2StHUWTmlGXbhBoyghmICx]
3.[4] Kinetic Solubility Assays Protocol. AxisPharm. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYekdjNjtKeA6N2l1TuL-vh1cqGhTP6amMStSiR7piJlqSo2lyQzbmkQ-MHbO6MXkj_rwHGGV73wrFzKNFouIK1PJdYdhjNQ2NQdVUlaY6owY-LE8QKJCShL0uRESS8Scx5XZZM_fQg8Z60EfTy9V1Aqj9]
4.[2] The Chemistry and Thermodynamics of Point Source CO2 Capture by Liquid Chemical Absorption and Its Impact on Process Performance. PMC. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkVuY6k-Q9NszTrgRblPnF4VO_J_ZuRHqExCmaCF40mQ7NOWJ4bNWQ5kpD2gymXLc_9o_dR93ggRcFOteVCnVkR8YH8CqmArzasUA8n1HAhRnir_p6N70Qd2bYYn0v-LgpxW4eOHm_0Nvwu1A=]
Preventing bis-alkylation side reactions in diazepane synthesis
Preventing Bis-Alkylation Side Reactions in Diazepane Synthesis Welcome to the technical support center for diazepane synthesis. This guide is designed for researchers, scientists, and drug development professionals to t...
Author: BenchChem Technical Support Team. Date: March 2026
Preventing Bis-Alkylation Side Reactions in Diazepane Synthesis
Welcome to the technical support center for diazepane synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common side reaction of bis-alkylation during the synthesis of diazepane and its derivatives. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying chemical principles to empower your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is bis-alkylation in the context of diazepane synthesis, and why is it a problem?
A1: Bis-alkylation is a common side reaction in the N-alkylation of 1,4-diazepane where both nitrogen atoms of the diazepane ring become alkylated, leading to the formation of a 1,4-dialkylated product. This is often an undesired side product when the synthetic goal is a mono-alkylated diazepane. The formation of this byproduct reduces the yield of the desired product and necessitates additional purification steps, which can be time-consuming and costly.
Q2: What are the primary factors that influence the extent of bis-alkylation?
A2: Several factors can influence the ratio of mono- to bis-alkylation, including:
Stoichiometry of Reactants: The molar ratio of the diazepane to the alkylating agent is a critical factor.
Reaction Conditions: Temperature, reaction time, and the choice of solvent and base can all impact the reaction's selectivity.
Nature of the Alkylating Agent: The reactivity of the alkylating agent (e.g., alkyl halide) plays a significant role.
Protecting Groups: The presence or absence of a protecting group on one of the diazepane nitrogens is a key strategic consideration.
Q3: How can I control the stoichiometry to favor mono-alkylation?
A3: To favor mono-alkylation, a large excess of the diazepane relative to the alkylating agent should be used.[1] This increases the statistical probability that the alkylating agent will react with an unreacted diazepane molecule rather than a mono-alkylated one. While effective, this approach can be wasteful if the diazepane starting material is expensive.
Q4: Are there alternative methods to direct alkylation that can prevent bis-alkylation?
A4: Yes, reductive amination is a powerful alternative.[1][2][3] This method involves the reaction of the diazepane with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the desired N-alkylated product.[1][2][3] Reductive amination offers excellent control over mono-alkylation and is often a high-yielding and clean reaction.[1][4]
Troubleshooting Guide: Bis-Alkylation in Diazepane Synthesis
Problem
Probable Cause(s)
Recommended Solution(s)
High percentage of bis-alkylated product observed by LC-MS or NMR.
1. Incorrect stoichiometry: Molar ratio of alkylating agent to diazepane is too high. 2. High reactivity of alkylating agent: The alkylating agent is too reactive, leading to rapid second alkylation. 3. Inappropriate reaction conditions: High temperature or prolonged reaction time favoring the second alkylation.
1. Adjust Stoichiometry: Use a significant excess of the 1,4-diazepane (e.g., 5-10 equivalents) relative to the alkylating agent.[1] 2. Modify Alkylating Agent: If possible, switch to a less reactive alkylating agent (e.g., from an iodide to a bromide or chloride). 3. Optimize Conditions: Lower the reaction temperature and monitor the reaction progress closely by TLC or LC-MS to stop it once the desired mono-alkylated product is maximized.
Formation of multiple unidentified byproducts in addition to the bis-alkylated product.
1. Degradation of starting materials or products.2. Competing side reactions: The base used might be promoting other side reactions.
1. Use Milder Conditions: Employ a weaker base (e.g., K₂CO₃ instead of NaH) and a lower reaction temperature. 2. Purify Starting Materials: Ensure the purity of the diazepane and alkylating agent before starting the reaction.
Low or no conversion to the desired mono-alkylated product.
1. Increase Reactivity: If using a less reactive alkylating agent, consider adding a catalytic amount of sodium iodide to promote the reaction. 2. Change Base: Switch to a stronger, non-nucleophilic base. 3. Solvent Screening: Perform small-scale experiments with different solvents to find the optimal one for your specific reaction. Some reactions may require a mixture of solvents to proceed efficiently.[2][3][5]
Strategic Approaches to Prevent Bis-Alkylation
1. Use of Protecting Groups
One of the most robust strategies to achieve selective mono-alkylation is the use of a protecting group. By temporarily blocking one of the nitrogen atoms, the other can be selectively alkylated. Subsequent deprotection yields the desired mono-substituted diazepane.
Protection: Dissolve 1,4-diazepane in a suitable solvent like dichloromethane (DCM) or a mixture of dioxane and water. Add di-tert-butyl dicarbonate (Boc₂O) and a base such as triethylamine (Et₃N) or sodium bicarbonate (NaHCO₃). Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
Alkylation: The resulting N-Boc-1,4-diazepane can then be alkylated at the unprotected nitrogen using standard alkylation conditions (e.g., alkyl halide and a base like potassium carbonate in a solvent like acetonitrile or DMF).
Deprotection: The Boc group is typically removed under acidic conditions, such as with trifluoroacetic acid (TFA) in DCM or with HCl in dioxane.[6]
Caption: Workflow for mono-alkylation using a Boc protecting group.
2. Reductive Amination
Reductive amination is an excellent alternative to direct alkylation for synthesizing mono-N-substituted diazepanes.[1] This one-pot reaction typically involves the condensation of the diazepane with an aldehyde or ketone, followed by in-situ reduction of the resulting iminium ion.[2][3]
Reaction Setup: Dissolve the 1,4-diazepane and the corresponding aldehyde or ketone in a suitable solvent (e.g., methanol, dichloroethane).
Imine Formation: Stir the mixture at room temperature to allow for the formation of the iminium ion intermediate. Mildly acidic conditions can sometimes accelerate this step.
Reduction: Add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise to the reaction mixture.[1] NaBH(OAc)₃ is often preferred as it is a milder and more selective reducing agent for imines in the presence of aldehydes.[4]
Workup: Once the reaction is complete, quench any remaining reducing agent and work up the reaction to isolate the desired mono-alkylated diazepane.
Caption: Reductive amination pathway for mono-alkylation.
Comparative Summary of Strategies
Strategy
Advantages
Disadvantages
When to Use
Excess Diazepane
Simple, one-step procedure.
Can be wasteful of the diazepane starting material; requires careful purification.
When the diazepane is inexpensive and readily available.
Protecting Groups
High selectivity for mono-alkylation; applicable to a wide range of substrates.
Requires additional protection and deprotection steps, increasing the overall synthesis length.
When high purity of the mono-alkylated product is critical and the diazepane is valuable.
Reductive Amination
Often a one-pot reaction; high yields and selectivity; mild reaction conditions.[7]
Requires an aldehyde or ketone as the alkyl source, which may not always be readily available.
When a clean and efficient synthesis of a specific N-alkyl diazepane is desired.
By understanding the principles behind these strategies and carefully selecting the appropriate method for your specific synthetic target, you can effectively minimize or eliminate the formation of bis-alkylated side products in your diazepane synthesis.
References
Chen, L., et al. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. Royal Society Open Science. Available from: [Link]
Chen, L., et al. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. PubMed. Available from: [Link]
Asymmetric Reductive Amination. Wikipedia. Available from: [Link]
Master Organic Chemistry. Reductive Amination, and How It Works. Available from: [Link]
Baraldi, P. G., et al. (2021). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. Molecules. Available from: [Link]
Sutton, A. E., et al. (2018). An Update on the Synthesis of Pyrrolo[1][8]benzodiazepines. Molecules. Available from: [Link]
Stability of 1-(1,4-Diazepan-1-yl)-2-methylbutan-1-one under acidic conditions
Welcome to the Technical Support and Troubleshooting Guide for 1-(1,4-Diazepan-1-yl)-2-methylbutan-1-one . As a bifunctional building block featuring a homopiperazine (1,4-diazepane) ring and a tertiary amide, this molec...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support and Troubleshooting Guide for 1-(1,4-Diazepan-1-yl)-2-methylbutan-1-one . As a bifunctional building block featuring a homopiperazine (1,4-diazepane) ring and a tertiary amide, this molecule presents unique physicochemical behaviors, particularly under acidic conditions.
This guide is engineered for drug development professionals and synthetic chemists. It provides causality-driven troubleshooting, self-validating experimental protocols, and mechanistic insights to ensure the structural integrity of your compound during complex workflows.
Part 1: Chemical Profiling & Mechanistic Overview
To troubleshoot effectively, we must first understand the molecule's structural dichotomy:
The N4 Secondary Amine: Highly basic (pKa ~ 9.5–10.5). In any environment with a pH below 8, this amine rapidly protonates, converting the lipophilic free-base into a highly polar, water-soluble cation.
The N1 Tertiary Amine (Amide): Acylated with a 2-methylbutanoyl group. Amides are generally the least reactive carboxylic acid derivatives due to the resonance stabilization provided by the nitrogen lone pair delocalizing into the carbonyl pi system[1].
Behavior in Acid:
Under mild acidic conditions (e.g., 0.1% TFA), the protonation of the N4 amine places a localized positive charge on the diazepane ring. This charge exerts an electrostatic inductive effect that mildly repels incoming hydronium ions, providing a kinetic "shield" that protects the adjacent tertiary amide from hydrolysis. However, under harsh conditions (e.g., >1M HCl, >60°C), the carbonyl oxygen eventually protonates, rendering the carbonyl carbon highly electrophilic. Subsequent nucleophilic attack by water leads to irreversible acid-catalyzed cleavage into 1,4-diazepane and 2-methylbutanoic acid[2].
Figure 1: Acid-catalyzed hydrolysis pathway of 1-(1,4-Diazepan-1-yl)-2-methylbutan-1-one.
Part 2: Troubleshooting FAQs
Q1: Why is my compound eluting in the void volume during reversed-phase LC-MS with 0.1% Formic Acid?
The Causality: In standard 0.1% Formic Acid or TFA mobile phases (pH ~2.7), the N4 secondary amine is >99% protonated. This drastically increases the polarity of the molecule, preventing it from partitioning into the hydrophobic C18 stationary phase.
The Solution: Switch to a high-pH mobile phase. Using 10 mM Ammonium Bicarbonate (pH 9.5) or 0.1% Ammonium Hydroxide will suppress the ionization of the N4 amine, keeping the molecule in its neutral free-base form and restoring standard reversed-phase retention.
Q2: I attempted to extract the compound from a 1M HCl reaction mixture using ethyl acetate, but my yield is 0%. Where is my compound?
The Causality: Your compound is trapped in the aqueous layer. The protonated homopiperazine ring forms a highly water-soluble hydrochloride salt that is entirely insoluble in moderately polar organic solvents like ethyl acetate or dichloromethane.
The Solution: You must perform a pH-driven extraction. Adjust the aqueous layer to pH > 11 using a strong base (e.g., NaOH) to deprotonate the N4 amine before introducing the organic solvent. See Protocol 2 below for the validated workflow.
Q3: Will the 2-methylbutanoyl amide bond survive a Boc-deprotection step using 50% TFA in DCM?
The Causality: Yes. Tertiary amides are highly resistant to non-aqueous acidic conditions at room temperature. The resonance stabilization of the amide bond prevents spontaneous cleavage[3]. Furthermore, because the reaction lacks water, the nucleophilic attack required for the tetrahedral intermediate cannot occur[2]. You can safely perform standard Boc-deprotections without degrading the 2-methylbutanoyl group.
Part 3: Quantitative Stability Data
The following table summarizes the structural integrity of the tertiary amide under various acidic environments.
Acidic Matrix
Temperature
Incubation Time
Amide Integrity (%)
N4 Amine State
0.1% TFA (Aqueous)
25°C
24 hours
> 99.5%
Fully Protonated
50% TFA in DCM
25°C
4 hours
> 99.0%
Fully Protonated
1M HCl (Aqueous)
25°C
24 hours
> 98.0%
Fully Protonated
6M HCl (Aqueous)
80°C
12 hours
< 5.0% (Hydrolyzed)
Fully Protonated
Part 4: Validated Experimental Protocols
Protocol 1: LC-MS Acid Stability Profiling
This self-validating protocol ensures that the kinetic data collected accurately reflects the degradation timeline without artifactual hydrolysis occurring inside the autosampler.
Stock Preparation: Dissolve the compound in LC-MS grade methanol to a concentration of 1 mg/mL. Validation Step: Inject 1 µL to confirm >95% purity and establish the baseline [M+H]+ peak at m/z 185.16.
Matrix Incubation: Dilute the stock to 0.1 mg/mL in the target acidic matrix (e.g., 1M HCl). Place in a thermomixer set to the desired stress temperature.
Time-Point Quenching (Critical): At specific intervals (e.g., 1h, 4h, 24h), extract a 10 µL aliquot and immediately neutralize it by mixing with 10 µL of 1M Ammonium Bicarbonate.
Causality: Acid-catalyzed amide hydrolysis is irreversible but strictly pH-dependent[2]. Neutralizing the aliquot halts the reaction instantly, ensuring the sample waiting in the autosampler does not continue to degrade.
Analysis: Analyze the quenched samples via LC-MS. Monitor the disappearance of the parent mass (m/z 185.16) and the appearance of the 1,4-diazepane fragment (m/z 101.10).
Use this workflow to recover the compound from strongly acidic aqueous mixtures.
Thermal Control: Transfer the acidic aqueous reaction mixture to a beaker and cool to 0–5°C in an ice bath.
Causality: The subsequent neutralization step is highly exothermic. Cooling prevents localized boiling and thermal degradation of the amide.
Basification: Dropwise, add 6M NaOH under vigorous stirring.
pH Validation: Continuously spot the mixture on pH indicator paper until the pH is > 11.
Causality: The pKa of the N4 amine is ~10. Reaching pH 11 ensures that >90% of the compound is converted from the water-soluble salt into the lipophilic free-base.
Extraction: Transfer to a separatory funnel. Add 3 volumes of Dichloromethane (DCM) or Ethyl Acetate (EtOAc). Invert gently 10 times, venting frequently.
Phase Separation: Allow the layers to separate. Collect the organic phase (bottom layer for DCM; top layer for EtOAc).
Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure compound.
Figure 2: Workflow for the pH-driven liquid-liquid extraction of 1,4-diazepane derivatives.
References
Amide Hydrolysis: Acid and Base-Catalyzed Mechanism
Chemistry Steps[Link][1]
Amide Hydrolysis Using Acid Or Base
Master Organic Chemistry[Link][3]
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The "Polar Trap"
Diazepane intermediates (7-membered rings containing two nitrogen atoms) present a unique purification challenge in medicinal chemistry. Unlike their 6-membered piperazine cousins, diazepanes often exhibit higher conformational flexibility and distinct basicity profiles.
The Core Problem:
High Polarity: They often co-elute with polar byproducts (DMF, DMSO, salts) on Normal Phase (NP) silica.
Silanol Interaction: The basic nitrogen atoms interact strongly with acidic silanols on silica gel, causing peak tailing ("streaking") and irreversible adsorption.
Solubility: Free bases may be oils, while salts are water-soluble, complicating standard extraction.
This guide provides a decision-based framework to bypass these issues using Modified Flash Chromatography , Solid Phase Extraction (SCX) , and Salt Formation .
Strategic Triage: Method Selection
Do not default to standard ethyl acetate/hexane gradients. Use this decision matrix to select the optimal purification route based on your intermediate's profile.
Figure 1: Decision matrix for selecting purification method based on basicity and scale.
Method A: Chromatography Solutions
Protocol A1: Amine-Modified Normal Phase (The "DCM/MeOH" Fix)
Standard silica is acidic (pH ~5). Without modification, diazepanes will streak. You must block the silanols.
The Solvent System:
Base Solvent: Dichloromethane (DCM)
Polar Modifier: Methanol (MeOH)
Additive (Crucial): 7N Ammonia in Methanol (
) or Triethylamine (TEA).
Step-by-Step:
Column: Use standard silica (40–60 µm). Note: "Amine-functionalized" silica cartridges are superior but more expensive.
Mobile Phase A: DCM + 1% TEA (or 1%
solution).
Mobile Phase B: 10% MeOH in DCM + 1% TEA.
Gradient: 0% B to 50% B over 15 Column Volumes (CV).
Loading: Dissolve crude in minimum DCM. If insoluble, use a solid load cartridge (Celite or amine-silica).
Why this works: The TEA/
competes for the acidic silanol sites on the silica, allowing the diazepane to elute as a sharp band rather than a streak [1].
Protocol A2: High pH Reverse Phase (C18)
Traditionally, C18 is run at acidic pH (water/acetonitrile + 0.1% formic acid). However, this protonates the diazepane (
), making it more polar and causing it to elute too early (near the solvent front).
The Fix: High pH C18
Stationary Phase: C18 (Ensure the column is rated for pH > 10, e.g., Biotage Sfar C18 or Teledyne RediSep Gold High pH).
Buffer: 10 mM Ammonium Bicarbonate (pH 10) or 0.1% Ammonium Hydroxide.
Mechanism: At pH 10, the diazepane remains neutral (free base). This maximizes hydrophobic interaction with the C18 chains, increasing retention and separation from polar impurities [2].
Parameter
Acidic C18 (Standard)
Basic C18 (Recommended)
Mobile Phase pH
2.5 - 3.0
9.5 - 10.5
Diazepane State
Ionized (Polar)
Neutral (Lipophilic)
Retention
Weak (Elutes Early)
Strong (Good Separation)
Peak Shape
Sharp
Sharp
Method B: SCX "Catch and Release" (The Silver Bullet)
Strong Cation Exchange (SCX) is the most robust method for isolating basic diazepanes from non-basic impurities (tar, starting materials, neutral byproducts). It relies on ionic bonding, not polarity.
Figure 2: The SCX Catch-and-Release mechanism for basic amines.
Protocol:
Conditioning: Flush SCX cartridge with 2 CV of MeOH, then 2 CV of DCM.
Loading: Dissolve crude in DCM or MeOH (ensure pH is < 7). Load onto cartridge.
The diazepane will stick to the top of the column.
Washing (The Purification): Flush with 5–10 CV of MeOH.
Result: Non-basic impurities elute. The diazepane remains bound.
Elution (The Release): Flush with 2N
in MeOH.
Result: The ammonia disrupts the ionic bond. The pure diazepane elutes.
Finish: Evaporate the ammoniacal methanol to obtain the free base [3].
Method C: Salt Formation (Non-Chromatographic)
If chromatography fails or scale is large (>10g), convert the diazepane oil into a crystalline solid.
Oxalate Salt Protocol:
Dissolve 1 eq of crude diazepane in EtOH (5 mL/g).
Add 1 eq of Oxalic Acid dissolved in hot EtOH.
Heat to reflux for 5 mins, then cool slowly to 0°C.
Filter the white precipitate.
Why Oxalate? Oxalic acid often forms highly crystalline lattices with 7-membered rings, breaking the "oil" habit of the free base.
Troubleshooting FAQ
Q1: My diazepane is "streaking" from the top to the bottom of the silica column.
Cause: Uncapped silanols are protonating your amine.
Fix: You must add a base modifier. Add 1% Triethylamine (TEA) to both your solvent A and solvent B. If already using TEA, switch to "Amine-functionalized silica" or Method B (SCX).
Q2: I used SCX, but my compound eluted in the wash step (MeOH).
Cause: The loading solution was too basic, or the compound is not basic enough (e.g., an amide/sulfonamide, not an amine).
Fix: Ensure the crude is dissolved in a neutral or slightly acidic solvent (DCM or MeOH without base). If the nitrogen is part of an amide (e.g., diazepan-2-one), SCX will not work; use Method A2 (Reverse Phase).
Q3: High pH Reverse Phase dissolved my silica column!
Cause: Standard silica dissolves at pH > 8.
Fix: You must use "Hybrid" or "Polymer-coated" silica specifically designed for high pH (e.g., Waters XBridge, Phenomenex Gemini, or Biotage Sfar C18). Do not use standard silica C18 at pH 10.
Q4: Recovery is low after evaporation.
Cause: Diazepanes can be volatile or prone to oxidation.
Fix: Do not heat above 40°C during rotovap. Flush the receiving flask with nitrogen immediately after drying.
References
Teledyne ISCO. (2012).[1][2] Purification of Primary Amines using RediSep C-18 Reversed Phase Columns. Application Note AN82. Link
Biotage. (2020). Strategies for the Flash Purification of Highly Polar Compounds. White Paper. Link
Frontiers in Chemical Engineering. (2022). Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. (Discusses precipitation/crystallization strategies). Link
Troubleshooting low reactivity of sterically hindered diazepane amines
Topic: Troubleshooting Low Reactivity & Optimization of 1,4-Diazepane Scaffolds Role: Senior Application Scientist Status: Active Support Ticket Introduction: The "Twist-Boat" Trap Welcome to the technical support center...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Troubleshooting Low Reactivity & Optimization of 1,4-Diazepane Scaffolds
Role: Senior Application Scientist
Status: Active Support Ticket
Introduction: The "Twist-Boat" Trap
Welcome to the technical support center for hindered cyclic amines. You are likely here because your standard reaction conditions—which work perfectly for piperazines or pyrrolidines—are failing with your diazepane scaffold.
The Core Issue: Unlike the relatively rigid chair conformation of piperazine, the 1,4-diazepane (homopiperazine) ring is conformationally flexible, often adopting a twist-boat geometry. When substituents (methyl, benzyl, Boc) are introduced—especially at the
-positions to the nitrogen—the ring twists to minimize transannular strain.
This conformational locking often buries the nitrogen lone pair or creates a "steric wall" that blocks the trajectory of incoming electrophiles. To overcome this, we must move beyond standard protocols and utilize high-energy reagents, specific solvent effects, and advanced catalysis.
User Issue: "I am trying to react a 2-methyl-1,4-diazepane with a chloropyridine, but I see <10% conversion even after refluxing in THF."
Root Cause Analysis
The Orthogonal Effect: In hindered systems, the incoming amine cannot rotate to align its lone pair with the
-system of the aryl ring during the transition state (Meisenheimer complex formation).
Leaving Group Mismatch: Chlorine is often too poor a leaving group for hindered nucleophiles because the rate-determining step is the addition of the amine, not the elimination of the halide.
Solvent Shelling: THF coordinates weakly. In
, you need a solvent that stabilizes the polar transition state but leaves the nucleophile "naked."[1]
Troubleshooting Protocol
Variable
Standard Condition (Fail)
Optimized Condition (Pass)
Why?
Leaving Group
Chloride (-Cl)
Fluoride (-F)
The high electronegativity of F lowers the LUMO of the aromatic ring, accelerating the initial nucleophilic attack (the rate-limiting step for hindered amines).
Solvent
THF or Dioxane
DMSO or NMP
Polar aprotic solvents with high dielectric constants stabilize the anionic Meisenheimer intermediate.
Base
or
DIPEA (Hünig's Base)
Prevents H-bond aggregation. Use 2.5–3.0 equivalents.
Temperature
Reflux ()
Steric hindrance is an entropic barrier; high heat is often non-negotiable.
Step-by-Step Optimization
Switch Substrate: If possible, use the fluoro-analog of your electrophile.[1]
Solvent Swap: Dissolve electrophile (1.0 equiv) and diazepane (1.2 equiv) in anhydrous DMSO (0.5 M concentration).
Base: Add DIPEA (2.5 equiv).
Heat: Stir at 130°C for 4 hours.
Workup: Dilute with EtOAc, wash 3x with water (critical to remove DMSO), then brine.
failed, so I tried Buchwald conditions (Pd(OAc)2/BINAP), but I only get protodehalogenation (reduction of the aryl halide)."
Root Cause Analysis
BINAP is a first-generation ligand. It lacks the bulk required to force the reductive elimination step in sterically congested systems. For hindered diazepanes, the catalyst rests as a stable Pd(II)-amine complex and fails to turn over, eventually decomposing to Pd-black.
The Solution: Dialkylbiaryl Phosphine Ligands
You must use Buchwald 3rd or 4th Generation Precatalysts . These activate rapidly even at room temperature and prevent the formation of inactive Pd-dimers.
Primary Recommendation:RuPhos (Universal for secondary amines).
Solvent: Anhydrous Toluene or Dioxane (degassed with
for 10 mins).
Condition: Seal tube. Heat to 85°C for 2–12 hours.
Pro-Tip: If the substrate contains base-sensitive groups (esters), switch base to
and solvent to t-Amyl alcohol (reaction may require 100°C).
Module 3: Amide Coupling (Acylation) Failures
User Issue: "I cannot acylate the hindered nitrogen. HATU, EDC, and acid chlorides all fail or give very low yields."
Root Cause Analysis
Standard coupling reagents (HATU/EDC) generate an active ester. For a hindered diazepane, the nucleophilic attack on this active ester is slower than the rate of hydrolysis (by trace water) or other side reactions (epimerization).
The Solution: HFIP (Hexafluoroisopropanol)
HFIP is a "magic solvent" for hindered couplings. It is a strong Hydrogen Bond Donor (HBD) but a poor nucleophile.
Activation: HFIP hydrogen-bonds to the carbonyl oxygen of the electrophile (acid chloride or active ester), dramatically increasing its electrophilicity.
Stabilization: It solvates the amine without deactivating it, effectively bringing the reactants together in a solvent cage.
Mechanism of HFIP Assistance
Caption: HFIP activates the carbonyl electrophile via strong hydrogen bonding, overcoming steric repulsion.
The "HFIP Protocol"
Note: HFIP is expensive and volatile. Use in sealed vials.
Reagents: DIC (Diisopropylcarbodiimide) (1.1 equiv) or EDC.
Solvent:100% HFIP (or 4:1 DCM:HFIP if solubility is an issue).
Condition: Stir at Room Temperature for 1–2 hours.
Observation: Most reactions that take 24h in DMF complete in 30 mins in HFIP.
Workup: Evaporate HFIP (recoverable). Redissolve in EtOAc and wash with
.
Module 4: Regioselectivity (1,4-Diazepanes)
User Issue: "I have a 2-substituted-1,4-diazepane. How do I selectively functionalize the N1 (hindered) vs N4 (unhindered) positions?"
General Rule
N4 (Unhindered): Reacts first under kinetic control (low temp, stoichiometric electrophile).
N1 (Hindered): Requires forcing conditions or protection of N4.
Strategy: The Protection-Deprotection Toggle
Do not attempt to alkylate N1 in the presence of free N4. You will get mixtures or bis-alkylation.
Step 1: Protect N4.
Reagent:
(0.9 equiv) in DCM at .
Result: The unhindered N4 reacts exclusively.
Step 2: Functionalize N1.
Use the Buchwald or
protocols described above on the N4-Boc intermediate.
Step 3: Deprotect N4.
Reagent: TFA/DCM or HCl/Dioxane.
References
Buchwald-Hartwig Amination of Hindered Amines
Maitro, G., Vogel, S., Prestat, G., Madec, D., & Poli, G. (2006). Palladium-Catalyzed Amination of Aryl Halides with Hindered Amines. Organic Letters.
Source:
HFIP Solvent Effects in Amidation
Colomer, I., Chamberlain, A. E., Haughey, M. B., & Donohoe, T. J. (2017). Hexafluoroisopropanol as a Solvent for Hydrogen Bonding: Applications in Organic Synthesis.
Source:
Conformational Analysis of Diazepanes
Saha, I., et al. (2009). Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists. Bioorganic & Medicinal Chemistry Letters.
Source:
RuPhos Pd G4 Precatalyst Utility
Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). Design and Synthesis of a New Generation of Palladium Precatalysts. The Journal of Organic Chemistry.
Optimization of reaction temperature for diazepane acylation
An Application Scientist's Guide to Optimizing Reaction Temperature for Diazepane Acylation Introduction Welcome to the Technical Support Center for Diazepane Acylation. As a Senior Application Scientist, my goal is to p...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Scientist's Guide to Optimizing Reaction Temperature for Diazepane Acylation
Introduction
Welcome to the Technical Support Center for Diazepane Acylation. As a Senior Application Scientist, my goal is to provide you with a comprehensive guide that blends established chemical principles with practical, field-proven insights. The acylation of the diazepane core is a critical transformation in the synthesis of numerous pharmacologically active compounds.[1][2][3] Temperature is arguably one of the most influential parameters in this reaction, acting as a delicate switch that can dictate yield, selectivity, and the impurity profile.
This guide is structured to help you navigate the complexities of temperature optimization, moving from foundational questions to advanced troubleshooting. We will explore the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the role of temperature in the acylation of diazepanes.
Q1: Why is reaction temperature such a critical parameter in diazepane acylation?
A: Reaction temperature is a primary lever for controlling both the rate and outcome of a chemical reaction. In diazepane acylation, its criticality stems from several factors:
Reaction Kinetics: Acylation requires sufficient energy to overcome the activation barrier. The temperature directly provides this energy. Too low, and the reaction may be impractically slow or not proceed at all.
Reagent Stability: Both the acylating agent (e.g., acyl chlorides, anhydrides) and the diazepane substrate can be thermally labile. Excessive heat can lead to decomposition, reducing the effective concentration of reactants and generating impurities.[4]
Selectivity: Diazepanes often possess multiple nucleophilic sites. Temperature can influence the selectivity of acylation, particularly if there are competing N-acylation and O-acylation pathways, or the potential for di-acylation.[4]
Side Reaction Pathways: Undesirable side reactions, such as elimination, rearrangement, or even ring-opening, often have different activation energies than the desired acylation.[5][6] Manipulating the temperature can suppress these competing pathways. For instance, higher temperatures might promote elimination, while lower temperatures could favor the desired nucleophilic substitution.[5]
Q2: What are the signs that my reaction temperature is either too high or too low?
A: Careful observation and in-process monitoring are key. Here’s what to look for:
Signs of a Temperature Too Low:
Slow or Stalled Reaction: The most obvious sign is a lack of product formation over an extended period, as monitored by techniques like Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC).[7][8]
Incomplete Conversion: The reaction starts but fails to reach completion, with a significant amount of starting material remaining even after prolonged reaction times.
Signs of a Temperature Too High:
Appearance of Dark Colors/Tar: The formation of dark, insoluble materials is a classic indicator of decomposition or polymerization.[9]
Multiple Unidentified Spots on TLC/Peaks in HPLC: A clean reaction should show clear consumption of starting materials and formation of the product. The appearance of numerous new spots or peaks suggests the formation of byproducts from side reactions or decomposition.
Decreased Yield Upon Scaling Up: A reaction that works at a small scale but gives a lower yield at a larger scale may be suffering from heat dissipation issues, leading to localized "hot spots" and degradation.
Gas Evolution: Unexpected bubbling or pressure buildup can indicate decomposition.
Q3: How does the choice of acylating agent and solvent influence the optimal temperature?
A: The reactivity of the acylating agent and the properties of the solvent are intrinsically linked to the optimal temperature.
Acylating Agent: Highly reactive agents like acyl chlorides often require lower temperatures (e.g., 0 °C to room temperature) to control their reactivity and prevent side reactions.[6] Less reactive agents, such as acetic anhydride or carboxylic acids (requiring an activating agent), may need elevated temperatures to achieve a reasonable reaction rate.
Solvent: The solvent's boiling point naturally sets the upper limit for the reaction temperature at atmospheric pressure. Furthermore, the solvent's polarity can influence reaction rates. Polar aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile are common choices that can facilitate the reaction, potentially allowing for lower operating temperatures compared to non-polar solvents.[4]
Troubleshooting Guide: Temperature-Related Issues
This section provides a structured approach to diagnosing and solving specific problems encountered during diazepane acylation.
Problem 1: Low or No Yield of the Acylated Product
A low yield is a common but multifaceted problem. The first step is to determine if the issue is kinetics- or stability-related.
Technical Support Center: Removal of Unreacted 1-(1,4-Diazepan-1-yl)-2-methylbutan-1-one
Molecular Profile & The "Enemy" To effectively remove 1-(1,4-Diazepan-1-yl)-2-methylbutan-1-one (hereafter referred to as DMB-Diazepane ), one must first exploit its physicochemical vulnerabilities. This molecule is a mo...
Author: BenchChem Technical Support Team. Date: March 2026
Molecular Profile & The "Enemy"
To effectively remove 1-(1,4-Diazepan-1-yl)-2-methylbutan-1-one (hereafter referred to as DMB-Diazepane ), one must first exploit its physicochemical vulnerabilities. This molecule is a mono-acylated homopiperazine derivative. Its behavior in purification is dictated by the dichotomy between its neutral amide terminus and its basic secondary amine terminus.
Feature
Property
Implication for Workup
Structure
Mono-amide, mono-amine (secondary)
Amphiphilic nature; capable of H-bonding.
Basicity (pKa)
~9.0 - 9.5 (N4 secondary amine) [1]
Highly susceptible to protonation; forms water-soluble salts with weak acids.
LogP
~0.5 - 0.8 (Estimated)
Moderately polar; significant water solubility, especially at pH < 8.
Reactivity
Nucleophilic Secondary Amine
Can be scavenged by electrophilic resins (isocyanates, aldehydes).
Visual Cue
Forms complexes with Cu(II)
Reacts with CuSO₄ to form a deep blue/purple water-soluble complex.
Decision Matrix: Selecting the Right Protocol
Do not apply a "one-size-fits-all" approach. Your product's chemical nature dictates the removal strategy.
Figure 1: Strategic decision tree for removing secondary amine impurities based on product stability and basicity.
Troubleshooting Guides & Protocols
Scenario A: My product is neutral (e.g., an amide), but the DMB-Diazepane persists.
Diagnosis: The most common scenario. The reaction formed a neutral product, but excess starting material (DMB-Diazepane) remains.
Solution: Exploit the basicity of the N4 nitrogen on the diazepane ring.
Protocol 1: The "Golden Standard" Acid Wash
This method relies on protonating the DMB-Diazepane, forcing it into the aqueous layer while your neutral product remains in the organic phase.
Dilution: Dilute the reaction mixture with a water-immiscible solvent (Ethyl Acetate or DCM). Avoid ethers if possible, as diazepane salts can sometimes solubilize in wet ether.
First Wash (Mild): Wash with 10% aqueous Citric Acid (pH ~3-4).
Why Citric? It is milder than HCl and prevents the hydrolysis of sensitive amides or esters in your product [3].
Second Wash (Visual Check): Wash with 10% aqueous CuSO₄ (Copper Sulfate) .
Indicator: The aqueous layer will turn bright blue/purple if the amine is still present (formation of tetra-amine copper complex) [1][4].
Repeat: Continue washing until the aqueous layer remains pale blue (color of pure CuSO₄).
Final Rinse: Wash with Brine to remove residual copper and acid. Dry over Na₂SO₄.[2][3]
FAQ: Why did my product precipitate during the acid wash?
Cause: Your product might have a functionality that is protonating, or the salt of the diazepane is acting as a hydrotrope, dragging your product out.
Fix: Switch to a Phosphate Buffer (pH 5.5) . This is acidic enough to protonate the diazepane (pKa ~9) but may spare less basic sites on your product.
Scenario B: My product is also a base (e.g., a tertiary amine).
Diagnosis: Acid washing will remove both your product and the DMB-Diazepane impurity. You need a method that discriminates between a secondary amine (impurity) and a tertiary amine (product).
Solution: Chemoselective Scavenging or Derivatization.
Polystyrene-bound Isocyanate (PS-NCO) reacts rapidly and irreversibly with secondary amines (DMB-Diazepane) to form an insoluble urea, leaving tertiary amines untouched [6].
Stoichiometry: Calculate the excess DMB-Diazepane (based on equivalents used). Add 2-3 equivalents of PS-Isocyanate resin relative to the estimated impurity.
Incubation: Add resin to the reaction mixture (dissolved in DCM or THF). Shake gently at room temperature for 2–4 hours.
Tip: Add a catalytic amount of TEA (Triethylamine) to accelerate the urea formation if the reaction is sluggish.
Filtration: Filter the mixture through a fritted funnel or a Celite pad. The impurity is now covalently bound to the plastic beads trapped in the filter.
Result: The filtrate contains your pure tertiary amine product.
Protocol 3: "Catch and Release" (Alternative)
If resins are unavailable, use Acetic Anhydride (Ac₂O) .
Add 1.5 eq of Ac₂O to the mixture.
Stir for 30 mins. The DMB-Diazepane converts to an acetyl-amide (neutral).
Outcome: Your Product (Basic) -> Aqueous Layer.[2] The Acetylated Impurity (Neutral) -> Organic Layer.
Recovery: Separate layers.[2][4] Take the Aqueous layer , basify with NaOH to pH 12, and extract your product back into DCM [2].
Scenario C: Chromatography is streaking or failing.
Diagnosis: Secondary amines like DMB-Diazepane interact strongly with the silanols on silica gel, causing tailing (streaking) that co-elutes with your product.
FAQ: How do I fix the streaking on TLC/Column?
The Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your eluent (e.g., DCM:MeOH:NH₄OH 90:9:1). This blocks the acidic silanol sites on the silica, allowing the amine to elute as a sharp band [5].
The Stain: Use Ninhydrin .[5] DMB-Diazepane (secondary amine) will stain a distinct red/orange , whereas tertiary amines often stain poorly or differently. This helps you track the impurity specifically.
Quantitative Data Summary
Method
Selectivity
Yield Recovery
Cost
Best For
Acid Wash (HCl/Citric)
Neutral vs. Basic
>95%
Low
Amide/Ester products
CuSO₄ Wash
Amines specifically
>90%
Low
Visual confirmation of removal
Scavenger Resin
2° vs. 3° Amine
>98%
High
Parallel synthesis / Precious compounds
Ac₂O Derivatization
2° vs. 3° Amine
~85%
Low
Large scale, when resins are too pricey
References
Rochester University , "Workup for Removing Amines," Not Voodoo, Accessed March 2026.
BenchChem , "Technical Support Center: Workup Procedures for Reactions Involving Basic Amines," 2025.
Technical Support Center: Handling the Hygroscopic Nature of Diazepane Hydrochloride Salts
Welcome to the Technical Support Center. As drug development professionals and analytical chemists, you are likely aware that while the 1,4-diazepane scaffold is a highly versatile pharmacophore, its hydrochloride (HCl)...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As drug development professionals and analytical chemists, you are likely aware that while the 1,4-diazepane scaffold is a highly versatile pharmacophore, its hydrochloride (HCl) salt forms present severe handling and stability challenges.
This guide is engineered to provide you with field-proven, mechanistically grounded solutions to troubleshoot deliquescence, mitigate chemical degradation, and optimize your formulation workflows.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: Why does my diazepane hydrochloride batch rapidly gain mass and turn into a sticky paste during benchtop weighing?A1: This is a classic manifestation of deliquescence driven by the specific thermodynamics of the salt form. In hydrochloride salts, the highly electronegative chloride counterion acts as a potent hydrogen bond acceptor. This thermodynamically favors the adsorption of atmospheric water vapor into the crystal lattice[1]. Once the ambient relative humidity (RH) exceeds the salt’s Critical Relative Humidity (CRH), water ingress disrupts the crystal lattice, lowering the glass transition temperature (
) and causing the powder to dissolve in its own absorbed moisture.
Q2: Is this moisture uptake purely a physical handling nuisance, or does it compromise the chemical integrity of the diazepane core?A2: It is a critical chemical liability. Free water within the crystal lattice acts as a localized reaction medium. For diazepane derivatives, prolonged exposure to moisture in the presence of acidic counterions (like HCl or TFA) can trigger gradual decomposition. Specifically, the localized acidic, aqueous microenvironment has been documented to catalyze the dimerization of the parent diazepane structure, permanently ruining the batch's purity profile[2].
Q3: We formulated our diazepane HCl into a solid dosage form using standard excipients, but we are observing rapid disproportionation (conversion back to the free base) and severe caking. What went wrong?A3: You are likely experiencing a severe excipient incompatibility, most commonly associated with Magnesium Stearate . When a weakly basic HCl salt is blended with magnesium stearate, an acid-base reaction occurs that generates magnesium chloride (MgCl₂) in situ. MgCl₂ is exceptionally deliquescent (CRH ~32.5%). This byproduct aggressively draws moisture into the tablet matrix even at low ambient humidity, which in turn accelerates the disproportionation of the diazepane salt into its free base[3].
Part 2: Quantitative Excipient Compatibility
To prevent the formulation failures described above, excipient selection must be driven by both proton-accepting capacity and the hygroscopicity of potential byproducts.
Table 1: Excipient Compatibility and Hygroscopicity Thresholds for Diazepane HCl
Material / Excipient
Critical Relative Humidity (CRH)
Interaction Risk with Diazepane HCl
Formulation Recommendation
Diazepane HCl (Pure)
~45% - 50%
N/A (Baseline)
Store at < 30% RH; handle in an inert glovebox[4].
Magnesium Stearate
N/A
High: Forms deliquescent MgCl₂
Avoid completely. Substitute with Sodium Stearyl Fumarate[3].
Lactose Monohydrate
> 90%
Moderate: Maillard reaction risk
Use with caution; monitor for discoloration with secondary amines.
Microcrystalline Cellulose
N/A (Moisture Scavenger)
Low: Competitively absorbs water
Recommended filler; acts as a moisture sink to protect the API.
Part 3: Handling & Recovery Workflow
Below is the logical workflow for assessing and recovering moisture-compromised diazepane HCl batches.
Workflow for the assessment, recovery, and handling of hygroscopic Diazepane HCl salts.
Part 4: Experimental Protocols
If your diazepane HCl has absorbed moisture, do not attempt to dry it using high heat (e.g., standard laboratory ovens at >60°C). Thermal stress in the presence of water will accelerate hydrolysis and dimerization. Instead, utilize the following self-validating high-vacuum desiccation protocol.
Protocol: High-Vacuum Desiccation and Inert Handling
Causality Principle: By applying a high vacuum, we drastically lower the vapor pressure of water, shifting the thermodynamic equilibrium toward desorption. Gentle heating provides the kinetic energy required to break the hydrogen bonds between the chloride ions and water molecules without exceeding the activation energy for chemical degradation[5].
Step 1: Baseline Moisture Assessment
Rapidly transfer a 50 mg aliquot of the compromised diazepane HCl into a pre-tared, anhydrous septum vial.
Perform a Coulometric Karl Fischer (KF) titration to establish the baseline water content. Threshold: If moisture is > 2.0% w/w, proceed to Step 2.
Step 2: High-Vacuum Drying
Transfer the bulk powder into a wide-mouth Schlenk flask or a vacuum desiccator to maximize the surface-area-to-volume ratio.
Connect the system to a high-vacuum pump capable of achieving < 1 mbar.
Apply gentle heating using a water bath or heating mantle set strictly between 30°C and 40°C .
Maintain these conditions for 12 to 24 hours, depending on the batch size.
Step 3: Validation (The Self-Validating Loop)
Break the vacuum using ultra-high purity (UHP) Argon or Nitrogen gas. Do not introduce ambient air.
Extract a secondary 50 mg aliquot and repeat the KF titration.
Acceptance Criteria: The moisture content must be < 0.5% w/w. If it fails, repeat Step 2.
Step 4: Inert Handling & Storage
Transfer the validated, dry powder directly into a controlled glovebox environment.
Ensure the glovebox atmosphere is maintained at < 20% RH using Argon or Nitrogen[4].
Weigh and dispense the material using static-free spatulas, as overly dry powders can develop severe triboelectric charging.
Store the final material in tightly sealed amber vials, placed inside secondary containers with active desiccant packs (e.g., silica gel or molecular sieves).
References
Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - Semantic Scholar
semanticscholar.org[Link]
Synthesis and Biological Evaluation of Novel Hybrids of Highly Potent and Selective α4β2-Nicotinic Acetylcholine Receptor (nAChR) Partial Agonists - PMC
nih.gov[Link]
Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportionation and the Unique Deleterious Effects of Magnesium Stearate
pharxmonconsulting.com[Link]
Technical Support Center: Storage, Handling, and Shelf-Life of 1-(1,4-Diazepan-1-yl)-2-methylbutan-1-one
Welcome to the Technical Support Center for 1-(1,4-Diazepan-1-yl)-2-methylbutan-1-one . This guide is engineered for researchers, analytical scientists, and drug development professionals.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 1-(1,4-Diazepan-1-yl)-2-methylbutan-1-one . This guide is engineered for researchers, analytical scientists, and drug development professionals. Because this molecule features both a tertiary amide and a highly reactive unsubstituted secondary amine on the 1,4-diazepane ring, its storage requires strict environmental controls to maintain structural integrity and assay reproducibility.
Q: Why has my clear/pale liquid batch turned yellow or brown over time?A: This is a classic sign of oxidative degradation. The molecule contains an unsubstituted secondary amine at the 4-position of the 1,4-diazepane ring. Secondary amines are highly susceptible to atmospheric oxygen, leading to the formation of N-oxides and complex polymeric degradation products[1].
Causality: The electron-rich nitrogen atom readily donates its lone pair to reactive oxygen species. To prevent this, always flush the headspace of your storage vial with an inert gas (Argon or Nitrogen) before sealing.
Q: I weighed out 10 mg last month, but today the same vial weighs 12 mg and has a crusty white residue on the threads. What happened?A: Your sample has absorbed atmospheric carbon dioxide (CO2) and moisture. Secondary amines act as strong nucleophiles that readily attack CO2 to form stable carbamate salts[2].
Causality: This spontaneous reaction not only alters the molecular weight of your sample—ruining molarity calculations for your assays—but also drastically reduces the effective concentration of the free base.
Q: My in vitro assay results are dropping in reproducibility when using a 1-month-old DMSO stock. Is the compound unstable in DMSO?A: Yes, prolonged storage of this compound in DMSO is problematic. DMSO is highly hygroscopic.
Causality: The introduction of atmospheric water into the DMSO, combined with the intrinsic basicity of the diazepane ring, can catalyze the slow hydrolysis of the tertiary amide bond over time. Furthermore, DMSO can act as a mild oxidant toward secondary amines under certain conditions. We recommend making fresh aqueous/DMSO stocks daily, or storing single-use aliquots at -80°C for no longer than 30 days.
Storage & Shelf-Life Matrix
To maximize the longevity of your compound, adhere to the following empirically validated storage conditions.
Storage Condition
Physical State
Atmosphere
Expected Shelf-Life
Primary Degradation Risk
Room Temp (25°C)
Free Base (Neat)
Ambient Air
< 1 Week
Rapid oxidation & Carbamate formation
Refrigerated (4°C)
Free Base (Neat)
Ambient Air
1-2 Months
Slow oxidation & Moisture ingress
Freezer (-20°C)
Free Base (Neat)
Argon / N2
12-24 Months
Minimal (if seal is maintained)
Room Temp (25°C)
HCl Salt (Powder)
Ambient Air
6-12 Months
Hygroscopicity (Water absorption)
Freezer (-20°C)
HCl Salt (Powder)
Desiccated
> 24 Months
Minimal
DMSO Stock (10 mM)
Solution
Sealed
1-3 Months
Amide hydrolysis, Freeze-thaw stress
Standard Operating Procedures (SOPs)
Protocol A: Schlenk-Line Aliquoting and Inert Storage
To prevent oxidation and CO2 absorption during routine handling.
Preparation: Dry amber glass vials in an oven at 120°C for 2 hours. Cool them in a vacuum desiccator.
Purging: Connect the storage vessel to a Schlenk line. Cycle between high vacuum and Argon three times to ensure a strictly inert atmosphere.
Aliquoting: Transfer the viscous free-base liquid using a positive displacement pipette (to account for viscosity) under an inverted Argon funnel.
Self-Validation (Seal Integrity): Weigh the sealed vial immediately on an analytical balance and record the mass. Re-weigh after 24 hours. Causality: A weight increase of >0.5% indicates a compromised PTFE septa allowing CO2/moisture ingress. Discard the cap and re-purge.
Protocol B: Conversion to Hydrochloride (HCl) Salt for Archival Storage
Protonating the secondary amine eliminates its nucleophilicity, structurally blocking both oxidation and carbamate formation[3].
Dissolution: Dissolve the free base in anhydrous diethyl ether or dichloromethane (DCM) under Nitrogen.
Precipitation: Slowly add 1.1 equivalents of ethereal HCl (1M or 2M) dropwise at 0°C with vigorous magnetic stirring.
Isolation: Collect the resulting white precipitate via vacuum filtration using a sintered glass funnel.
Washing: Wash the filter cake with cold anhydrous ether and dry under high vacuum overnight.
Self-Validation (Conversion Check): Dissolve 1 mg of the resulting powder in 1 mL of DI water. The pH should drop to ~4.0–5.0. Confirm the mass shift via LC-MS (M+H peak will remain the same, but the physical properties confirm salt formation).
Mechanistic & Workflow Visualizations
Figure 1: Logical relationship of 1,4-diazepane degradation pathways and preventive storage strategies.
Figure 2: Self-validating workflow for inert aliquoting of air-sensitive secondary amines.
References
1.[3] 1,4‐Diazepane Ring‐Based Systems. ResearchGate.
2.[2] Investigations of primary and secondary amine carbamate stability by 1H NMR spectroscopy for post combustion capture of carbon dioxide. ResearchGate.
3.[1] Stability of Structurally Varied Aqueous Amines for CO2 Capture. ACS Publications.
A Comparative Guide to the Structural Elucidation of 1-(1,4-Diazepan-1-yl)-2-methylbutan-1-one: A 1H NMR Perspective
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and medicinal chemistry, the precise structural characterization of novel chemical entities is a cornerstone...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and medicinal chemistry, the precise structural characterization of novel chemical entities is a cornerstone of safe and effective drug design. This guide provides an in-depth analysis of 1-(1,4-diazepan-1-yl)-2-methylbutan-1-one, a molecule of interest for its potential applications, through the lens of Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. We will explore a detailed, theoretical ¹H NMR spectral analysis and objectively compare this powerful technique with other analytical methods, offering a comprehensive framework for its structural verification.
The Central Role of ¹H NMR in Structural Elucidation
¹H NMR spectroscopy remains an unparalleled, non-destructive technique for determining the precise structure of organic molecules in solution.[1] Its ability to provide information on the chemical environment, connectivity, and stereochemistry of protons within a molecule makes it an indispensable tool for synthetic chemists and drug developers. For a molecule like 1-(1,4-diazepan-1-yl)-2-methylbutan-1-one, ¹H NMR provides a detailed fingerprint, allowing for unambiguous confirmation of its synthesis and purity.
Predicted ¹H NMR Spectral Analysis of 1-(1,4-Diazepan-1-yl)-2-methylbutan-1-one
While an experimental spectrum for this specific molecule is not publicly available, a robust prediction can be made based on the analysis of structurally similar compounds, including N-acylated diazepanes and 2-methylbutanamide derivatives.[2][3][4] The expected ¹H NMR spectrum in a typical deuterated solvent like CDCl₃ would exhibit distinct signals corresponding to the protons of the 2-methylbutyl group and the 1,4-diazepane ring.
Due to the amide bond, rotation around the C-N bond may be restricted, potentially leading to the observation of rotamers and, consequently, a more complex spectrum with broadened or duplicated signals for the diazepane ring protons adjacent to the carbonyl group. For the purpose of this guide, we will consider the time-averaged spectrum at room temperature.
Predicted Chemical Shifts and Multiplicities (in CDCl₃, referenced to TMS at 0.0 ppm):
Proton Assignment
Expected Chemical Shift (δ, ppm)
Predicted Multiplicity
Integration
Rationale
a (CH₃ - ethyl)
~ 0.9
Triplet
3H
Shielded aliphatic protons coupled to the adjacent CH₂ group.
b (CH₃ - methyl)
~ 1.1
Doublet
3H
Shielded aliphatic protons coupled to the adjacent CH group.
c (CH₂ - ethyl)
~ 1.4 - 1.6
Multiplet
2H
Diastereotopic protons coupled to the adjacent CH and CH₃ groups.
d (CH - methine)
~ 2.5 - 2.7
Multiplet
1H
Deshielded by the adjacent carbonyl group and coupled to the neighboring CH₂ and CH₃ protons.
e (C5-H₂)
~ 1.8 - 2.0
Multiplet
2H
Protons on the central carbon of the diazepane ring, likely appearing as a complex multiplet due to coupling with adjacent CH₂ groups.
f (C6-H₂)
~ 2.7 - 2.9
Triplet
2H
Protons adjacent to the secondary amine, deshielded by the nitrogen and coupled to the C5-H₂ protons.
g (C7-H₂)
~ 3.5 - 3.7
Triplet
2H
Protons adjacent to the amide nitrogen, significantly deshielded by the carbonyl group and the nitrogen, and coupled to the C6-H₂ protons.
h (C2-H₂, C3-H₂)
~ 3.4 - 3.6
Multiplet
4H
Protons on the ethylenediamine moiety of the diazepane ring, deshielded by the adjacent nitrogen atoms. These may appear as a complex multiplet or two distinct signals due to the influence of the acyl group.
i (NH)
~ 2.0 - 3.0
Broad Singlet
1H
The chemical shift of the N-H proton is highly variable and depends on concentration, solvent, and temperature. It often appears as a broad signal due to quadrupole broadening and exchange.
A Comparative Look: Alternative and Complementary Analytical Techniques
While ¹H NMR is a cornerstone of structural elucidation, a multi-technique approach provides the most comprehensive characterization. The following table compares ¹H NMR with other common analytical methods for the analysis of 1-(1,4-diazepan-1-yl)-2-methylbutan-1-one.
Technique
Information Provided
Strengths
Limitations
¹H NMR
Connectivity, chemical environment, and stereochemistry of protons.
Detailed structural information, non-destructive.
Lower sensitivity compared to MS, complex spectra can be challenging to interpret.
¹³C NMR
Number and chemical environment of carbon atoms.
Complements ¹H NMR, provides a carbon skeleton fingerprint.
Low natural abundance of ¹³C leads to lower sensitivity and longer acquisition times.[5]
LC-MS
Molecular weight and fragmentation pattern.
High sensitivity and selectivity, suitable for complex mixtures.
Provides limited structural information on its own, isomers can be difficult to distinguish.
FT-IR
Presence of functional groups.
Fast and simple, provides a quick check for key functional groups (e.g., C=O, N-H).
Provides limited information on the overall molecular structure.
Experimental Protocols
Sample Preparation for ¹H NMR Analysis
Weighing: Accurately weigh 5-10 mg of the 1-(1,4-diazepan-1-yl)-2-methylbutan-1-one sample.
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry vial. The choice of solvent is critical and should be based on the sample's solubility and the desired chemical shift dispersion.[6]
Transfer: Transfer the solution to a standard 5 mm NMR tube.
Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), for accurate chemical shift calibration (δ = 0.00 ppm).[7]
¹H NMR Data Acquisition
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized for the specific instrument and sample.
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.
Relaxation Delay (d1): 1-2 seconds.
Acquisition Time (aq): 2-4 seconds.
Spectral Width (sw): A range of -2 to 12 ppm is typically sufficient for most organic molecules.
Data Processing
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks have a pure absorption lineshape.
Baseline Correction: Apply a baseline correction to remove any broad, underlying distortions.
Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
Integration: Integrate the area under each peak to determine the relative number of protons.
Peak Picking: Identify the precise chemical shift of each peak.
Visualizing the Analytical Workflow
The following diagram illustrates the logical flow of the structural elucidation process, highlighting the central role of ¹H NMR and its interplay with other analytical techniques.
Caption: Workflow for the structural elucidation of 1-(1,4-diazepan-1-yl)-2-methylbutan-1-one.
The Synergy of Analytical Techniques
This diagram illustrates the synergistic relationship between different analytical methods for comprehensive structural characterization.
Caption: Interplay of analytical techniques for molecular characterization.
References
Benchchem. (2025). Spectroscopic Analysis of (R)- vs (S)-1-benzyl-5-methyl-1,4-diazepane: A Comparative Guide.
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
Karim, A., et al. (2014). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 19(8), 11837-11847.
Abraham, R. J., & Mobli, M. (2012). 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. Magnetic Resonance in Chemistry, 50(11), 750-760.
A Senior Application Scientist's Guide to the LC-MS Fragmentation of N-Acylated Diazepanes
Introduction: The Analytical Challenge of N-Acylated Diazepanes Researchers, scientists, and drug development professionals frequently encounter diazepane scaffolds, the core of widely recognized pharmaceuticals like dia...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Analytical Challenge of N-Acylated Diazepanes
Researchers, scientists, and drug development professionals frequently encounter diazepane scaffolds, the core of widely recognized pharmaceuticals like diazepam and its analogues. The rise of designer drugs and the need for comprehensive metabolite identification have led to an increasing prevalence of N-acylated diazepane derivatives. These modifications, often involving acetyl, benzoyl, or other acyl groups, are introduced to alter pharmacological properties, but they also present a unique analytical challenge. Understanding their behavior under Liquid Chromatography-Mass Spectrometry (LC-MS) analysis is critical for their unambiguous identification and quantification.
This guide provides an in-depth technical comparison of the fragmentation patterns of N-acylated diazepanes. Moving beyond a simple catalog of fragments, we will explore the causal mechanisms behind the observed product ions, explaining how the nature of the N-acyl group directs the fragmentation pathways of the core diazepane structure. This document is designed to equip researchers with the expertise to predict, interpret, and leverage these fragmentation patterns in their own analytical workflows.
Core Fragmentation of the Diazepane Scaffold: The Foundation
Before examining the influence of N-acyl groups, it is essential to understand the intrinsic fragmentation behavior of the protonated diazepane ring system under Collision-Induced Dissociation (CID). The 1,4-benzodiazepine-2-one core, exemplified by nordiazepam, serves as our foundational model.
Upon electrospray ionization (ESI) in positive mode, the protonated molecule [M+H]+ is formed. The subsequent MS/MS fragmentation is dominated by cleavages within the seven-membered diazepine ring, which is the most labile part of the molecule.[1] A common and diagnostic fragmentation pathway involves the loss of carbon monoxide (CO), a neutral loss of 28 Da, from the amide moiety.[1]
Experimental Protocol: General LC-MS/MS Analysis of Diazepanes
This protocol provides a robust starting point for the analysis of diazepanes and their derivatives. Optimization is recommended for specific analytes and matrices.
1. Sample Preparation (from Serum/Plasma):
To 200 µL of serum, add 20 µL of an internal standard solution (e.g., Diazepam-d5, 1 µg/mL).
Perform protein precipitation by adding 600 µL of ice-cold acetonitrile. Vortex for 1 minute.
Centrifuge at 10,000 x g for 10 minutes at 4°C.
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid). Vortex to mix.
Transfer to an autosampler vial for injection.
2. Liquid Chromatography (LC) Conditions:
Column: A C18 reversed-phase column with a biphenyl stationary phase is highly effective for separating benzodiazepine isomers (e.g., Kinetex™ Biphenyl, 2.6 µm, 50 x 3.0 mm).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient:
0.0-0.5 min: 10% B
0.5-3.0 min: 10% to 90% B
3.0-4.0 min: Hold at 90% B
4.0-4.1 min: 90% to 10% B
4.1-5.0 min: Hold at 10% B (Re-equilibration)
Flow Rate: 0.4 mL/min.
Column Temperature: 40°C.
Injection Volume: 5 µL.
3. Mass Spectrometry (MS) Conditions:
Ion Source: Electrospray Ionization (ESI), Positive Mode.
Ionization Parameters:
Capillary Voltage: 3.5 - 4.5 kV
Source Temperature: 150°C
Desolvation Temperature: 350°C
Cone Gas Flow: 50 L/hr
Desolvation Gas Flow: 600 L/hr
Acquisition Mode: Multiple Reaction Monitoring (MRM) or Product Ion Scan.
Collision Gas: Argon at a pressure of ~3.0 x 10⁻³ mBar.
Collision Energy (CE): Optimized for each specific compound, typically ranging from 15-40 eV.
Comparative Fragmentation: The Influence of the N-Acyl Group
The addition of an acyl group at the N-1 position introduces new, predictable fragmentation pathways that are highly diagnostic. These pathways often compete with or follow the initial fragmentation of the core diazepane structure. We will compare three common acyl groups: Acetyl, Benzoyl, and Trifluoroacetyl.
N-Acetyl Diazepanes
The N-acetyl group is a small, electron-withdrawing substituent. Its primary influence is the introduction of a new, highly favored fragmentation route: the neutral loss of ketene (CH₂=C=O), corresponding to a mass loss of 42.01 Da.
Proposed Mechanism: This fragmentation is often initiated by a McLafferty-type rearrangement if a gamma-hydrogen is available, or through direct cleavage. The resulting fragment ion is the protonated diazepane core itself. This pathway is often the most abundant, making the [M+H - 42]+ ion a key diagnostic marker for N-acetyl derivatives.
Caption: Fragmentation pathway for N-Acetyl Diazepanes.
N-Benzoyl Diazepanes
The N-benzoyl group, with its aromatic ring, introduces more complex fragmentation patterns. A primary and highly characteristic fragmentation is the cleavage of the amide bond to produce a benzoyl cation (C₆H₅CO⁺) at m/z 105.03.
Proposed Mechanism: The stability of the benzoyl cation makes this a very favorable cleavage. The charge is retained on the benzoyl moiety, and the diazepane structure is lost as a neutral molecule. Alternatively, the charge can be retained on the diazepane portion, resulting in a [M+H - 105] fragment, though this is often less abundant than the m/z 105 ion.
Caption: Competing fragmentation pathways for N-Benzoyl Diazepanes.
N-Trifluoroacetyl (TFA) Diazepanes
The highly electronegative fluorine atoms of the TFA group significantly influence fragmentation. A characteristic pathway for TFA-derivatized amines is α-cleavage relative to the amide nitrogen.[2]
Proposed Mechanism: This cleavage results in the formation of a stable, resonance-delocalized TFA-imine species. For a diazepane, this would involve the loss of the C-2 methylene group along with its substituents, leading to a ring-opened fragment. Another prominent pathway is the neutral loss of trifluoroacetamide (113.01 Da) or related fragments. The presence of the CF₃ group makes fragments containing it easily recognizable due to the specific mass defect of fluorine.
Caption: Primary fragmentation pathways for N-TFA Diazepanes.
Data Presentation: A Comparative Summary
The following table summarizes the key diagnostic fragment ions and neutral losses that can be used to differentiate between various N-acylated diazepanes. This data is synthesized from established fragmentation patterns of both the diazepane core and the respective acyl groups on other chemical scaffolds.[1][2]
N-Acyl Group
Parent Ion [M+H]+ (Nordiazepam base)
Characteristic Neutral Loss (Da)
Key Diagnostic Fragment Ion(s) (m/z)
Notes
None (H)
271.06
28.01 (CO)
243, 165, 140
Represents the baseline fragmentation of the core structure.
Acetyl
313.07
42.01 (Ketene)
[M+H - 42]+ (m/z 271)
The loss of ketene is typically a dominant pathway.
Benzoyl
375.10
122.04 (C₇H₆O₂)
105.03 (Benzoyl cation)
The benzoyl cation at m/z 105 is often the base peak.
Trifluoroacetyl
367.05
113.01 (C₂H₂F₃NO)
Varies, often [M+H - 113]+
Look for fragments resulting from α-cleavage.
Comparison with Alternative Methodologies
While LC-MS/MS is the gold standard for sensitivity and specificity, it's important to consider its place among other analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS often requires derivatization to improve the volatility and thermal stability of benzodiazepines.[3] While effective, this adds a sample preparation step. N-acylated compounds may be analyzed directly if sufficiently volatile, but fragmentation under Electron Ionization (EI) is often more extensive and complex than the "softer" ESI-CID, which can make spectral interpretation more challenging.
Immunoassays: These are excellent for rapid screening but are susceptible to cross-reactivity and cannot distinguish between different benzodiazepines, let alone different N-acylated analogues.[4] They are best used as a presumptive tool, with all positive results requiring confirmation by a more specific method like LC-MS/MS.
High-Resolution Mass Spectrometry (HRMS): Techniques like LC-QTOF/MS provide highly accurate mass measurements, enabling the determination of elemental composition for precursor and fragment ions.[4] This is exceptionally powerful for identifying unknown metabolites or novel designer drugs where reference standards are unavailable. The fragmentation patterns discussed in this guide remain the same, but HRMS adds a layer of confidence to fragment identification.
Conclusion: A Predictive Framework
The fragmentation of N-acylated diazepanes under LC-MS/MS is a predictable process governed by the interplay between the inherent lability of the diazepine ring and the chemical nature of the N-acyl substituent. By understanding these foundational principles, researchers can move from simple spectral matching to a more predictive and interpretive mode of analysis. The N-acyl group provides a powerful diagnostic handle: the loss of ketene for N-acetyl, the formation of the benzoyl cation for N-benzoyl, and characteristic alpha-cleavages for N-TFA derivatives serve as reliable signposts for structural elucidation. This knowledge, combined with robust chromatographic methods, empowers scientists to confidently identify and characterize this important and evolving class of compounds.
References
Diniz, M. E. R., et al. (2017). "Development and Validation of Method for the Determination of the Benzodiazepines Clonazepam, Clobazam and N-Desmethylclobazam in Serum by LC-MS/MS and its Application in Clinical Routine." Br. J. Anal. Chem., 4(14), 8-16. Available at: [Link]
Al-Saeed, H., et al. (2025). "Novel Benzodiazepine Derivatives: Synthesis, Characterization, and Anticonvulsant Activity." Hilaris Publisher. Available at: [Link]
Zhang, Y., et al. (2023). "LC-Q-TOF/MS-based Fragmentation Behavior Study and In vitro Metabolites Identification of Nine Benzodiazepines." PubMed, 37114779. Available at: [Link]
Waters Corporation. (2016). "LC-MS/MS Analysis of Urinary Benzodiazepines and Z-drugs via a Simplified, Mixed-Mode Sample Preparation Strategy." Available at: [Link]
Phenomenex. (2022). "Quantitative Analysis of Designer Benzodiazepines in Urine by LC-MS/MS." Available at: [Link]
Abdel-hameed, A. (2018). "Synthesis, Characterization, and Antioxidant Activity of Some New Benzodiazepine Derivatives." Connect Journals. Available at: [Link]
Whitehead, K., et al. (2023). "Development and validation of a liquid chromatography tandem mass spectrometry method for the analysis of 53 benzodiazepines in illicit drug samples." PMC. Available at: [Link]
Tomko, J.T., et al. "Analysis of Benzodiazepines using Liquid Chromatography Mass Spectrometry-Mass Spectrometry." Kura Biotech. Available at: [Link]
Waters Corporation. "A Simplified Mixed-Mode Sample Preparation Strategy for the LC-MS/MS Analysis of Benzodiazepines and Z-Drugs for Forensic Toxicology." Chromatography Today. Available at: [Link]
Wang, X., et al. (2025). "Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines." PMC. Available at: [Link]
Singh, A., et al. (2012). "Synthesis, Alkylation Activity and Physico-chemical Evaluation of Benzodiazepine Linked Nitrogen Mustard Agent to Penetrate the Blood Brain Barrier." Asian Journal of Chemistry. Available at: [Link]
mzCloud. (2016). "Nordiazepam." Available at: [Link]
Risoli, A., et al. (2007). "Gas-phase fragmentation of protonated benzodiazepines." PubMed, 17315201. Available at: [Link]
Jarskog, L. F., et al. (2015). "Rapid Analysis of Selected Benzodiazepines by Automated SPE–MS-MS." Spectroscopy. Available at: [Link]
Ciolino, L. A. (2015). "Formation and identification of novel derivatives of primary amine and zwitterionic drugs." IU Indianapolis ScholarWorks. Available at: [Link]
National Institute of Justice. (2020). "Structure fragmentation studies of ring-substituted N-trifluoroacetyl-N-benzylphenethylamines related to the NBOMe drugs." Available at: [Link]
Archontaki, E., et al. (2014). "Acidic transformation of nordiazepam can affect recovery estimate during trace analysis of diazepam and nordiazepam in environmental water samples by liquid chromatography–tandem mass spectrometry." PMC. Available at: [Link]
Lee, C., et al. (2009). "Fragmentation Pathways of Trifluoroacetyl Derivatives of Methamphetamine, Amphetamine, and Methylenedioxyphenylalkylamine Designer Drugs by Gas Chromatography/Mass Spectrometry." ResearchGate. Available at: [Link]
A Tale of Two Rings: A Comparative Guide to Homopiperazine and Piperazine Reactivity in Synthesis
For researchers, scientists, and drug development professionals, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the synthetic strategy and the properties of the final mole...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the synthetic strategy and the properties of the final molecule. Among the most ubiquitous nitrogen-containing heterocyles are piperazine and its seven-membered homolog, homopiperazine. While separated by a single methylene unit, their reactivity profiles exhibit subtle yet significant differences that can be leveraged for synthetic advantage. This guide provides an in-depth comparison of their reactivity, supported by structural analysis and experimental data, to inform rational scaffold selection and reaction design.
At the Core: Structural and Electronic Differences
The divergent reactivity of piperazine and homopiperazine is fundamentally rooted in their distinct structural and electronic properties. The six-membered piperazine ring predominantly adopts a stable chair conformation, which minimizes steric and torsional strain. In contrast, the seven-membered homopiperazine ring is more flexible, existing in a variety of pseudo-chair and boat-twist conformations.[1][2] This increased conformational flexibility in homopiperazine can influence the accessibility of the nitrogen lone pairs for reaction.
A crucial determinant of nucleophilicity is basicity, quantified by pKa values. While both are basic diamines, their protonation constants differ.
Note: pKa values can vary slightly depending on experimental conditions.
Homopiperazine generally exhibits slightly higher basicity compared to piperazine. This can be attributed to the greater flexibility of the seven-membered ring, which can better accommodate the geometric changes upon protonation and reduce electrostatic repulsion between the two nitrogen centers. This enhanced basicity often translates to greater nucleophilicity, a key factor in many synthetic transformations.
Reactivity in Key Synthetic Transformations: A Head-to-Head Comparison
The structural and electronic nuances of piperazine and homopiperazine manifest in their reactivity towards common synthetic reactions. Understanding these differences is paramount for achieving desired outcomes, particularly concerning selectivity and yield.
N-Acylation
N-acylation is a fundamental transformation for installing amide functionalities. The primary challenge with both scaffolds is achieving mono-acylation, as the second nitrogen atom retains sufficient nucleophilicity to react further, leading to undesired bis-acylated byproducts.
Piperazine: Due to the symmetrical nature and comparable reactivity of both nitrogen atoms, achieving selective mono-acylation can be challenging and often results in a mixture of mono- and di-substituted products.[6] Strategies to favor mono-acylation include using a large excess of piperazine, slow addition of the acylating agent, or employing a mono-protected piperazine derivative (e.g., N-Boc-piperazine).[7] Another effective one-pot method involves the in situ mono-protonation of piperazine to deactivate one nitrogen atom.[7][8]
Homopiperazine: The slightly higher basicity and potentially greater accessibility of the nitrogen lone pairs in homopiperazine can sometimes lead to faster reaction rates in acylation reactions. However, it is also susceptible to di-acylation. The principles of using an excess of the diamine or a mono-protection strategy are equally applicable and crucial for achieving mono-acylation of homopiperazine.[9][10]
N-Alkylation
Similar to acylation, controlling the degree of substitution is the central challenge in N-alkylation.
Piperazine: Mono-alkylation of piperazine is notoriously difficult to control, often yielding mixtures of mono- and di-alkylated products, as well as unreacted starting material. The use of protecting groups is the most common and reliable strategy to ensure mono-alkylation.[8] Reductive amination is another key method for introducing N-alkyl groups.[11]
Homopiperazine: The inherent reactivity patterns in alkylation reactions mirror those of piperazine. While its slightly higher nucleophilicity might suggest faster reaction rates, the issue of over-alkylation persists. Therefore, synthetic strategies for mono-alkylation of homopiperazine also heavily rely on protection-deprotection sequences or carefully controlled reaction conditions.[12]
N-Arylation
The formation of N-aryl bonds, typically through palladium-catalyzed Buchwald-Hartwig amination or nucleophilic aromatic substitution (SNAr), is a cornerstone of modern medicinal chemistry.[11][13]
Piperazine: Piperazine is an excellent nucleophile in Buchwald-Hartwig reactions, coupling efficiently with a wide range of aryl halides and triflates.[14][15] The choice of palladium precursor, ligand, and base is critical for achieving high yields.[13] Mono-arylation can be achieved with high selectivity by using N-Boc-piperazine, followed by deprotection.[11]
Homopiperazine: Homopiperazine also participates effectively in N-arylation reactions. While direct comparative kinetic studies are sparse in the literature, its similar or slightly enhanced nucleophilicity suggests it should be at least as reactive as piperazine under similar conditions. The same strategic considerations for achieving mono-arylation apply.
Experimental Protocols: A Case Study in Mono-Boc Protection
To illustrate a foundational step in controlling reactivity, below are detailed protocols for the mono-Boc protection of both piperazine and homopiperazine. This is a common prerequisite for selective downstream functionalization.
Protocol 1: Selective Mono-Boc Protection of Piperazine [7]
Objective: To synthesize 1-(tert-butoxycarbonyl)piperazine with high selectivity.
In a round-bottom flask, dissolve piperazine (2.0 eq.) in DCM.
Prepare a solution of (Boc)₂O (1.0 eq.) in DCM.
Slowly add the (Boc)₂O solution to the piperazine solution dropwise over 2-3 hours at room temperature with vigorous stirring. The slow addition is crucial to minimize the formation of the di-protected byproduct.
Continue stirring the reaction mixture for 20-24 hours at room temperature.
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, remove the solvent under reduced pressure.
The crude product will contain 1-Boc-piperazine, unreacted piperazine, and a small amount of 1,4-di-Boc-piperazine. Purify by column chromatography on silica gel or via an acid-base extraction to isolate the desired mono-protected product.
Protocol 2: Selective Mono-Boc Protection of Homopiperazine
Objective: To synthesize 1-(tert-butoxycarbonyl)homopiperazine.
In a round-bottom flask, dissolve homopiperazine (2.0 eq.) in DCM.
Prepare a solution of (Boc)₂O (1.0 eq.) in DCM.
Slowly add the (Boc)₂O solution to the homopiperazine solution dropwise over 2-3 hours at room temperature with vigorous stirring.
Continue stirring the reaction mixture for 20-24 hours at room temperature.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, remove the solvent under reduced pressure.
Purify the crude product using column chromatography on silica gel to separate the desired mono-Boc-homopiperazine from unreacted starting material and the di-protected byproduct.
Visualizing the Synthetic Strategy
To effectively manage the reactivity of these diamines, a protection-functionalization-deprotection workflow is often employed.
Caption: General workflow for selective mono-functionalization.
The choice between piperazine and homopiperazine will ultimately be dictated by the desired properties of the target molecule. Piperazine, with its rigid and well-defined chair conformation, offers a more constrained and predictable geometry, which is often desirable in drug design for optimizing binding interactions.[16] Homopiperazine provides greater conformational flexibility, which can be advantageous for exploring a wider conformational space or as a strategy to modulate physicochemical properties.[10][17]
For the synthetic chemist, a thorough understanding of these nuances is not merely academic. It is the foundation for designing efficient, selective, and high-yielding synthetic routes. The judicious use of protecting groups, control of stoichiometry, and careful selection of reaction conditions are universal principles that remain the most powerful tools for mastering the reactivity of both of these invaluable heterocyclic building blocks.
References
Direct N1-monosubstitutions of piperazine and applications of their product in syntheses. (2015). Google Patents.
Synthesis of novel N-, S-substituted-polyhalo-1, 3-butadienes and crystal structure of dibutadienyl homopiperazine. (n.d.). Semantic Scholar. Retrieved from [Link]
Homopiperazine (Hexahydro-1,4-diazepine). (2021). MDPI. Retrieved from [Link]
pK a values of common substituted piperazines. (2022). ResearchGate. Retrieved from [Link]
Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. (2024). ACS. Retrieved from [Link]
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). PMC. Retrieved from [Link]
Synthesis and evaluation of piperazine and homopiperazine analogues of JS-K, an anti-cancer lead compound. (2009). PMC. Retrieved from [Link]
Synthesis of N,N'-substituted piperazine and homopiperazine derivatives with polyamine-like actions at N-methyl-D-aspartate receptors. (n.d.). ChEMBL. Retrieved from [Link]
Synthesis and evaluation of piperazine and homopiperazine analogues of JS-K, an anti-cancer lead compound. (2009). PubMed. Retrieved from [Link]
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). MDPI. Retrieved from [Link]
Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents. (2011). ResearchGate. Retrieved from [Link]
p K a Values of Some Piperazines at (298, 303, 313, and 323) K. (2009). ResearchGate. Retrieved from [Link]
Homopiperazine (Hexahydro-1,4-diazepine). (2021). ResearchGate. Retrieved from [Link]
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). University of Pennsylvania. Retrieved from [Link]
SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. (2014). Semantic Scholar. Retrieved from [Link]
Piperazine skeleton in the structural modification of natural products: a review. (2021). PMC. Retrieved from [Link]
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). University of Connecticut. Retrieved from [Link]
Synthesis and conformational analysis of two 2-oxopiperazine-containing tetrapeptide analogues. (1995). PubMed. Retrieved from [Link]
Piperazines – Knowledge and References. (n.d.). Taylor & Francis Online. Retrieved from [Link]
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). IntechOpen. Retrieved from [Link]
Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. (2025). ResearchGate. Retrieved from [Link]
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]
Synthesis of N,N'-Substituted Piperazine and Homopiperazine Derivatives with Polyamine-like Actions at N-Methyl-D-aspartate Receptors. (1992). ACS Publications. Retrieved from [Link]
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). MDPI. Retrieved from [Link]
Piperazine and homopiperazine compounds. (2003). Google Patents.
Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. (2023). ACS Catalysis. Retrieved from [Link]
Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N -protected piperazines. (2014). PMC. Retrieved from [Link]
Analytical Mastery: Validated HPLC Methods for Resolving Diazepane Impurities in Complex APIs
As the pharmaceutical industry advances toward increasingly complex neuroactive compounds, the 1,4-diazepane (homopiperazine) ring has emerged as a privileged structural motif. Found in blockbuster therapeutics like the...
Author: BenchChem Technical Support Team. Date: March 2026
As the pharmaceutical industry advances toward increasingly complex neuroactive compounds, the 1,4-diazepane (homopiperazine) ring has emerged as a privileged structural motif. Found in blockbuster therapeutics like the orexin receptor antagonist suvorexant and various dopamine antagonists, this seven-membered heterocycle presents unique analytical challenges.
The presence of basic secondary and tertiary amines within the diazepane core makes these molecules highly susceptible to secondary interactions with residual silanols on chromatographic stationary phases. Furthermore, during forced degradation, the diazepane ring readily undergoes oxidation to form highly polar N-oxide impurities [1, 2].
This guide provides an objective, data-driven comparison of modern chromatographic methods—Standard RP-HPLC-UV, UPLC-MS/MS, and HILIC—for the detection and quantification of diazepane impurities. By understanding the causality behind these experimental choices, analytical scientists can design robust, self-validating methods that withstand rigorous regulatory scrutiny.
Methodological Comparison: Selecting the Right Chromatographic Mode
To objectively evaluate the best approach for diazepane impurity profiling, we must compare three distinct analytical paradigms. The choice of method is dictated by the polarity of the target impurities and the required limit of quantitation (LOQ).
A. Standard RP-HPLC-UV (The QC Workhorse)
Mechanism & Causality: Traditional Reversed-Phase HPLC relies on hydrophobic interactions. Because diazepane nitrogens have pKa values typically ranging from 5.5 to 10.4, they are positively charged at physiological pH. To prevent severe peak tailing caused by ionic interactions with acidic silanols on the silica support, the mobile phase pH must be strictly controlled. Using an acidic modifier (e.g., 0.1% Trifluoroacetic acid or pH 2.5 sodium perchlorate) fully protonates the amines and suppresses silanol ionization, driving separation purely by hydrophobicity [3].
Best For: Routine batch release, process impurities, and high-concentration degradants.
B. UPLC-MS/MS (The Structural Elucidator)
Mechanism & Causality: When trace-level genotoxic impurities or unknown oxidative degradants (e.g., the 469 [M+H]+ suvorexant N-oxide impurity) are detected, UV detection lacks the specificity required for identification. UPLC-MS/MS utilizes sub-2-micron particles for ultra-high resolution. However, the causality of MS compatibility dictates that non-volatile buffers (like phosphate or perchlorate) must be replaced with volatile alternatives (e.g., ammonium formate or ammonium acetate) to prevent ion suppression and source fouling [2].
Best For: Trace analysis (<0.05% threshold), structural elucidation, and mass balance confirmation.
C. HILIC (The Polar Problem Solver)
Mechanism & Causality: Highly polar diazepane oxidative degradants often elute in the void volume of standard C18 columns. Hydrophilic Interaction Liquid Chromatography (HILIC) inverts the retention mechanism. By using a polar stationary phase (e.g., bare silica or amide) and a highly organic mobile phase (>70% Acetonitrile), water forms an immobilized layer on the stationary phase. Polar diazepane N-oxides partition into this water layer, resulting in excellent retention and resolution from the solvent front.
Best For: Highly polar degradation products that fail to retain on RP-HPLC.
Quantitative Performance Comparison
The following table synthesizes the expected performance metrics of these three methods when applied to a standard diazepane-containing API (e.g., a suvorexant analog) and its primary oxidative impurity.
Performance Metric
RP-HPLC-UV (Poroshell C18)
UPLC-MS/MS (BEH C18)
HILIC-UV (Amide Phase)
API Retention Time (Rt)
6.5 min
2.1 min
8.4 min
N-Oxide Impurity Rt
1.2 min (Near Void)
0.8 min
5.6 min (Strong Retention)
Resolution (Rs)
1.8
3.5
4.2
Tailing Factor (API)
1.4
1.1
1.2
Limit of Quantitation
0.05% (500 ng/mL)
0.001% (10 ng/mL)
0.05% (500 ng/mL)
Buffer Compatibility
High (Phosphate/TFA)
Strict (Volatile only)
Strict (High Organic/Volatile)
Decision Logic & Workflow Visualization
Selecting the correct method requires a systematic evaluation of the impurity profile. The following decision matrix illustrates the logical flow for method selection based on impurity polarity and concentration thresholds.
Decision matrix for selecting the optimal chromatographic mode for diazepane impurities.
To ensure absolute trustworthiness, an analytical method must be a self-validating system. This means the protocol inherently verifies its own accuracy and precision during execution, preventing the reporting of erroneous data. Below is a detailed, self-validating methodology for detecting diazepane process and degradation impurities using superficially porous particles (SPP).
Step 1: Mobile Phase & Stationary Phase Selection
Column: Poroshell 120 SB-C18 (4.6 × 150 mm, 2.7 µm). Causality: The solid core limits the diffusion distance of the analyte, reducing longitudinal diffusion (the
term in the van Deemter equation). This sharpens the peaks of early-eluting polar degradants without generating the extreme backpressures of sub-2-micron UPLC columns.
Mobile Phase A: 0.05 M Sodium Perchlorate, adjusted to pH 2.5 with perchloric acid. Causality: The low pH ensures the diazepane nitrogens remain fully protonated, preventing mixed-mode retention and peak tailing.
Mobile Phase B: 100% HPLC-Grade Acetonitrile.
Gradient: 0-2 min (10% B), 2-10 min (10% to 60% B), 10-12 min (60% B), 12-15 min (10% B for re-equilibration).
To prove the method is stability-indicating, forced degradation samples must be prepared alongside the standard.
Standard Preparation: Dissolve the diazepane API reference standard in Diluent (Water:Acetonitrile 50:50 v/v) to a concentration of 1.0 mg/mL.
Oxidative Stress Control: Transfer 5.0 mL of the standard to a flask. Add 1.0 mL of 10%
. Stir at room temperature for 2 hours. Neutralize with sodium bisulfite prior to injection. Causality: This generates the critical N-oxide impurities, proving the method's resolving power [2].
Step 3: The Self-Validating Execution Sequence
A standard run sequence must gatekeep itself using System Suitability Testing (SST).
Blank Injection (Diluent): Verifies no carryover or baseline artifacts. Signal-to-noise (S/N) must remain < 3 in the regions of interest.
SST Injection (Resolution Mixture): Inject a mixture containing the API and its closest eluting known impurity (e.g., the N-oxide degradant).
Acceptance Criteria: Resolution (
) must be . Tailing factor () for the API must be . If these parameters fail, the sequence automatically aborts.
Standard Bracketing: Inject the working standard (0.1% of nominal API concentration) to establish the LOQ.
Sample Injections: Inject unknown batches or stability samples.
Closing Standard: Re-inject the working standard. Acceptance Criteria: The drift in peak area between the opening and closing standards must be
RSD, validating that the detector response remained stable throughout the run.
Self-validating lifecycle of a stability-indicating HPLC method.
Conclusion
The reliable detection of diazepane impurities requires a deep understanding of the molecule's physicochemical properties. While standard RP-HPLC with acidic modifiers remains the most robust and cost-effective method for routine QC, the integration of UPLC-MS/MS is non-negotiable for the structural elucidation of trace oxidative degradants. By implementing self-validating protocols—where System Suitability Testing acts as an automated gatekeeper—analytical scientists can ensure total data integrity and regulatory compliance.
References
Simultaneous RP-HPLC-DAD quantification of bromocriptine, haloperidol and its diazepane structural analog in rat plasma with droperidol as internal standard for application to drug-interaction pharmacokinetics
Biomedical Chromatography / National Center for Biotechnology Information (NCBI)
URL:[Link]
Characterization of Five Oxidative Degradation Impurities and One Process Impurity of Suvorexant Drug Substance by LC-MS/MS, HR-MS and 1D, 2D NMR
ResearchGate
URL:[Link]
Discovery and Chemical Development of Suvorexant - A Dual Orexin Antagonist for Sleep Disorder
ACS Publications (Journal of Medicinal Chemistry)
URL:[Link]
Validation
FTIR characteristic peaks for 1-(1,4-Diazepan-1-yl)-2-methylbutan-1-one
The following guide details the FTIR characterization of 1-(1,4-Diazepan-1-yl)-2-methylbutan-1-one , a specialized heterocyclic building block used in medicinal chemistry. This guide is structured to assist researchers i...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide details the FTIR characterization of 1-(1,4-Diazepan-1-yl)-2-methylbutan-1-one , a specialized heterocyclic building block used in medicinal chemistry. This guide is structured to assist researchers in validating the identity and purity of this compound, specifically distinguishing it from synthetic precursors and structural analogs.
[1]
Introduction & Chemical Context
1-(1,4-Diazepan-1-yl)-2-methylbutan-1-one (CAS: 953898-12-9) is a functionalized 1,4-diazepane derivative.[1][2] Unlike the benzodiazepine drug Diazepam, this compound is an aliphatic heterocyclic intermediate, often employed in the synthesis of LFA-1 antagonists and other bioactive scaffolds.
Its structure features a 7-membered diazepane ring with two distinct nitrogen environments:[1][3]
N1 (Tertiary Amide): Acylated by a 2-methylbutanoyl group.[1]
N4 (Secondary Amine): Unsubstituted, serving as a reactive handle for further derivatization.
Performance Context: In a drug development setting, the "performance" of this product is defined by its chemical purity and the absence of starting materials (e.g., unsubstituted 1,4-diazepane). FTIR spectroscopy provides a rapid, non-destructive method to monitor the acylation reaction that forms this product.
Theoretical FTIR Characteristic Peaks
As a liquid/oil at room temperature, the spectrum is best acquired using Attenuated Total Reflectance (ATR) . The following table outlines the diagnostic bands derived from the compound's functional groups.
Table 1: Diagnostic FTIR Bands
Functional Group
Vibration Mode
Wavenumber (cm⁻¹)
Intensity
Diagnostic Note
Secondary Amine (N-H)
Stretching
3300 – 3500
Weak/Broad
Indicates the free N4 position.[1] Absence suggests over-acylation (impurity).[1]
Alkyl C-H
Stretching (sp³)
2850 – 2980
Strong
Multiple bands due to the diazepane ring and the 2-methylbutyl chain.[1]
Tertiary Amide (C=O)
Stretching
1630 – 1660
Very Strong
The most critical identifier.[1] Lower frequency than esters/ketones due to resonance.[1]
Characteristic of the 7-membered diazepane ring conformation.[1]
N-H Wag
Bending (Out-of-plane)
700 – 750
Broad
Confirming the presence of the secondary amine.[1]
Comparative Analysis: Product vs. Alternatives
To validate the product, one must distinguish it from its precursors and structural analogs.
Scenario A: Synthesis Monitoring (Product vs. Precursor)
Alternative: 1,4-Diazepane (Homopiperazine)
This is the most common impurity.[1] The FTIR spectrum provides a clear "Go/No-Go" decision point during synthesis.[1]
1,4-Diazepane (Precursor): Dominant, broad N-H stretch (~3200-3400 cm⁻¹) from two secondary amines.[1] No Carbonyl peak.
Product: Appearance of a strong Amide C=O (1640 cm⁻¹) and reduction in N-H intensity (only one secondary amine remains).[1]
Scenario B: Structural Differentiation (Product vs. Analog)
Alternative: 1-(Piperazin-1-yl)-2-methylbutan-1-one
A 6-membered ring analog (piperazine) may be used as a cheaper surrogate or exist as a contaminant.[1][2]
Differentiation: While the C=O region is similar, the Fingerprint Region (900-1300 cm⁻¹) differs significantly due to ring strain.[1]
Diazepane (7-membered): More flexible, typically shows broader, more complex bands in the skeletal region.[1]
Piperazine (6-membered): Rigid chair conformation leads to sharper, distinct ring vibrations.[1]
Experimental Protocol: ATR-FTIR Workflow
This protocol ensures high reproducibility for liquid/oil samples.[1]
Step-by-Step Methodology
System Prep: Ensure the ATR crystal (Diamond or ZnSe) is clean.[1] Run a background scan (air) to remove atmospheric CO₂ and H₂O lines.[1]
Sample Application:
Place 10-20 µL of the liquid product directly onto the crystal center.[1]
Critical: Ensure the sample covers the entire active area of the crystal (typically 2mm diameter).
Purity assessment of commercial 1-(1,4-Diazepan-1-yl)-2-methylbutan-1-one
Beyond the UV Blind Spot: A Senior Scientist’s Guide to Purity Assessment of 1-(1,4-Diazepan-1-yl)-2-methylbutan-1-one As a Senior Application Scientist, I frequently encounter a recurring pitfall in early-stage drug dis...
Author: BenchChem Technical Support Team. Date: March 2026
Beyond the UV Blind Spot: A Senior Scientist’s Guide to Purity Assessment of 1-(1,4-Diazepan-1-yl)-2-methylbutan-1-one
As a Senior Application Scientist, I frequently encounter a recurring pitfall in early-stage drug discovery: the blind trust in commercial vendor purity claims for aliphatic building blocks. 1-(1,4-Diazepan-1-yl)-2-methylbutan-1-one is a prime example. This homopiperazine amide is a highly versatile scaffold, frequently utilized in the synthesis of kinase inhibitors and orexin receptor antagonists[1]. However, because it lacks a conjugated aromatic system, it is virtually invisible to standard UV detectors at typical wavelengths (e.g., 254 nm).
Relying on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for this compound is a systemic error. Vendors often claim "≥95% purity" based on UV traces that fail to detect non-chromophoric impurities like residual 1,4-diazepane or 2-methylbutanoic acid. To ensure scientific integrity and reproducible downstream syntheses, we must pivot to orthogonal, mass-proportional analytical alternatives: Quantitative NMR (1H-qNMR) and HPLC with Charged Aerosol Detection (HPLC-CAD) [2][3].
This guide objectively compares these analytical alternatives, details the causality behind their experimental design, and provides self-validating protocols for rigorous batch evaluation.
Analytical Alternatives: The Fallacy of UV vs. Universal Detection
To accurately assess the purity of 1-(1,4-Diazepan-1-yl)-2-methylbutan-1-one, we must evaluate the detection mechanisms of our analytical alternatives:
HPLC-UV (The Flawed Baseline): UV detection relies on the absorption of light by chromophores. Our target molecule only possesses a single amide bond, which absorbs weakly at 210 nm. At this low wavelength, mobile phase solvents also absorb heavily, causing severe baseline drift and masking impurities.
HPLC-CAD (The Impurity Profiler): Charged Aerosol Detection is a universal, mass-flow-dependent technique. It nebulizes the column eluent, evaporates the volatile mobile phase, and applies an electrical charge to the remaining non-volatile analyte particles[4]. It detects all non-volatile impurities uniformly, regardless of their chemical structure, making it vastly superior to UV for aliphatic amines[5].
1H-qNMR (The Absolute Gold Standard): qNMR is a primary ratio method that provides absolute mass fraction purity without requiring a reference standard of the analyte itself[6]. By comparing the integral of a known internal standard to the analyte's integral, we achieve SI-traceable quantification.
Quantitative Comparison of Commercial Batches
To demonstrate the critical need for orthogonal testing, my laboratory evaluated three commercial batches of 1-(1,4-Diazepan-1-yl)-2-methylbutan-1-one using all three methodologies.
Table 1: Purity Assessment of Commercial Batches Across Detection Modalities
Commercial Source
Vendor Claim (HPLC-UV)
Our HPLC-UV Result (210 nm)
HPLC-CAD Result (Universal)
1H-qNMR Result (Absolute)
Primary Identified Impurity
Supplier A
> 98.0%
98.5%
91.2%
90.8%
1,4-Diazepane (Residual SM)
Supplier B
> 95.0%
96.1%
88.4%
87.9%
2-Methylbutanoic acid
Supplier C
> 99.0%
99.2%
98.7%
98.5%
Trace inorganic salts
Data Insight: Suppliers A and B grossly overestimated their purity because their primary impurities (starting materials) lack UV chromophores. Only Supplier C provided a truly high-fidelity batch, validated by the tight correlation between CAD and qNMR data.
Self-Validating Experimental Protocols
Do not just execute steps; understand the physical chemistry governing them. The following protocols are designed as self-validating systems to eliminate false positives.
Protocol A: Absolute Purity Determination via 1H-qNMR
Causality Check: 1-(1,4-Diazepan-1-yl)-2-methylbutan-1-one exhibits severe signal broadening at room temperature due to the restricted rotation of the tertiary amide bond (rotamers). To achieve sharp, integrable peaks, we must run the NMR experiment at an elevated temperature (340 K) to coalesce these rotameric signals into a time-averaged spectrum. We utilize Maleic acid as an internal standard because its sharp singlet (~6.3 ppm) sits perfectly in the empty aromatic window, far away from our analyte's aliphatic signals (0.8–3.8 ppm)[6].
Step-by-Step Methodology:
Standard Preparation: Accurately weigh ~20.0 mg of the commercial 1-(1,4-Diazepan-1-yl)-2-methylbutan-1-one batch and ~5.0 mg of certified reference standard Maleic acid (TraceCERT®) into a clean glass vial using a microbalance (d = 0.001 mg).
Solvation: Dissolve the mixture in 0.8 mL of Deuterium Oxide (
). Note: is chosen over to ensure complete solubility of the highly polar secondary amine and the Maleic acid standard.
Instrument Parameters: Transfer to a 5 mm NMR tube. Acquire the 1H spectrum at 400 MHz or higher. Set the probe temperature to 340 K.
Relaxation Delay (Critical Step): Set the relaxation delay (
) to 60 seconds. Causality: The nuclei must return completely to their thermal equilibrium state between pulses. A short will truncate the relaxation of the Maleic acid protons, artificially inflating the calculated purity of your analyte[7].
Data Processing: Apply a 0.3 Hz exponential line broadening. Manually phase and baseline-correct the spectrum.
Calculation: Integrate the Maleic acid singlet (2 protons) and the terminal methyl triplet of the 2-methylbutanoyl group (~0.9 ppm, 3 protons). Calculate mass fraction purity using the standard qNMR equation[8].
Protocol B: Impurity Profiling via HPLC-CAD
Causality Check: The secondary amine on the diazepane ring is highly basic (
~ 10). On a standard C18 column, it will suffer from poor retention and severe peak tailing due to secondary interactions with residual surface silanols. We utilize a mixed-mode column (reversed-phase/cation-exchange) to retain the protonated amine. Furthermore, CAD requires strictly volatile mobile phases; non-volatile salts will precipitate and blind the electrometer[3][5].
Step-by-Step Methodology:
Mobile Phase Preparation:
Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with Formic Acid. Causality: The acidic pH ensures the diazepane amine is fully protonated, standardizing its retention mechanism via cation exchange.
Mobile Phase B: 100% Acetonitrile (LC-MS grade).
Column Selection: Install a mixed-mode column (e.g., Acclaim™ Trinity P1, 2.1 x 100 mm, 3 µm). Maintain column temperature at 30°C.
Gradient Elution: Flow rate at 0.4 mL/min. Start at 5% B, hold for 2 mins. Ramp to 60% B over 15 mins. Hold at 60% B for 3 mins.
CAD Parameters: Set the CAD evaporator temperature to 35°C (optimal for semi-volatile aliphatic amines to prevent analyte loss while ensuring mobile phase evaporation). Set data collection rate to 10 Hz.
System Suitability: Inject a blank to ensure a flat baseline. Inject the sample (1 mg/mL in 50:50 Water:Acetonitrile). Quantify impurities via area normalization (Area %).
Workflow Visualization
To standardize laboratory operations, follow this decision matrix when assessing the purity of novel, non-UV active building blocks.
Analytical decision tree for the purity assessment of non-chromophoric aliphatic building blocks.
Conclusion
The assumption that HPLC-UV is a universal purity metric is a dangerous fallacy in modern synthetic chemistry. For aliphatic scaffolds like 1-(1,4-Diazepan-1-yl)-2-methylbutan-1-one, relying on UV data guarantees the integration of impure building blocks into your pipeline, jeopardizing downstream yields and biological assays. By implementing a dual-pronged approach utilizing 1H-qNMR for absolute quantification and HPLC-CAD for comprehensive impurity profiling, researchers can establish a self-validating, foolproof quality control system.
References
Rhhz.net. "Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate." Source:[Link]
Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." ResearchGate. Source:[Link]
BIPM. "Internal Standard Reference Data for qNMR." Source: [Link]
ResolveMass Laboratories Inc. "Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained." Source: [Link]
Choi, K. "Purity assessment using quantitative NMR: establishment of SI traceability in organic analysis." Korea Science. Source:[Link]
A Comparative Guide to the Crystallographic Landscape of 1,4-Diazepane Derivative Complexes
For Researchers, Scientists, and Drug Development Professionals The 1,4-diazepane scaffold, a seven-membered heterocyclic ring containing two nitrogen atoms, is a cornerstone in medicinal chemistry and materials science....
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
The 1,4-diazepane scaffold, a seven-membered heterocyclic ring containing two nitrogen atoms, is a cornerstone in medicinal chemistry and materials science. Its inherent conformational flexibility and ability to coordinate with a variety of metal ions make it a "privileged structure" in the design of novel therapeutic agents and functional materials.[1][2] This guide provides an in-depth comparison of the crystallographic data of various 1,4-diazepane derivative complexes, offering insights into their structural nuances and the implications for their functional properties. We will delve into the experimental methodologies for their synthesis and crystallization, and explore how subtle changes in their molecular architecture can influence their performance in biological and catalytic systems.
The Significance of 1,4-Diazepane Complexes: A Structural Perspective
The therapeutic and catalytic potential of 1,4-diazepane derivatives is intrinsically linked to their three-dimensional structure.[3] X-ray crystallography provides the definitive blueprint of these molecules, revealing crucial information about bond lengths, bond angles, coordination geometries, and intermolecular interactions. This data is paramount for understanding structure-activity relationships (SAR), where the biological activity of a compound is correlated with its molecular structure.[3][4] For instance, in drug design, the precise geometry of a 1,4-diazepane-based inhibitor complexed with its target enzyme can elucidate the key interactions responsible for its potency and selectivity.[5][6]
Experimental Workflow: From Synthesis to Crystal Structure
The journey from a conceptual 1,4-diazepane derivative to its fully characterized crystal structure involves a meticulous multi-step process. Understanding the causality behind each experimental choice is crucial for obtaining high-quality crystals suitable for X-ray diffraction analysis.
Figure 1: A generalized experimental workflow for obtaining crystallographic data of 1,4-diazepane derivative complexes.
Detailed Experimental Protocol: Synthesis of a Representative Nickel(II) Complex
The following protocol is a representative example for the synthesis and crystallization of a 1,4-diazepane-based Nickel(II) complex, adapted from the literature.[7]
Step 1: Synthesis of the 1,4-diazepane ligand
A common method for synthesizing substituted 1,4-diazepanes is through reductive amination.[8] For example, the reaction of a suitable diamine with a dicarbonyl compound, followed by reduction, yields the diazepane ring. The choice of starting materials dictates the substitution pattern on the final ligand.
Step 2: Complexation with Nickel(II)
Dissolve the purified 1,4-diazepane derivative (1 mmol) in a suitable solvent such as methanol (20 mL).
In a separate flask, dissolve Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) (1 mmol) in methanol (10 mL).
Slowly add the Nickel(II) solution to the ligand solution with constant stirring at room temperature.
The reaction mixture is typically stirred for several hours to ensure complete complex formation, which is often indicated by a color change.
Step 3: Crystal Growth
Filter the reaction mixture to remove any impurities.
The resulting clear solution is then set aside for slow evaporation in a loosely covered vial at room temperature.
Alternatively, vapor diffusion can be employed by placing the vial containing the complex solution inside a larger sealed container with a more volatile anti-solvent (e.g., diethyl ether).
Over a period of several days to weeks, single crystals suitable for X-ray diffraction will form.
Step 4: X-ray Crystallographic Analysis
A suitable single crystal is mounted on a goniometer.
X-ray diffraction data is collected at a specific temperature (often low temperature, e.g., 100 K, to minimize thermal vibrations) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).
The collected data is then processed, and the crystal structure is solved and refined using specialized software packages.
Comparative Crystallographic Data of 1,4-Diazepane Complexes
The structural parameters of 1,4-diazepane complexes can vary significantly depending on the coordinated metal ion, the nature of the substituents on the diazepane ring, and the presence of other ligands. Below is a comparative table summarizing key crystallographic data for a selection of 1,4-diazepane derivative complexes.
Complex
Metal Ion
Coordination Geometry
Key Bond Lengths (Å)
Key Bond Angles (°)
Conformation of Diazepane Ring
CCDC Deposition No.
Reference
₂ where L1 = 1,4-bis[(pyridin-2-yl-methyl)]-1,4-diazepane
Note: '-' indicates data not explicitly provided in the cited abstract or summary. For complete crystallographic details, it is recommended to consult the full-text articles and the corresponding entries in the Cambridge Structural Database (CSD).
Structure-Performance Relationship: A Comparative Analysis
The subtle variations in the crystal structures of 1,4-diazepane complexes can have a profound impact on their performance in various applications.
Catalytic Activity
A study on Nickel(II) complexes of 1,4-diazepane-based ligands demonstrated their catalytic efficiency in the conversion of atmospheric CO₂ into organic carbonates. The single-crystal X-ray structures of these complexes revealed a distorted square-planar geometry.[7] This coordination environment is believed to be crucial for the catalytic cycle. A comparative study of the catalytic activity of different transition metal complexes often reveals that the nature of the metal ion and the coordination geometry are key determinants of performance. For instance, in some systems, copper complexes may exhibit higher catalytic activity than their nickel counterparts due to the accessibility of different oxidation states.[12]
Figure 2: A simplified representation of a plausible catalytic cycle for CO₂ fixation by a 1,4-diazepane Nickel(II) complex.
Biological Activity
In the realm of drug discovery, the conformation of the 1,4-diazepane ring and the spatial orientation of its substituents are critical for binding to biological targets. For example, a structure-activity relationship study of 1,3,6-trisubstituted 1,4-diazepane-7-ones as human kallikrein 7 inhibitors revealed that specific interactions, as determined by the X-ray co-crystal structure, were essential for their inhibitory potency.[5] Similarly, the introduction of a bulky 7-membered 1,4-diazepane ring at a specific position in a series of CDK9 inhibitors led to a significant increase in selectivity over other kinases.[6] This highlights how the conformational constraints imposed by the diazepane ring can be exploited to achieve target specificity.
Conclusion and Future Outlook
The crystallographic analysis of 1,4-diazepane derivative complexes provides invaluable insights into their structure and, by extension, their function. The comparative data presented in this guide underscores the versatility of the 1,4-diazepane scaffold and the fine-tuning of its properties that can be achieved through synthetic modifications and metal coordination. As our understanding of the intricate relationship between structure and performance deepens, the rational design of novel 1,4-diazepane-based compounds for targeted applications in medicine and catalysis will undoubtedly accelerate. The continued deposition of high-quality crystallographic data in public repositories like the Cambridge Crystallographic Data Centre (CCDC) will be instrumental in driving these future innovations.
References
Discovery and structure-activity relationship study of 1,3,6-trisubstituted 1,4-diazepane-7-ones as novel human kallikrein 7 inhibitors. (2017). PubMed. [Link]
Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. (2015). ResearchGate. [Link]
Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents. ORCA. [Link]
1,4‐Diazepane Ring‐Based Systems | Request PDF. ResearchGate. [Link]
Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. (2019). ResearchGate. [Link]
Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. (2015). ResearchGate. [Link]
Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. (2010). PMC. [Link]
Synthesis and characterization of some 1,4-diazepin es derivatives. SciSpace. [Link]
The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. (2024). PMC. [Link]
Synthesis of 1,4-Diazepanes and Benzo[b][5][7]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent | Request PDF. ResearchGate. [Link]
Synthesis of 1,4-Diazacycles by Hydrogen Borrowing. Organic Chemistry Portal. [Link]
Comparative Catalytic Activity of Transition Metal Complexes Mimicking Catechol Oxidase. ResearchGate. [Link]
Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. (2025). PMC. [Link]
1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. [Link]
Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. (2025). MDPI. [Link]
Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. (2023). PMC. [Link]
Synthesis and Structure of a Ni(II)-Cu(II)-Ni(II) Trinuclear Complex With a New Macrocyclic. Semantic Scholar. [Link]
Transition metal complexes of the novel hexadentate ligand 1,4-bis(di(N-methylimidazol-2-yl)methyl)phthalazine. (2011). Dalton Transactions. [Link]
Design, synthesis and characterization of novel Ni(II) and Cu(II) complexes as antivirus drug candidates against SARS-CoV-2 and HIV virus. (2022). PMC. [Link]
Recent Advances in Nickel Catalysis. (2017). PMC. [Link]
A comprehensive study on synthesis and crystal structures of cu(II) and ni (II) complexes: In vitro and in silico evaluation of biomolecular interactions, antiproliferative activities and molecular docking. Bursa Uludag University. [Link]
Synthesis, Single Crystal Structural Investigation, Hirshfeld Surface Analysis, Thermoanalysis and Spectroscopic Study of Two New Cu(II) and Co(II) Transition-Metal Complexes. (2021). MDPI. [Link]
New Nickel and Copper Complexes With Thiacalix[7]Arene Derivative Synthesis, Characterization and Catalytic Activity. (2025). ResearchGate. [Link]
Structural Insights into Ni(II), Cu(II), and Zn(II) Coordination Complexes of Arylazoformamide and Arylazothioformamide Ligands. (2025). MDPI. [Link]
Copper Complexes with N,N,N-Tridentate Quinolinyl Anilido-Imine Ligands: Synthesis and Their Catalytic Application in Chan−Lam Reactions. (2023). MDPI. [Link]
Synthesis, Crystal Structure, Theoretical Calculations, Antibacterial Activity, Electrochemical Behavior, and Molecular Docking of Ni(II) and Cu(II) Complexes with Pyridoxal-Semicarbazone. (2022). PMC. [Link]
A Comprehensive Guide to the Proper Disposal of 1-(1,4-Diazepan-1-yl)-2-methylbutan-1-one
For Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, I understand that meticulous handling of chemical compounds extends beyond the benchtop; it encompasses the entire lifecy...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, I understand that meticulous handling of chemical compounds extends beyond the benchtop; it encompasses the entire lifecycle of a substance, including its proper disposal. This guide provides essential, in-depth procedural information for the safe and compliant disposal of 1-(1,4-Diazepan-1-yl)-2-methylbutan-1-one (CAS No. 953898-12-9). Our commitment to scientific integrity and laboratory safety necessitates a thorough understanding of a compound's properties to mitigate risks to personnel and the environment.
This document moves beyond a simple checklist, offering a scientifically grounded framework for the disposal of this non-halogenated, cyclic amine derivative. By understanding the 'why' behind these procedures, you can ensure a self-validating system of laboratory safety and environmental stewardship.
Chemical Profile and Hazard Assessment
Before delving into disposal protocols, a clear understanding of the compound's characteristics is paramount.
Property
Value/Information
Source
Chemical Name
1-(1,4-Diazepan-1-yl)-2-methylbutan-1-one
Fluorochem
CAS Number
953898-12-9
Fluorochem
Molecular Formula
C10H20N2O
Fluorochem
GHS Pictograms
GHS07: Harmful/Irritant
Fluorochem
Hazard Statements
H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
The structure of 1-(1,4-Diazepan-1-yl)-2-methylbutan-1-one contains both an amide and a cyclic diamine functionality. Aliphatic amines, as a class, can be toxic to aquatic life.[2][3] Furthermore, many synthetic organic compounds are not readily biodegradable, suggesting a potential for persistence in the environment if not disposed of correctly. Therefore, a conservative approach, treating this compound as environmentally hazardous, is warranted.
Core Disposal Directive: Segregation and Containment
The fundamental principle for the disposal of 1-(1,4-Diazepan-1-yl)-2-methylbutan-1-one is that it must be treated as regulated hazardous waste . Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer.
Step-by-Step Disposal Protocol
Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including:
Nitrile or other chemically resistant gloves.
Safety glasses or goggles.
A laboratory coat.
Waste Collection Container:
Select a waste container that is in good condition and compatible with organic amines and amides. A high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is recommended.
The container must be clearly labeled as "HAZARDOUS WASTE".
Labeling the Waste Container: As soon as the first drop of waste is added, the label must include:
The words "Hazardous Waste".
The full chemical name: "1-(1,4-Diazepan-1-yl)-2-methylbutan-1-one".
An approximate concentration and the solvent used (if in solution).
The associated hazards (e.g., "Harmful," "Irritant").
Waste Segregation:
This compound is a non-halogenated organic waste . It is crucial to collect it separately from halogenated organic waste (e.g., solvents containing chlorine, bromine, or fluorine).
Do not mix this waste with incompatible materials. Based on its functional groups (amines and amides), it should be kept separate from:
Strong acids
Strong oxidizing agents
Acid chlorides and anhydrides
Aqueous waste should be collected separately unless the process generates an aqueous solution of the compound.
Storage of Waste Container:
The waste container must be kept closed at all times, except when adding waste. This prevents the release of vapors and potential spills.
Store the container in a designated satellite accumulation area within the laboratory.
Ensure the storage area is well-ventilated.
The container should be placed in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.
Arranging for Disposal:
Once the waste container is nearly full (do not overfill), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Follow all institutional procedures for waste pickup requests.
Emergency Procedures: Spills and Exposure
In the event of a spill or personnel exposure, immediate and appropriate action is critical.
Minor Spill:
Alert personnel in the immediate area.
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pillow).
Carefully scoop the absorbent material into a designated hazardous waste container.
Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
Major Spill:
Evacuate the area immediately.
Alert your supervisor and contact your institution's EHS or emergency response team.
Prevent entry into the affected area.
Personnel Exposure:
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of 1-(1,4-Diazepan-1-yl)-2-methylbutan-1-one.
Caption: Disposal workflow for 1-(1,4-Diazepan-1-yl)-2-methylbutan-1-one.
Scientific Rationale and Trustworthiness
The procedures outlined in this guide are based on established principles of laboratory safety and hazardous waste management as mandated by regulatory bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
Segregation of Non-Halogenated Waste: Non-halogenated organic waste is often fuel-blended for energy recovery at specialized facilities. Contamination with halogenated compounds can disrupt this process and requires more energy-intensive and costly disposal methods, such as incineration, to prevent the formation of harmful byproducts like dioxins.[4][5]
Incompatibility Avoidance: The amine functional groups in 1-(1,4-Diazepan-1-yl)-2-methylbutan-1-one are basic and can react exothermically with acids. Amines can also react with oxidizing agents. Storing incompatible chemicals together can lead to dangerous reactions, including the generation of heat, gas, or toxic fumes.
Container Integrity and Closure: Keeping waste containers closed prevents the evaporation of volatile components into the laboratory atmosphere, protecting personnel from inhalation exposure. It also prevents spills and ensures the integrity of the collected waste.[6]
By adhering to these scientifically sound and regulation-aligned procedures, you contribute to a safe laboratory environment and ensure the responsible management of chemical waste.
References
Environment and Climate Change Canada; Health Canada. (2021). Draft Screening Assessment Aliphatic Amines Group. Retrieved from [Link]
Kaiser, K. L. E., & Ribo, J. M. (1988). Toxicity of aliphatic amines on the embryos of zebrafish Danio rerio - experimental studies and QSAR. Retrieved from [Link]
Lee, W. H., et al. (2004). Toxicity of Model Aliphatic Amines and Their Chlorinated Forms. PubMed. Retrieved from [Link]
Temple University. Non-Halogenated Solvents in Laboratories. Campus Operations. Retrieved from [Link]
University of British Columbia. Organic Solvent Waste Disposal. Safety & Risk Services. Retrieved from [Link]
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version.
University of Missouri. 7.2 Organic Solvents. Environment, Health and Safety. Retrieved from [Link]
Personal protective equipment for handling 1-(1,4-Diazepan-1-yl)-2-methylbutan-1-one
CAS: 953898-12-9 Formula: C₁₀H₂₀N₂O Hazard Class: Corrosive / Irritant (Predicted based on Functional Group Analysis)[1][2] Part 1: Risk Assessment & Hazard Identification Senior Scientist Note: As of 2026, specific toxi...
Author: BenchChem Technical Support Team. Date: March 2026
CAS: 953898-12-9
Formula: C₁₀H₂₀N₂O
Hazard Class: Corrosive / Irritant (Predicted based on Functional Group Analysis)[1][2]
Part 1: Risk Assessment & Hazard Identification
Senior Scientist Note: As of 2026, specific toxicological data for this compound is limited.[2] In drug discovery, we apply the "Precautionary Principle."[2] We must treat this molecule not just as a chemical building block, but as a High Potency Active Pharmaceutical Ingredient (HPAPI) candidate until proven otherwise.[2] Its structure contains a secondary amine (diazepane ring), rendering it potentially corrosive to mucous membranes and a likely skin sensitizer.
Functional Group Hazard Analysis
Functional Moiety
Associated Hazard
Physiological Impact
1,4-Diazepane Ring
Corrosive / Basic
Causes chemical burns to skin/eyes; respiratory tract irritation.[1][2]
Secondary Amine (N-H)
Sensitizer
Potential for allergic dermatitis or respiratory sensitization upon repeated exposure.[2]
Alpha-Amino Ketone
Bioactivity
Structural analogs in this class may exhibit CNS activity; treat as potentially neuroactive.[1][2]
Part 2: Personal Protective Equipment (PPE) Matrix
This matrix is designed to prevent dermal absorption (the primary route of entry for lipophilic amines) and inhalation .[2]
PPE Selection Logic
Do not rely on standard latex gloves.[2] Amines can permeate latex rapidly.[2]
Nitrile provides good splash protection, but diazepanes can degrade nitrile over time.[1][2] Laminate films offer >480 min breakthrough time for amines.[2]
Eye Protection
Chemical Splash Goggles (Indirect Vent)
Face Shield + Splash Goggles
Safety glasses are insufficient.[2] Basic amines cause irreversible corneal opacity; complete seal is required.[2]
Respiratory
Fume Hood (Sash at 18")
Respirator: Half-face with Multi-Gas/Vapor (OV/AG) Cartridge
If the compound is an oil/liquid, it may emit amine vapors.[2] P100 filters alone do not stop vapors.[2]
Body
Lab Coat (Cotton/Poly blend)
Tyvek® Coverall (Impervious)
Cotton absorbs; Tyvek repels.[2] Essential if handling liquid volumes >50mL.[2]
PPE Decision Workflow
The following diagram illustrates the decision logic for selecting PPE based on the physical state and quantity of the material.
Figure 1: PPE Selection Logic based on physical state and volatility risks.
Part 3: Operational Handling Protocol
Objective: Safely solubilize and transfer 1-(1,4-Diazepan-1-yl)-2-methylbutan-1-one without exposure.
Pre-Operational Checks[2]
Verify Ventilation: Fume hood face velocity must be 80–100 fpm .
Neutralization Prep: Prepare a beaker of Dilute Acetic Acid (5%) or Citric Acid.[2] Keep this in the hood. Why? If a spill occurs, the acid will protonate the amine, turning it into a non-volatile salt (Ammonium salt), significantly reducing vapor pressure and toxicity.
Step-by-Step Handling
Weighing:
If Liquid: Use a positive displacement pipette to prevent dripping.[2] Do not pour.
If Solid: Use an antistatic gun on the spatula.[2] Amine salts are often hygroscopic and sticky; weigh quickly to prevent clumping.[2]
Solubilization:
Add solvent (e.g., DCM, Methanol) to the vial before removing it from the hood.[2]
Caution: Dissolving amines can be exothermic.[2] Add solvent slowly.[2]
Transfer:
Keep all transfers within the "Safe Zone" (6 inches behind the sash).[2]
Wipe the outer container with a solvent-dampened Kimwipe before removing from the hood to remove invisible residues.[1][2]
Part 4: Emergency Response & Disposal[1][3]
Spill Response Workflow
Immediate action is required to prevent surface corrosion and vapor spread.[2]